Product packaging for Methyl D-galacturonate(Cat. No.:CAS No. 16048-08-1)

Methyl D-galacturonate

Numéro de catalogue: B095745
Numéro CAS: 16048-08-1
Poids moléculaire: 208.17 g/mol
Clé InChI: UNSKAUSCLTVFGO-KCDKBNATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl D-galacturonate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O7 B095745 Methyl D-galacturonate CAS No. 16048-08-1

Propriétés

IUPAC Name

methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKAUSCLTVFGO-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16048-08-1
Record name Methyl-o-D-galacturonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL-O-D-GALACTURONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Methyl D-galacturonate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

This compound is a monosaccharide derivative and a key compound in the field of glycobiology. As the methyl ester of D-galacturonic acid, the primary constituent of pectin, it serves as a crucial building block and research tool.[1][2] Its study is integral to understanding the metabolism of pectin-rich biomass, microbial degradation pathways, and the synthesis of complex carbohydrates.[2][3] In the pharmaceutical sector, uronic acid derivatives are leveraged in drug delivery systems and for creating targeted prodrugs.[][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance.

Chemical Structure and Physicochemical Properties

This compound is the methyl ester of D-galacturonic acid. The core structure consists of a six-carbon pyranose ring with a carboxylic acid at the C-6 position, which is esterified with a methyl group. The sugar ring typically adopts a ⁴C₁ conformation.[1]

Chemical Identifiers:

  • IUPAC Name : methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate[6]

  • Molecular Formula : C₇H₁₂O₇[6]

  • SMILES : COC(=O)[C@H](--INVALID-LINK--O)O">C@@HO)O[6][7]

  • InChI : InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1[6]

  • CAS Number : 16048-08-1[6][7]

Physicochemical Data

The following table summarizes key quantitative properties of this compound, essential for experimental design and computational modeling.

PropertyValueSource
Molecular Weight208.17 g/mol [6][7]
Exact Mass208.05830272 Da[6]
XLogP3-2.2[6]
Hydrogen Bond Donor Count4[6][7]
Hydrogen Bond Acceptor Count7[6][7]
Rotatable Bond Count6[7]
Complexity204[6][7]
Heavy Atom Count14[7]
Defined Atom Stereocenter Count4[7]
AppearanceTypically exists as solids at room temperature[7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is fundamental for creating standards for analytical studies, enzyme substrates, and precursors for complex oligosaccharides.

General Synthesis Strategy

A common approach involves the direct esterification of D-galacturonic acid. More complex syntheses are required for producing selectively protected or modified derivatives for oligosaccharide assembly.[8] Glycosylation reactions often use protected galacturonate donors, such as thioglycosides or trichloroacetimidates, which are coupled with a glycosyl acceptor in the presence of a promoter.[9]

G cluster_start Starting Material cluster_steps Synthesis Steps cluster_end Final Product GalA D-Galacturonic Acid or Protected Derivative Protection Protection of Hydroxyl Groups GalA->Protection Esterification Methyl Esterification (e.g., with Diazomethane or MeOH/Acid) GalA->Esterification Activation Anomeric Carbon Activation (e.g., to Imidate/Halide) Protection->Activation Product This compound or Glycoside Derivative Esterification->Product For simple ester Glycosylation Glycosylation with Acceptor Molecule Activation->Glycosylation Deprotection Final Deprotection Glycosylation->Deprotection Deprotection->Product

General workflow for synthesis of this compound derivatives.
Experimental Protocol: Facile Synthesis of Methyl (methyl α,β-D-galactopyranosid)uronate

This protocol is adapted from a procedure for synthesizing radiolabeled substrates for galactofuranosidases, demonstrating a straightforward method starting from D-galacturonic acid.[10]

Objective: To prepare the methyl ester glycoside of D-galacturonic acid.

Materials:

  • D-Galacturonic acid monohydrate

  • Anhydrous methanol (MeOH)

  • Dowex 50W-X8 (H⁺ form) resin

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Acidic Methanolysis: A suspension of D-galacturonic acid monohydrate in anhydrous methanol (e.g., 10 g in 200 mL) is prepared in a round-bottom flask.

  • Catalysis: Dowex 50W-X8 (H⁺ form) resin is added as an acid catalyst (approximately 10% by weight of the sugar).

  • Reaction: The mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, the resin is removed by filtration. The acidic filtrate is neutralized by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Drying and Concentration: The neutralized solution is filtered to remove salts, and the filtrate is dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a syrup.

  • Purification (Optional): The resulting mixture of α and β anomers of methyl (methyl D-galactopyranosid)uronate can be purified by column chromatography on silica gel if separation of anomers or higher purity is required.

Biological Significance and Applications

This compound and its parent acid are central to plant biology and microbiology. D-galacturonic acid is the main monomer of pectin, a major component of the plant cell wall.[2] Microorganisms have evolved specific pathways to degrade pectin and utilize D-galacturonic acid as a carbon source.

Fungal Catabolism of D-Galacturonic Acid

In fungi, the catabolism of D-galacturonic acid proceeds via a reductase-dependent pathway, which differs from the isomerase pathway found in many bacteria.[2][11] Understanding this pathway is critical for engineering fungal strains for bioconversion of pectin-rich waste into valuable chemicals like meso-galactaric acid (mucic acid).[3] The deletion of the D-galacturonate reductase gene in fungi like Aspergillus niger or Trichoderma reesei prevents their growth on D-galacturonic acid, confirming the essentiality of this pathway.[3][11]

G GalA D-Galacturonic Acid L_Gal L-Galactonic Acid GalA->L_Gal D-galacturonate reductase (NAD(P)H) L_GalaLactone L-Galactono-1,4-lactone L_Gal->L_GalaLactone Lactonase KDPG_analog 2-keto-3-deoxy-L-galactonate L_GalaLactone->KDPG_analog Dehydratase Glyceraldehyde Glyceraldehyde KDPG_analog->Glyceraldehyde Aldolase Pyruvate Pyruvate KDPG_analog->Pyruvate Aldolase Central_Metabolism Central Metabolism Glyceraldehyde->Central_Metabolism Pyruvate->Central_Metabolism

Fungal catabolic pathway for D-galacturonic acid.

Relevance in Drug Development

The study of uronic acids and their derivatives is of high importance in pharmaceutical research.

  • Glycobiology Research: this compound serves as a biochemical reagent for studying the structure, synthesis, and function of glycans.[7][12] It is used as a substrate or inhibitor in enzyme assays, particularly for enzymes involved in pectin degradation like glucuronoyl esterases.[]

  • Prodrug Development: Glucuronidation is a major pathway for the metabolism of many drugs.[5] Synthesizing glucuronide and galacturonide derivatives of therapeutic agents can enhance their water solubility and stability. This strategy is also explored for targeted drug delivery, as certain tissues, such as necrotic tumors, exhibit high levels of β-D-glucuronidase, which can cleave the glycosidic bond and release the active drug locally.[5]

  • Carbohydrate-Based Therapeutics: As a building block, this compound is used in the synthesis of complex oligosaccharides that can modulate carbohydrate-protein interactions. These interactions are critical in processes like cell adhesion, signaling, and microbial infection, making them attractive targets for novel therapeutics.[13][14]

References

The Core of Pectin: A Technical Guide to Methyl D-Galacturonate Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of methyl D-galacturonate, a key component of pectin in plant cell walls. Pectin's structure and modification are critical for plant growth, development, and defense, making its biosynthetic pathway a target of significant research interest for applications in agriculture and human health. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the regulatory networks involved in the synthesis of this essential polysaccharide precursor.

The Biosynthetic Pathway of this compound

The formation of this compound residues within pectin is a multi-step process that begins with UDP-glucose and involves a series of enzymatic conversions and modifications occurring in the cytosol and Golgi apparatus. The core pathway involves the synthesis of the activated sugar donor, UDP-D-galacturonic acid, followed by its polymerization into homogalacturonan and subsequent methylation.

Synthesis of UDP-D-Glucuronic Acid

The initial precursor for pectin biosynthesis is UDP-D-glucuronic acid (UDP-GlcA), which is primarily synthesized in the cytoplasm from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH) .[1] This enzyme catalyzes the irreversible NAD+-dependent two-fold oxidation of UDP-glucose.[2] An alternative, more complex route to UDP-GlcA is the myo-inositol oxygenation pathway.[1]

Enzyme: UDP-glucose dehydrogenase (UGDH) Reaction: UDP-glucose + 2 NAD+ + H₂O → UDP-D-glucuronic acid + 2 NADH + 2 H+

Organism/IsoformSubstrateK_m_ (µM)CofactorK_m_ (µM)Optimal pHNotes
Arabidopsis thaliana (AtUGDH isoforms)UDP-glucose120 - 335NAD+~40-Feedback inhibited by UDP-xylose.
Zea mays (Maize)UDP-glucose~380 and ~950 (two isoforms)NAD+--

This spectrophotometric assay measures the production of NADH at 340 nm.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail.

  • Assay Buffer: 100 mM Glycine-NaOH (pH 8.7).

  • Substrate: 100 mM UDP-glucose solution.

  • Cofactor: 50 mM NAD+ solution.

  • Plant tissue extract.

Procedure:

  • Extract total protein from plant tissue using the extraction buffer. Centrifuge to pellet cell debris and use the supernatant for the assay.

  • In a quartz cuvette, prepare the reaction mixture containing:

    • 800 µL Assay Buffer

    • 100 µL NAD+ solution

    • 50 µL Plant tissue extract

  • Incubate the mixture for 5 minutes at 30°C to allow for the reduction of any endogenous substrates.

  • Initiate the reaction by adding 50 µL of the UDP-glucose solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH production is proportional to the UGDH activity and can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Epimerization to UDP-D-Galacturonic Acid

In the Golgi apparatus, UDP-GlcA is converted to UDP-D-galacturonic acid (UDP-GalA) by UDP-D-glucuronate 4-epimerase (GAE) .[3] This reversible reaction is a critical step in providing the direct precursor for the polymerization of the galacturonan backbone of pectin.[3]

Enzyme: UDP-D-glucuronate 4-epimerase (GAE) Reaction: UDP-D-glucuronic acid ⇌ UDP-D-galacturonic acid

Organism/IsoformSubstrateK_m_ (mM)Optimal pHInhibitorsEquilibrium Constant (UDP-GalA/UDP-GlcA)
Arabidopsis thaliana (GAE1)UDP-D-glucuronic acid0.197.6UDP-xylose1.3
Arabidopsis thaliana (AtUGlcAE1/GAE4)UDP-D-glucuronic acid0.727.5UDP-xylose, UDP-arabinose, high conc. of monovalent salts, UDP1.9

This protocol is based on the separation and quantification of the product, UDP-D-galacturonic acid, from the substrate, UDP-D-glucuronic acid, using high-performance anion-exchange chromatography (HPAEC).

Materials:

  • Enzyme Source: Microsomal fractions isolated from plant tissues.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6).

  • Substrate: 10 mM UDP-D-glucuronic acid.

  • Stop Solution: 1 M HCl.

Procedure:

  • Isolate microsomal fractions from plant tissue by differential centrifugation.

  • The reaction mixture contains:

    • 40 µL Assay Buffer

    • 5 µL of 10 mM UDP-D-glucuronic acid

    • 5 µL of microsomal fraction

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Centrifuge to pellet the protein and analyze the supernatant by HPAEC with pulsed amperometric detection (PAD) to separate and quantify UDP-D-glucuronic acid and UDP-D-galacturonic acid.

  • Enzyme activity is calculated based on the amount of UDP-D-galacturonic acid produced over time.

Polymerization and Methylation of the Homogalacturonan Backbone

The synthesis of the homogalacturonan (HGA) backbone of pectin is catalyzed by galacturonosyltransferases (GAUTs) , which are located in the Golgi apparatus.[4] These enzymes transfer galacturonic acid from UDP-GalA onto the growing polysaccharide chain.[4]

The methylation of the carboxyl group at the C-6 position of the galacturonic acid residues is a crucial modification that occurs within the Golgi. This reaction is catalyzed by pectin methyltransferases (PMeTs) , also known as homogalacturonan-methyltransferases (HGA-MTs), using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] The degree of methyl-esterification influences the physicochemical properties of pectin and the overall cell wall architecture.[6]

Enzyme: Pectin Methyltransferase (PMeT) / Homogalacturonan-methyltransferase (HGA-MT) Reaction: S-adenosyl-L-methionine + Homogalacturonan → S-adenosyl-L-homocysteine + Methyl-esterified homogalacturonan

OrganismSubstrateK_m_ (mM)Acceptor SubstrateK_m_ (µg/mL)Optimal pHOptimal Temperature (°C)
Soybean (Glycine max)S-adenosyl-L-methionine0.23Pectin (DE 22%)666.835-40

This assay measures the incorporation of radiolabeled methyl groups from [¹⁴C]SAM into a pectin acceptor.

Materials:

  • Enzyme Source: Golgi-enriched membrane fractions from plant tissues.

  • Assay Buffer: 50 mM MES-NaOH (pH 6.8), 0.5% (w/v) Triton X-100.

  • Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

  • Acceptor Substrate: 1% (w/v) solution of low methyl-esterified pectin (e.g., DE 22%).

  • Precipitation Solution: 20% (w/v) Trichloroacetic acid (TCA).

  • Wash Solution: 2% (w/v) TCA.

  • Scintillation cocktail.

Procedure:

  • Isolate Golgi-enriched membrane fractions.

  • The reaction mixture contains:

    • Assay Buffer

    • Acceptor Substrate

    • [¹⁴C]SAM

    • Enzyme preparation

  • Incubate at 35°C for 15-30 minutes.

  • Stop the reaction by adding ice-cold 20% TCA to precipitate the methylated pectin.

  • Wash the pellet several times with 2% TCA to remove unincorporated [¹⁴C]SAM.

  • Dissolve the final pellet and measure the incorporated radioactivity by liquid scintillation counting.

  • Enzyme activity is expressed as the amount of methyl groups incorporated into the pectin acceptor per unit of time.[7]

Demethylation in the Cell Wall

Following secretion into the cell wall, the degree of pectin methylation can be modified by the action of pectin methylesterases (PMEs) . These enzymes catalyze the demethylesterification of homogalacturonan.[8] The activity of PMEs is regulated by pectin methylesterase inhibitors (PMEIs) .[8]

Enzyme: Pectin Methylesterase (PME) Reaction: Methyl-esterified homogalacturonan + nH₂O → Homogalacturonan + nMethanol

Organism/IsoformSubstrateK_m_ (g/L)V_max_ (µmol methanol/min/mg protein)Optimal pHOptimal Temperature (°C)
Papaya (PME 1)Pectin0.00717418.035
Papaya (PME 2)Pectin0.01668008.035
Vigna radiataPectin0.115 (mg/mL)1.03 (µmol/mL/min)--

This is a coupled enzyme assay that measures the methanol released from pectin demethylation. The methanol is oxidized to formaldehyde, which then reduces NAD+ to NADH, monitored at 340 nm.[9]

Materials:

  • Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x protease inhibitor cocktail.

  • Pectin Solution: 0.5% (w/v) citrus pectin in 50 mM Tris-HCl (pH 7.5).

  • Alcohol Oxidase Solution: 1 U/mL in 50 mM Tris-HCl (pH 7.5).

  • Formaldehyde Dehydrogenase Solution: 1 U/mL in 50 mM Tris-HCl (pH 7.5).

  • NAD+ Solution: 2.5 mM in 50 mM Tris-HCl (pH 7.5).

  • Plant protein extract.

Procedure:

  • Extract soluble proteins from plant tissue using the protein extraction buffer.[9]

  • Prepare a master mix containing the pectin solution, alcohol oxidase solution, formaldehyde dehydrogenase solution, and NAD+ solution.[9]

  • In a microplate well, add the plant protein extract.

  • Initiate the reaction by adding the master mix to the protein extract.[9]

  • Immediately measure the increase in absorbance at 340 nm over time in a microplate reader.[9]

  • Calculate the PME activity based on the rate of NADH formation.[9]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and feedback inhibition of the enzymes. Plant hormones play a significant role in this regulatory network.

Hormonal Regulation by Gibberellins

Gibberellins (GA) are plant hormones that promote pectin biosynthesis.[7][10] The GA signaling pathway involves the degradation of DELLA proteins, which act as repressors of GA responses.[11] In the context of pectin biosynthesis, DELLA proteins interact with and repress the activity of the MYB-bHLH-WD40 (MBW) complex and TRANSPARENT TESTA GLABRA2 (TTG2), which are key transcriptional regulators of pectin biosynthetic genes.[7][10] When GA is present, it binds to its receptor GID1, leading to the degradation of DELLA proteins and the activation of pectin biosynthesis.[7][10][11]

Gibberellin_Signaling_Pectin_Biosynthesis cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Proteins GID1->DELLA promotes degradation MBW_TTG2 MBW Complex & TTG2 DELLA->MBW_TTG2 represses Pectin_Genes Pectin Biosynthesis Genes MBW_TTG2->Pectin_Genes activates Pectin Pectin Biosynthesis Pectin_Genes->Pectin

Gibberellin signaling pathway regulating pectin biosynthesis.
Feedback Regulation of the Biosynthetic Pathway

The enzymes in the this compound biosynthesis pathway are also subject to feedback inhibition by downstream products. This provides a mechanism for the fine-tuning of nucleotide sugar pools within the cell.

  • UDP-glucose dehydrogenase (UGDH) is feedback inhibited by UDP-xylose, a product derived from UDP-GlcA.[1]

  • UDP-D-glucuronate 4-epimerase (GAE) is inhibited by both UDP-xylose and UDP-arabinose.[12]

Feedback_Regulation UDP_Glc UDP-Glucose UGDH UGDH UDP_Glc->UGDH UDP_GlcA UDP-D-Glucuronic Acid UGDH->UDP_GlcA GAE GAE UDP_GlcA->GAE UDP_Xyl UDP-Xylose UDP_GlcA->UDP_Xyl ...via UXS UDP_GalA UDP-D-Galacturonic Acid GAE->UDP_GalA Pectin Pectin UDP_GalA->Pectin UDP_Xyl->UGDH UDP_Xyl->GAE UDP_Ara UDP-Arabinose UDP_Xyl->UDP_Ara ...via UXE UDP_Ara->GAE

Feedback regulation of the this compound pathway.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is fundamental to the synthesis of pectin, a major component of the plant cell wall. Understanding the enzymes, their kinetics, and the signaling pathways that control this process is crucial for manipulating plant growth, improving crop resilience, and exploring the potential of pectin-based biomaterials and therapeutics. This guide provides a foundational resource for researchers and professionals in these fields, summarizing the current knowledge and providing practical experimental protocols to further investigate this important biosynthetic pathway. Future research will likely focus on the intricate interplay between the different regulatory mechanisms and the precise roles of the various isoforms of the biosynthetic enzymes.

References

The Natural Occurrence of Methyl D-galacturonate in Fruit Pectin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1] Its structure is primarily composed of α-1,4-linked D-galacturonic acid residues. In its natural state, a significant portion of the carboxyl groups of these galacturonic acid units are esterified with methanol, forming methyl D-galacturonate. The degree of esterification (DE), also referred to as the degree of methylation (DM), is a critical parameter that dictates the physicochemical properties and biological functions of pectin.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the pectin of various fruits, detailed experimental protocols for its analysis, and a summary of quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Pectin's Degree of Esterification in Various Fruits

The degree of esterification of pectin is highly variable and depends on the fruit species, variety, stage of ripeness, and the specific tissue within the fruit. The following tables summarize the degree of esterification of pectin extracted from various fruits as reported in scientific literature.

FruitCultivar/VarietyTissueDegree of Esterification (DE %)Reference(s)
Apple Various (11 cultivars)Pomace72.29 (average)[2]
Granny SmithPomace73.9[2]
Various (13 cultivars)Alcohol Insoluble Solids57 - 66[3]
Citrus
Orange (Citrus sinensis)Peel (residual)63.29 - 75.00[4]
Grapefruit (Citrus paradise)Peel (residual)70.73 - 75.53[4]
LemonPeelHigh[5]
Pomelo (Citrus maxima)Albedo (WSP)69.32 - 78.68[6]
Pomelo (Citrus maxima)Flavedo (WSP)69.32 - 78.68[6]
Pomelo (Citrus maxima)Albedo (OSP)21.01 - 55.41[6]
Pomelo (Citrus maxima)Flavedo (OSP)21.01 - 55.41[6]
Tropical Fruits
Mango (Mangifera indica)Peel77.93[7]
Mango (Mangifera indica)Peel51.1[8]
Papaya (Carica papaya)PeelHigh Methoxyl[9]
Passion Fruit (yellow)Peel55.54[10]
Dragon Fruit (red)Peel47.88[10]
Berries
StrawberryHigh Methoxyl[11]
RaspberryLow Pectin Content
BlueberryHigh Methoxyl[11]

WSP: Water-Soluble Pectin, OSP: Oxalate-Soluble Pectin

Biochemical Pathways

The degree of esterification of pectin is a dynamic property regulated by enzymatic activities during fruit development and ripening.

Pectin Biosynthesis and Methylation

Pectin is synthesized in the Golgi apparatus. Galacturonic acid is activated to UDP-galacturonic acid, which is then polymerized into homogalacturonan. The methylation of the carboxyl groups is catalyzed by pectin methyltransferases (PMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the galacturonic acid residues.

pectin_biosynthesis cluster_methylation Methylation UDP_Glc UDP-Glucose UDP_GalA UDP-Galacturonic Acid UDP_Glc->UDP_GalA UDP-glucose dehydrogenase HG Homogalacturonan (unmethylated) UDP_GalA->HG Galacturonosyl- transferase Me_HG Methylated Homogalacturonan (this compound) HG->Me_HG Pectin Methyltransferase (PMT) SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl Homocysteine (SAH) SAM->SAH pectin_demethylation Me_HG Methylated Homogalacturonan HG_free Homogalacturonan (free carboxyl groups) Me_HG->HG_free Hydrolysis Methanol Methanol Me_HG->Methanol Release Proton H+ Me_HG->Proton Release PME Pectin Methylesterase (PME) PME->Me_HG pectin_extraction_workflow start Start: Dried Fruit Peel Powder extraction Acidic Extraction (Citric Acid, Heat, Stir) start->extraction filtration Filtration (Separate liquid extract) extraction->filtration precipitation Pectin Precipitation (Add Ethanol) filtration->precipitation purification Purification (Wash with Ethanol) precipitation->purification drying Drying (Oven at 40-50°C) purification->drying end End: Purified Pectin Powder drying->end

References

Physical and chemical properties of Methyl D-galacturonate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, a key building block of pectin, a major component of the primary cell walls of terrestrial plants.[1] As a derivative of this abundant natural polysaccharide, this compound holds significant interest for researchers in glycobiology, plant science, and drug development. Its structure and reactivity are central to understanding the enzymatic and chemical modifications of pectin, which in turn influence cell wall mechanics, cell adhesion, and plant defense signaling.[2][3] In the context of drug development, uronic acid derivatives are explored for their potential therapeutic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological relevance.

Core Physical and Chemical Properties

General and Computed Properties
PropertyValueSource
Molecular Formula C₇H₁₂O₇[4]
Molecular Weight 208.17 g/mol [4]
CAS Number 16048-08-1[4]
IUPAC Name methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
XLogP3 -2.2[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 7[4]
Rotatable Bond Count 6
Topological Polar Surface Area 124 Ų[4]
Experimental Physical Properties

Precise experimental values for the melting point and specific optical rotation of pure this compound are not consistently reported in the literature. However, data for the related compound, methyl α-D-galactopyranoside monohydrate, which is sometimes confused with the uronate, shows a melting point of 106-110 °C and a specific rotation ([α]20/D) of +173 to +183° (c=1 in H₂O).[5] It is crucial for researchers to characterize their specific sample of this compound to determine these properties accurately.

Solubility:

Based on the solubility of related poly- and oligo-galacturonates, this compound is expected to be soluble in water.[6][7] Its solubility in organic solvents like ethanol and DMSO is less well-documented for the monomeric ester but is a critical parameter for its use in various experimental settings.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)Notes
C-1 (Anomeric)~100The chemical shift is sensitive to the anomeric configuration (α or β).
C-2, C-3, C-4, C-568 - 78Ring carbons with hydroxyl groups.
C-6 (Ester Carbonyl)~171-175Characteristic of the ester carbonyl group.
-OCH₃ (Ester Methyl)~53The methyl group of the ester.

Expected ¹H NMR Chemical Shifts:

ProtonExpected Chemical Shift (ppm)Notes
H-1 (Anomeric)~4.5 - 5.5The chemical shift and coupling constant (J-value) are indicative of the anomeric configuration.
Ring Protons (H-2 to H-5)~3.5 - 4.5Complex, overlapping signals.
-OCH₃ (Ester Methyl)~3.7A singlet peak.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3600 - 3200 (broad)O-H stretchHydroxyl groups
~2900C-H stretchAliphatic C-H bonds
~1740C=O stretchEster carbonyl
1450 - 1350C-H bendMethyl and methylene groups
1200 - 1000C-O stretchAlcohols and ester

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-galacturonic acid with methanol under acidic conditions.[8][9]

Workflow for the Synthesis of this compound:

Synthesis_Workflow GalA D-Galacturonic Acid Reaction Esterification Reaction (Reflux) GalA->Reaction MeOH_HCl Methanol (MeOH) + Acid Catalyst (e.g., HCl) MeOH_HCl->Reaction Neutralization Neutralization (e.g., with NaHCO₃) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Crystallization or Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Dissolution: Dissolve D-galacturonic acid in anhydrous methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[8]

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a weak base, such as sodium bicarbonate.

  • Workup: Filter the mixture to remove any salts and evaporate the methanol under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

Hydrolysis of this compound

The ester linkage in this compound can be cleaved through either acid- or enzyme-catalyzed hydrolysis to yield D-galacturonic acid and methanol.[10][11]

Workflow for the Hydrolysis of this compound:

Hydrolysis_Workflow cluster_acid Acid Hydrolysis cluster_enzymatic Enzymatic Hydrolysis Acid_Start This compound Acid_Reaction Heating Acid_Start->Acid_Reaction Acid_Catalyst Dilute Acid (e.g., HCl, H₂SO₄) Acid_Catalyst->Acid_Reaction Acid_Products D-Galacturonic Acid + Methanol Acid_Reaction->Acid_Products Enzyme_Start This compound Enzyme_Reaction Incubation (Optimal pH and Temp.) Enzyme_Start->Enzyme_Reaction Enzyme Pectin Methylesterase (PME) Enzyme->Enzyme_Reaction Enzyme_Products D-Galacturonic Acid + Methanol Enzyme_Reaction->Enzyme_Products

Caption: Workflows for acid and enzymatic hydrolysis of this compound.

Detailed Methodology (Enzymatic Hydrolysis):

  • Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

  • Enzyme Addition: Add pectin methylesterase (PME) to the solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific PME used (e.g., 37-50°C) with gentle agitation.[1]

  • Monitoring: The progress of the reaction can be monitored by measuring the release of methanol or the change in pH.

  • Enzyme Inactivation: Once the hydrolysis is complete, the enzyme can be inactivated by heating the mixture (e.g., 100°C for 10 minutes).

Biological Significance and Signaling

This compound is a key molecule in the context of plant cell wall biology. The degree and pattern of methyl-esterification of homogalacturonan, a polymer of galacturonic acid, are crucial for regulating cell wall properties and signaling.[3][12]

Pectin Biosynthesis and Modification Pathway:

Pectin is synthesized in the Golgi apparatus in a highly methyl-esterified form.[13] The precursor for galacturonic acid is UDP-D-glucuronic acid, which is epimerized to UDP-D-galacturonic acid. After polymerization, the galacturonic acid residues are methyl-esterified. Once secreted into the cell wall, pectin methylesterases (PMEs) can remove the methyl groups, leading to a heterogeneous distribution of esterification. This de-esterification exposes negatively charged carboxyl groups that can interact with calcium ions, forming "egg-box" structures that rigidify the cell wall. The pattern of de-esterification also influences the accessibility of the pectin backbone to other enzymes, such as polygalacturonases, which are involved in cell wall loosening and degradation.[2]

Pectin_Signaling cluster_golgi Golgi Apparatus cluster_cellwall Cell Wall UDP_GlcA UDP-D-Glucuronic Acid UDP_GalA UDP-D-Galacturonic Acid UDP_GlcA->UDP_GalA Epimerization Polymerization Polymerization UDP_GalA->Polymerization Methylation Methyl-esterification Polymerization->Methylation HME_Pectin Highly Methyl-esterified Pectin Methylation->HME_Pectin HME_Pectin_CW Highly Methyl-esterified Pectin HME_Pectin->HME_Pectin_CW Secretion PME Pectin Methylesterase (PME) PME->HME_Pectin_CW LME_Pectin Low Methyl-esterified Pectin Ca2_Crosslinking Ca²⁺ Cross-linking (Egg-box formation) LME_Pectin->Ca2_Crosslinking Oligogalacturonides Oligogalacturonides (Signaling Molecules) LME_Pectin->Oligogalacturonides Degradation Rigidification Cell Wall Rigidification Ca2_Crosslinking->Rigidification PG Polygalacturonase (PG) PG->LME_Pectin Loosening Cell Wall Loosening PG->Loosening Defense Plant Defense Responses Oligogalacturonides->Defense HME_Pectin_CW->LME_Pectin De-esterification

Caption: Simplified overview of pectin biosynthesis, modification, and signaling.

The fragments produced by the degradation of de-esterified pectin, known as oligogalacturonides, can act as signaling molecules (damage-associated molecular patterns or DAMPs) that trigger plant defense responses.[2] Therefore, the regulation of pectin methyl-esterification is a key aspect of the interplay between cell wall dynamics and plant immunity.

Conclusion

This compound is a fundamentally important molecule in plant biology and a compound of growing interest in various fields of chemical and biological research. A thorough understanding of its physical and chemical properties, along with robust experimental protocols for its synthesis and modification, is crucial for advancing our knowledge of pectin chemistry and its biological roles. This guide provides a foundational resource for researchers, emphasizing the need for precise characterization of this and related compounds to ensure the accuracy and reproducibility of experimental outcomes.

References

The Pivotal Role of Methyl D-galacturonate in Plant Cell Wall Architecture and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. A key component of the primary cell wall is pectin, a family of complex polysaccharides. Within the pectin matrix, the methylesterification of D-galacturonic acid residues to form methyl D-galacturonate within the homogalacturonan (HG) domain plays a critical role in determining the physical properties and biological functions of the cell wall. The degree of methylesterification (DM), finely tuned by the interplay of pectin methylesterases (PMEs) and their inhibitors (PMEIs), dictates cell wall rigidity, porosity, and adhesion. This technical guide provides a comprehensive overview of the role of this compound in plant cell wall structure, the methodologies for its analysis, and its involvement in intricate signaling pathways that govern plant development and stress responses.

Introduction: The Significance of this compound in Plant Biology

This compound is the methylated form of D-galacturonic acid, the primary constituent of homogalacturonan (HG), which is the most abundant pectic polysaccharide in the plant primary cell wall. The carboxyl group of galacturonic acid can be esterified with a methyl group, and the extent of this methylesterification is a critical determinant of pectin's physicochemical properties. Pectins are synthesized in the Golgi apparatus in a highly methylesterified state and are then secreted into the cell wall.[1][2][3] In the apoplast, the degree of methylesterification is dynamically modulated by the action of pectin methylesterases (PMEs), which remove methyl groups, and pectin methylesterase inhibitors (PMEIs), which regulate PME activity.[1][4]

The degree of methylesterification (DM) of HG has profound implications for cell wall architecture and function. Highly methylesterified pectins are more flexible and less prone to cross-linking, contributing to cell wall extensibility required for growth. Conversely, de-esterification by PMEs exposes negatively charged carboxyl groups that can be cross-linked by calcium ions (Ca²⁺), forming a rigid "egg-box" structure that strengthens the cell wall and reduces its porosity.[1][5] This dynamic regulation of pectin methylesterification is integral to various physiological processes, including cell adhesion, organogenesis, fruit ripening, and responses to both biotic and abiotic stresses.[5][6][7][8]

Quantitative Analysis of this compound Content

The degree of methylesterification (DM) is a key parameter in studying the role of this compound. It is typically expressed as the percentage of galacturonic acid residues that are methylesterified. The DM of pectin varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Degree of Methylesterification in Various Plant Species and Tissues
Plant SpeciesTissueDegree of Methylesterification (DM %)Reference
Arabidopsis thalianaDark-grown hypocotyls~60% (wild type), ~84% (atpme3-1 mutant)[9]
Arabidopsis thalianaRosette leavesNot specified
Arabidopsis thalianaStemsNot specified
Arabidopsis thalianaPollen tubeHigh at the tip, low back from the tip[10]
Musa spp. (Banana)Peel (Green mature)Enzyme activity suggests changes during ripening[5]
Musa spp. (Banana)Peel (Yellow mature)Enzyme activity suggests changes during ripening[5]
Citrus spp.Peel53.9 - 82.5% (acid-extracted)[9]
Changes in Degree of Methylesterification during Development and Stress Responses
ConditionPlant SpeciesTissueChange in DM (%)Reference
Fruit RipeningMusa spp. (Banana)PeelPME and PL activity increases, suggesting a decrease in DM.[5][11][12]
Pathogen Attack (Alternaria brassicicola)Arabidopsis thalianaLeafDecrease[13]
Pathogen Attack (Pseudomonas syringae)Arabidopsis thalianaLeafDecrease[13]
Drought StressNot specifiedNot specifiedNot specified
Salt StressNot specifiedNot specifiedNot specified

Experimental Protocols

Accurate quantification and characterization of this compound in plant cell walls are essential for understanding its function. This section provides detailed methodologies for key experiments.

Pectin Extraction from Plant Cell Walls

This protocol describes the extraction of pectin from plant tissues using cyclohexane diamine tetraacetic acid (CDTA), a chelating agent that disrupts calcium cross-links in the pectin matrix.[2][3]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • CDTA extraction buffer (50 mM CDTA, 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes (2 mL, screw cap)

  • Ball bearings or mortar and pestle

  • Water bath or heating block

  • Microcentrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater with steel ball bearings.

  • Weigh approximately 250 mg of the frozen powder into a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of pre-heated (95 °C) CDTA extraction buffer to the tube.

  • Incubate the tube at 95 °C for 15 minutes, vortexing every 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.

  • Carefully collect the supernatant, which contains the extracted pectin.

  • The pectin extract can be used immediately for downstream analysis or lyophilized for long-term storage.

Determination of the Degree of Methylesterification by Titration

This method quantifies the free and esterified carboxyl groups in a pectin sample through two acid-base titrations.[14][15][16]

Materials:

  • Extracted pectin sample

  • 0.1 M Hydrochloric acid (HCl) in 60% ethanol

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.5 M Sodium hydroxide (NaOH)

  • 0.5 M Hydrochloric acid (HCl)

  • Phenolphthalein indicator

  • Automated titrator or burette

Procedure:

  • Sample Preparation: Suspend 500 mg of the pectin sample in 100 mL of 0.1 M HCl in 60% ethanol and stir for 10 minutes to remove organic acid impurities. Filter the sample and wash with 60% ethanol until the filtrate is neutral. Dry the purified pectin.

  • Titration of Free Carboxyl Groups: Dissolve a known amount of the purified pectin in deionized water. Add a few drops of phenolphthalein indicator and titrate with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH used (V1).

  • Saponification and Titration of Total Carboxyl Groups: To the neutralized solution from the previous step, add a known excess volume of 0.5 M NaOH (e.g., 20 mL) to saponify the methyl esters. Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature with stirring.

  • Add an equivalent volume of 0.5 M HCl (e.g., 20 mL) to neutralize the excess NaOH.

  • Titrate the remaining free carboxyl groups with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH used (V2).

  • Calculation of Degree of Methylesterification (DM): DM (%) = [V2 / (V1 + V2)] * 100

Fourier-Transform Infrared (FTIR) Spectroscopy for DM Analysis

FTIR spectroscopy provides a rapid and non-destructive method to estimate the DM of pectin by analyzing the characteristic vibrational bands of esterified and free carboxyl groups.[17][18][19][20][21]

Materials:

  • Dried pectin sample

  • Potassium bromide (KBr)

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Mix a small amount of the dried pectin sample (1-2 mg) with approximately 200 mg of dry KBr powder. Grind the mixture to a fine, homogenous powder.

  • Pellet Formation: Press the KBr-pectin mixture into a transparent pellet using a hydraulic press.

  • FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (around 1730-1750 cm⁻¹) and the free carboxyl groups (around 1600-1630 cm⁻¹).

  • Calculation of DM: The degree of methylesterification can be calculated from the areas of these two peaks using the following formula: DM (%) = [Area(1730-1750 cm⁻¹) / (Area(1730-1750 cm⁻¹) + Area(1600-1630 cm⁻¹))] * 100 A calibration curve using pectin standards with known DM is recommended for accurate quantification.

High-Performance Anion-Exchange Chromatography (HPAEC) for Oligosaccharide Profiling

HPAEC with pulsed amperometric detection (PAD) is a powerful technique for the detailed structural analysis of pectin-derived oligosaccharides, providing insights into the pattern of methylesterification.[22][23][24][25]

Materials:

  • Pectin-derived oligosaccharides (obtained by enzymatic or chemical hydrolysis)

  • HPAEC system equipped with a PAD detector

  • Anion-exchange column (e.g., CarboPac series)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase

Procedure:

  • Sample Preparation: Solubilize the pectin oligosaccharide sample in deionized water and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation: Inject the sample into the HPAEC system. The oligosaccharides are separated on the anion-exchange column based on their size, charge, and linkage. A gradient of NaOAc in a NaOH eluent is typically used for separation.

  • Detection: The separated oligosaccharides are detected by the PAD, which provides high sensitivity for carbohydrates without the need for derivatization.

  • Data Analysis: The resulting chromatogram shows a profile of the different oligosaccharides present in the sample. By comparing the retention times with those of known standards, the composition and relative abundance of different oligosaccharides can be determined, providing information on the blockwise or random distribution of methyl esters.

Signaling Pathways Involving this compound

The methylesterification status of pectin is not only a structural determinant but also a key signaling component. The cell wall integrity is constantly monitored, and changes in pectin structure can trigger downstream signaling cascades that regulate growth, development, and defense responses.

Wall-Associated Kinase (WAK) Signaling

Wall-Associated Kinases (WAKs) are receptor-like kinases that span the plasma membrane and have an extracellular domain that binds to pectin.[2][10][17][26][27][28][29][30][31] WAKs can differentiate between intact, highly methylesterified pectin and oligogalacturonides (OGs), which are fragments of de-esterified pectin released upon cell wall damage by pathogens or mechanical stress. This differential binding activates distinct downstream signaling pathways.

  • Growth and Development: Binding of WAKs to intact pectin is thought to be involved in regulating cell expansion. This pathway may involve the activation of mitogen-activated protein kinase 3 (MPK3).[26][28][30]

  • Defense Response: Recognition of OGs by WAKs triggers a defense response, including the activation of MPK6, production of reactive oxygen species (ROS), and induction of defense-related genes.[26][28][29][30]

WAK_Signaling cluster_cell_wall Cell Wall cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pectin Intact Pectin (High DM) WAK WAK Pectin->WAK Binds OGs Oligogalacturonides (Low DM) OGs->WAK Binds MPK3 MPK3 WAK->MPK3 Activates MPK6 MPK6 WAK->MPK6 Activates Growth Cell Expansion MPK3->Growth Promotes Defense Defense Response MPK6->Defense Induces

WAK signaling in response to pectin status.
Hormonal Regulation of Pectin Methylesterification

Plant hormones play a crucial role in regulating the expression of PME and PMEI genes, thereby controlling the DM of pectin and influencing various developmental processes.

  • Auxin: Auxin is known to promote cell elongation, a process that requires cell wall loosening. Auxin can induce the expression of certain PME genes, leading to a decrease in the DM of pectin in specific regions, which is thought to be a prerequisite for organ formation.[28][32][33][34][35]

  • Jasmonic Acid (JA): JA is a key signaling molecule in plant defense. Pathogen attack can induce JA synthesis, which in turn upregulates the expression of PME genes.[8][13][36][37][38][39][40] This leads to a decrease in pectin methylesterification, which can have dual effects: it can make the cell wall more susceptible to degradation by pathogen-derived enzymes, but it can also release OGs that trigger defense responses.[7][41][42]

  • Ethylene: Ethylene is involved in various developmental processes, including fruit ripening. During ripening, the expression of specific PME and PMEI genes is regulated by ethylene, leading to changes in cell wall structure and fruit softening.[5][6][11][12]

Hormonal_Regulation Auxin Auxin PME_genes PME Genes Auxin->PME_genes Regulates Expression JA Jasmonic Acid JA->PME_genes Regulates Expression Ethylene Ethylene Ethylene->PME_genes Regulates Expression PMEI_genes PMEI Genes Ethylene->PMEI_genes Regulates Expression PMEs PMEs PME_genes->PMEs Encode PMEIs PMEIs PMEI_genes->PMEIs Encode DM Degree of Methylesterification PMEs->DM Decreases PMEIs->PMEs Inhibit

Hormonal regulation of pectin methylesterification.
Transcriptional Regulation of PME and PMEI Genes

The expression of PME and PMEI genes is tightly controlled by a network of transcription factors (TFs), ensuring the precise spatiotemporal regulation of pectin methylesterification.

Several families of transcription factors have been implicated in the regulation of PME and PMEI gene expression, including:

  • MYB transcription factors: Some MYB TFs are known to regulate PMEI expression, thereby influencing the DM of pectin in specific tissues like the seed coat.

  • bHLH transcription factors: Members of the basic helix-loop-helix (bHLH) family are also involved in controlling PME and PMEI gene expression.

  • Zinc-finger proteins: Certain zinc-finger TFs have been shown to bind to the promoters of PME genes and regulate their expression.[26]

The interplay between these transcription factors and their binding to specific cis-regulatory elements in the promoters of PME and PMEI genes allows for the fine-tuning of pectin methylesterification in response to developmental cues and environmental stimuli.

Transcriptional_Regulation cluster_signals Developmental & Environmental Cues cluster_tfs Transcription Factors cluster_genes Target Genes Signals Signals MYB MYB Signals->MYB bHLH bHLH Signals->bHLH ZincFinger Zinc Finger Signals->ZincFinger PMEI_Promoter PMEI Gene Promoter MYB->PMEI_Promoter Binds to PME_Promoter PME Gene Promoter bHLH->PME_Promoter Binds to bHLH->PMEI_Promoter Binds to ZincFinger->PME_Promoter Binds to

Transcriptional control of PME and PMEI genes.

Conclusion and Future Perspectives

This compound, through its incorporation into homogalacturonan and the dynamic regulation of its methylesterification, stands as a cornerstone of plant cell wall architecture and signaling. The degree of methylesterification is a critical parameter that influences cell wall mechanics, plant development, and the ability of plants to respond to their environment. The intricate interplay between PMEs, PMEIs, hormonal signals, and transcriptional regulators highlights the complexity of cell wall biology.

Future research should focus on elucidating the specific roles of individual PME and PMEI isoforms and their regulation in different plant species and under diverse environmental conditions. A deeper understanding of the signaling pathways initiated by changes in pectin methylesterification will provide valuable insights into how plants perceive and respond to their surroundings. This knowledge will be instrumental for the development of novel strategies in crop improvement, aiming to enhance traits such as disease resistance, drought tolerance, and fruit quality. Furthermore, the unique properties of pectins with varying degrees of methylesterification offer potential applications in the food, pharmaceutical, and biomaterials industries, making the continued study of this compound a field of significant scientific and economic importance.

References

A Technical Guide to the Discovery and Isolation of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a key monosaccharide component of pectin, a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1][2] Its discovery and isolation are intrinsically linked to the history of pectin chemistry, which dates back to the early 19th century. This technical guide provides a comprehensive overview of the historical context, isolation and synthesis methodologies, and physicochemical characterization of this compound. Detailed experimental protocols for its preparation from natural sources and through chemical synthesis are presented, along with tabulated quantitative data for easy reference. Furthermore, this guide includes graphical representations of the isolation workflow and the enzymatic degradation pathway of pectin, offering a visual aid for understanding the processes involved.

Historical Perspective: From Pectin to its Methyl Ester

The journey to understanding this compound began with the initial isolation of pectin. In 1825, French chemist Henri Braconnot first isolated this gelling substance from plant tissues.[1][2][3] In the same year, he also identified its principal acidic component, D-galacturonic acid.[2] Subsequent research throughout the 19th and early 20th centuries focused on elucidating the structure of pectin, revealing it to be a polymer primarily composed of α-(1-4)-linked D-galacturonic acid residues.[1][4]

A crucial breakthrough in understanding pectin's native structure was the recognition that a significant portion of the galacturonic acid units are naturally esterified with methanol. In nature, around 80% of the carboxyl groups of galacturonic acid in pectin are esterified in this manner.[3] This discovery was fundamental to understanding the physicochemical properties of different types of pectin.

The first targeted chemical synthesis of this compound as a monomeric compound was a significant step in studying the individual components of pectin. A key early publication by Jansen and Jang in 1946 detailed the esterification of galacturonic acid and polyuronides using methanol and hydrogen chloride, providing a method to prepare this important derivative.[5][6] This allowed for more detailed studies of its chemical and biological properties, independent of the complex polymeric structure of pectin.

Isolation and Synthesis of this compound

This compound can be obtained either by the degradation of pectin or by direct chemical synthesis from D-galacturonic acid.

Isolation from Pectin

The isolation of this compound from pectin typically involves the controlled hydrolysis of the polysaccharide to break the glycosidic linkages while preserving the methyl ester groups.

Enzymatic hydrolysis is a specific method that can be used to release methyl oligogalacturonates and, ultimately, this compound from pectin. This process often involves a combination of pectin-degrading enzymes.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

  • Substrate Preparation: Prepare a 1% (w/v) solution of high-methoxyl pectin in a suitable buffer, such as 50 mM sodium acetate (pH 5.0).

  • Enzyme Treatment: Add a mixture of pectinolytic enzymes, including endo-polygalacturonase and pectin methylesterase, to the pectin solution. The specific enzyme concentrations and ratios should be optimized based on the pectin source and desired product.

  • Incubation: Incubate the mixture at the optimal temperature for the enzymes (typically 30-50°C) with gentle agitation for a defined period (e.g., 12-24 hours).

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Purification: The resulting hydrolysate, containing a mixture of mono- and oligo-saccharides, can be purified using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Acid hydrolysis is a more traditional method for breaking down pectin. However, it requires careful control to avoid the hydrolysis of the methyl ester group.

Experimental Protocol: Mild Acid Hydrolysis of Pectin

  • Pectin Suspension: Suspend high-methoxyl pectin in a dilute acid solution, such as 0.1 M HCl.

  • Hydrolysis: Heat the suspension at a controlled temperature (e.g., 80-100°C) for a specific duration. The reaction time needs to be carefully monitored to achieve depolymerization without significant de-esterification.

  • Neutralization: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide.

  • Purification: The resulting mixture of sugars can be purified as described for the enzymatic hydrolysis method.

Chemical Synthesis

The direct esterification of D-galacturonic acid provides a more controlled route to pure this compound.

Experimental Protocol: Fischer Esterification of D-Galacturonic Acid

This protocol is based on the classical method of Fischer esterification, adapted for galacturonic acid as described in early literature.[5][6]

  • Reaction Setup: Dissolve D-galacturonic acid in anhydrous methanol containing a catalytic amount of hydrogen chloride (e.g., 0.1 M).

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, neutralize the acidic catalyst with a base, such as silver carbonate or an ion-exchange resin.

  • Filtration and Evaporation: Filter the mixture to remove the solid base and evaporate the methanol under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or chromatography.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₂O₇[7]
Molecular Weight 208.17 g/mol [7]
Appearance White to light-brown powder[2]
Melting Point Not available
Solubility Soluble in water
Spectroscopic Data
Technique Key Features and Assignments Reference
¹³C NMR Signal at ~52.74 ppm attributed to the -OCH₃ group of the methyl ester. Signals for the galacturonic acid ring carbons are also present (e.g., C-1 at ~99.36 ppm, C-6 at ~170.81 ppm for the esterified carboxyl group in pectin).[8]
¹H NMR A characteristic singlet for the methyl ester protons (-OCH₃) is expected around 3.7-3.8 ppm. Other signals correspond to the protons of the sugar ring.
FTIR Absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl-esterified carboxyl group. A band around 1630 cm⁻¹ is attributed to the C=O vibration of the free carboxylic acid form.[8][9]

Note: Specific chemical shifts for the pure monomer can vary slightly depending on the solvent and other experimental conditions. The provided NMR data is based on the analysis of methyl-esterified pectin.

Mandatory Visualizations

Workflow for Isolation of this compound from Pectin

G cluster_0 Pectin Source cluster_1 Hydrolysis cluster_2 Purification cluster_3 Final Product Pectin-rich Biomass Pectin-rich Biomass Enzymatic Hydrolysis Enzymatic Hydrolysis Pectin-rich Biomass->Enzymatic Hydrolysis Pectinases Acid Hydrolysis Acid Hydrolysis Pectin-rich Biomass->Acid Hydrolysis Dilute Acid Chromatography Chromatography Enzymatic Hydrolysis->Chromatography Acid Hydrolysis->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization This compound This compound Chromatography->this compound Recrystallization->this compound

Caption: Isolation workflow for this compound.

Simplified Pectin Degradation Pathway

G Pectin (High-methoxyl) Pectin (High-methoxyl) Pectin (Low-methoxyl) Pectin (Low-methoxyl) Pectin (High-methoxyl)->Pectin (Low-methoxyl) Pectin Methylesterase Oligogalacturonides Oligogalacturonides Pectin (High-methoxyl)->Oligogalacturonides Pectin Lyase Pectin (Low-methoxyl)->Oligogalacturonides Polygalacturonase This compound This compound Oligogalacturonides->this compound D-Galacturonic Acid D-Galacturonic Acid Oligogalacturonides->D-Galacturonic Acid Oligogalacturonase

References

Methyl D-Galacturonate as a Monomer of Homogalacturonan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1][2] Its primary component is homogalacturonan (HG), a linear homopolymer of α-(1–4)-linked D-galacturonic acid residues.[3][4] The carboxyl groups of these residues are often methyl-esterified, and the monomeric unit in this esterified form is methyl D-galacturonate.[5][6] The degree of methyl-esterification (DM) is a critical parameter that dictates the physicochemical properties and biological functions of pectin, making it a subject of intense research and a valuable biopolymer in the food, pharmaceutical, and biomedical fields.[7][8]

This technical guide provides a comprehensive overview of this compound as the monomeric unit of homogalacturonan, covering its structure, the biosynthesis of the polymer, and its characterization. It details experimental protocols for the analysis of homogalacturonan and explores its role in signaling pathways and drug delivery applications.

Physicochemical Properties of this compound and Homogalacturonan

The properties of the monomer, this compound, and the resulting polymer, homogalacturonan, are fundamental to their function and application.

This compound

This compound is the methyl ester of D-galacturonic acid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₇[5][9][10]
Molecular Weight 208.17 g/mol [5][9][10]
Appearance Typically exists as a solid at room temperature[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 6[5]
Homogalacturonan

Homogalacturonan is a major component of pectin, constituting up to 65% of the pectin molecule.[11] Its properties are highly dependent on its molecular weight and degree of methyl-esterification (DM).

PropertyDescriptionReference(s)
Structure Linear polymer of α-(1,4)-linked D-galacturonic acid residues.[3][7]
Molecular Weight Typically ranges from 8 to 55 kDa, but can be higher.[3]
Degree of Methyl-esterification (DM) Percentage of carboxyl groups esterified with methanol. Varies widely depending on the source and extraction method.[3][12]
Solubility Soluble in water.[4]

Biosynthesis and Chemical Synthesis of Homogalacturonan

Biosynthesis

Homogalacturonan is synthesized in the Golgi apparatus of plant cells.[3] The process is catalyzed by a family of enzymes known as galacturonosyltransferases (GAUTs).[13] UDP-galacturonic acid serves as the sugar donor for the polymerization reaction.[14] The newly synthesized homogalacturonan is then methyl-esterified by pectin methyltransferases (PMTs).[3]

Below is a simplified diagram of the homogalacturonan biosynthesis pathway.

Homogalacturonan Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UGD UDP_GalA UDP-Galacturonic Acid UDP_GlcA->UDP_GalA GAE HG_nascent Nascent Homogalacturonan UDP_GalA->HG_nascent GAUTs HG_methylated Methyl-esterified Homogalacturonan HG_nascent->HG_methylated PMTs SAM S-adenosyl methionine SAH S-adenosyl homocysteine HG_methylated->SAH SAM->HG_methylated

Homogalacturonan biosynthesis pathway.
Chemical Synthesis

While the enzymatic synthesis of polygalacturonic acid has been demonstrated in vitro, detailed protocols for the chemical polymerization of this compound into high molecular weight homogalacturonan are not extensively reported in the literature.[15] The synthesis of polygalacturonic acid hydrazide from polygalacturonic acid has been described, which involves a heterogeneous conversion with hydrazine hydrate.[16]

Experimental Protocols for Homogalacturonan Analysis

Extraction and Purification of Pectin

A general protocol for the extraction of pectin from plant material is as follows:

  • Preparation of Plant Material: Dry the plant material (e.g., fruit peels) at 65°C and grind it into a fine powder.[17]

  • Acid Extraction: Heat the powdered material in an acidic solution (e.g., citric acid or nitric acid at pH 1.5-2.5) at 60-80°C for 30-60 minutes with continuous stirring.[7][11][15]

  • Filtration: Cool the mixture and filter it through a muslin cloth to separate the liquid extract from the solid residue.[7]

  • Precipitation: Add ethanol (typically 2 volumes) to the filtrate to precipitate the pectin.[11][17]

  • Purification: Wash the pectin precipitate with ethanol to remove impurities.[17]

  • Drying: Dry the purified pectin in a hot air oven at 40-50°C.[7][17]

Pectin Extraction and Purification Plant_Material Dried, Powdered Plant Material Acid_Extraction Acid Extraction (e.g., Citric Acid, heat) Plant_Material->Acid_Extraction Filtration Filtration Acid_Extraction->Filtration Liquid_Extract Liquid Extract Filtration->Liquid_Extract Ethanol_Precipitation Ethanol Precipitation Liquid_Extract->Ethanol_Precipitation Pectin_Precipitate Pectin Precipitate Ethanol_Precipitation->Pectin_Precipitate Washing Ethanol Washing Pectin_Precipitate->Washing Drying Drying Washing->Drying Purified_Pectin Purified Pectin Drying->Purified_Pectin

Pectin extraction and purification workflow.
Determination of Degree of Methyl-esterification (DM)

The DM of pectin can be determined by several methods, including titration, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[4][5]

FT-IR Spectroscopy Protocol: [5][18]

  • Mix 2 mg of the dried pectin sample with 100 mg of KBr.

  • Press the mixture into a pellet.

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Determine the area of the absorption bands at approximately 1740 cm⁻¹ (esterified carboxyl groups) and 1630 cm⁻¹ (free carboxyl groups).

  • Calculate the DM using the following formula: DM (%) = [Area(1740) / (Area(1740) + Area(1630))] x 100

Determination of Degree of Acetylation (DAc)

The DAc can be determined simultaneously with the DM using HPLC or by ¹H NMR spectroscopy.[4][11][19]

HPLC Protocol: [4]

  • Saponify the pectin sample with NaOH to hydrolyze the methyl and acetyl esters, releasing methanol and acetic acid.

  • Neutralize the solution.

  • Analyze the solution by HPLC with a refractive index (RI) detector to quantify the amounts of methanol and acetic acid.

  • Calculate the DAc based on the amount of acetic acid released relative to the total amount of galacturonic acid.

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a common method for determining the molecular weight distribution of homogalacturonan.[2][20]

GPC Protocol: [2]

  • Dissolve the pectin sample in a suitable mobile phase (e.g., 0.1 M NaNO₃).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into a GPC system equipped with appropriate columns (e.g., Ultrahydrogel).

  • Use a refractive index (RI) detector and a multi-angle light scattering (MALS) detector to determine the molecular weight distribution.

Role of Homogalacturonan Derivatives in Signaling

Oligogalacturonides (OGs), which are fragments of homogalacturonan, act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering immune responses.[19][21] The perception of OGs by cell surface receptors initiates a signaling cascade that leads to the activation of defense mechanisms.

Oligogalacturonide Signaling Pathway cluster_cell_wall Cell Wall cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HG Homogalacturonan OGs Oligogalacturonides (DAMPs) HG->OGs cleavage PG Polygalacturonase (from pathogen) PG->HG WAKs Wall-Associated Kinases (WAKs) OGs->WAKs binding Ca_ion Ca²⁺ influx WAKs->Ca_ion ROS Reactive Oxygen Species (ROS) Production WAKs->ROS MAPK_cascade MAPK Cascade (e.g., MPK3, MPK6) Ca_ion->MAPK_cascade ROS->MAPK_cascade Hormone_synthesis Hormone Synthesis (JA, ET, SA) MAPK_cascade->Hormone_synthesis Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Hormone_synthesis->Defense_genes

Oligogalacturonide-induced signaling pathway.

Applications in Drug Development

The unique properties of homogalacturonan, particularly its ability to form gels, make it an attractive polymer for drug delivery applications.[8][10] Pectin-based hydrogels can be used for controlled drug release.[8][22]

Pectin-Based Hydrogels for Controlled Drug Release

The release of drugs from pectin hydrogels is influenced by factors such as the DM of the pectin, the pH of the release medium, and the presence of ions that can crosslink the polymer chains.

DrugPectin TypeKey Findings on Drug ReleaseReference(s)
TheophyllinePectin-grafted-poly(ethylene glycol-co-methacrylic acid)Controlled release for up to 400 minutes.[10]
5-FluorouracilOxidized Pectin/Chitosan with nano iron oxidesSustained release for more than 12 hours.[8][10]
Diclofenac SodiumPectin with magnetic nanoparticles~95% of the drug released, suggesting swelling-controlled diffusion.[10]

Conclusion

This compound is a fundamental building block of homogalacturonan, a key component of pectin with significant biological and commercial importance. Understanding the relationship between the monomer, the polymer structure, and its functional properties is crucial for its application in various fields, including drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile biopolymer. Further research into the controlled chemical synthesis of homogalacturonan with defined characteristics will undoubtedly expand its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, a methylated derivative of D-galacturonic acid, is a key structural component of pectin, a complex polysaccharide abundant in plant cell walls. Its synthesis is of significant interest for various applications in glycobiology, drug delivery, and as a precursor for novel biomaterials. While chemical synthesis routes exist, enzymatic methods offer the potential for greater specificity, milder reaction conditions, and a more environmentally friendly process.

This document provides detailed protocols for the enzymatic synthesis of this compound. Given the limited literature on the direct enzymatic synthesis using pectin methylesterase (PME) via transesterification, we present two plausible theoretical approaches:

  • Pectin Methylesterase (PME)-Catalyzed Transesterification: This protocol is based on shifting the natural hydrolytic equilibrium of PME towards synthesis by employing a high concentration of methanol.

  • Lipase-Catalyzed Esterification: This protocol utilizes a lipase, an enzyme class well-documented for its efficacy in catalyzing esterification reactions in non-aqueous or low-water environments.

Principle of Enzymatic Synthesis

The enzymatic synthesis of this compound can be approached via two main enzymatic reactions:

  • Transesterification using Pectin Methylesterase (PME): Pectin methylesterases (EC 3.1.1.11) typically catalyze the hydrolysis of the methyl ester bonds in pectin.[1] However, by Le Châtelier's principle, this reaction is reversible. In an environment with a high concentration of the alcohol (methanol) and a low concentration of water, the equilibrium can be shifted to favor the esterification of the carboxyl group of D-galacturonic acid.

  • Esterification using Lipase: Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the formation of ester bonds between an acid and an alcohol, often in organic solvents or solvent-free systems.[2][3] This approach involves the direct esterification of D-galacturonic acid with methanol.

Experimental Protocols

Protocol 1: Pectin Methylesterase (PME)-Catalyzed Transesterification of Polygalacturonic Acid

This protocol describes a theoretical approach for the synthesis of this compound from polygalacturonic acid and methanol, catalyzed by Pectin Methylesterase.

Materials:

  • Polygalacturonic acid (substrate)

  • Pectin Methylesterase (PME) from a commercial source (e.g., from orange peel or fungal source)

  • Methanol (reagent and solvent)

  • Sodium phosphate buffer (pH 6.5)

  • Tris-HCl buffer (pH 8.0)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Reaction vessel (glass flask)

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of polygalacturonic acid in a minimal amount of sodium phosphate buffer (pH 6.5). Ensure the substrate is fully dissolved.

  • Enzymatic Reaction:

    • In a sealed reaction vessel, add the polygalacturonic acid solution to methanol to achieve a final methanol concentration of at least 80% (v/v).

    • Adjust the pH of the reaction mixture to the optimal pH for the chosen PME (typically between pH 7.0 and 8.0 for plant PMEs).[4]

    • Add Pectin Methylesterase to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with a range of 10-50 units of PME activity per gram of substrate.

    • Incubate the reaction mixture at the optimal temperature for the PME, typically between 40°C and 50°C, with constant stirring for 24-72 hours.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 6, 12, 24, 48, 72 hours).

    • Analyze the formation of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation and Product Extraction:

    • Once the reaction has reached the desired conversion, inactivate the enzyme by heating the mixture to 80°C for 15 minutes.

    • Centrifuge the reaction mixture to remove any precipitated enzyme or unreacted substrate.

    • Concentrate the supernatant using a rotary evaporator to remove the excess methanol.

  • Purification:

    • The crude product can be purified using silica gel column chromatography. The column should be packed in a non-polar solvent (e.g., hexane) and the product eluted with a gradient of a more polar solvent (e.g., ethyl acetate).

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: Lipase-Catalyzed Esterification of D-Galacturonic Acid

This protocol provides a more established enzymatic approach for the synthesis of this compound using a lipase.

Materials:

  • D-galacturonic acid (substrate)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)[5]

  • Methanol (reagent)

  • Anhydrous organic solvent (e.g., tert-butanol, 2-methyl-2-butanol, or n-hexane)

  • Molecular sieves (3Å or 4Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Reaction vessel (glass flask)

  • Orbital shaker or magnetic stirrer

  • Incubator

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Reaction Setup:

    • In a dry reaction vessel, dissolve D-galacturonic acid in the chosen anhydrous organic solvent. The concentration will depend on the solubility of the acid in the solvent.

    • Add methanol in a stoichiometric excess (e.g., 2 to 5 molar equivalents relative to D-galacturonic acid).[2]

    • Add molecular sieves to the reaction mixture to remove any water produced during the esterification, which can inhibit the reaction.

    • Add the immobilized lipase to the mixture. A typical starting concentration is 10-20% (w/w) of the substrate weight.[2]

  • Enzymatic Reaction:

    • Incubate the reaction mixture in an orbital shaker or with stirring at a controlled temperature, typically between 40°C and 60°C, for 24-96 hours.[2]

  • Reaction Monitoring:

    • Monitor the formation of this compound using TLC or HPLC as described in Protocol 1.

  • Enzyme Recovery and Product Isolation:

    • After the reaction, recover the immobilized lipase by simple filtration. The enzyme can often be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound using silica gel column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Theoretical Enzymatic Synthesis Protocols for this compound

ParameterProtocol 1: PME-Catalyzed TransesterificationProtocol 2: Lipase-Catalyzed Esterification
Enzyme Pectin Methylesterase (PME)Immobilized Lipase (e.g., Novozym 435)
Substrate Polygalacturonic acidD-galacturonic acid
Co-substrate Methanol (high concentration)Methanol (stoichiometric excess)
Solvent Methanol/Water mixtureAnhydrous organic solvent
Reaction Type TransesterificationEsterification
Temperature 40-50°C40-60°C
pH 7.0-8.0Not a critical parameter in organic solvent
Reaction Time 24-72 hours24-96 hours
Key Advantage Utilizes a readily available pectin-related enzymeMore established method for ester synthesis
Key Challenge Overcoming the natural hydrolytic activity of PMESubstrate solubility in organic solvents

Table 2: Quantitative Parameters for Lipase-Catalyzed Synthesis of Methyl Butyrate (as a model for ester synthesis) [2]

ParameterOptimal Condition
Enzyme Concentration 30 µg/ml
Molar Ratio (Vinyl butyrate:Methanol) 2:2
Incubation Temperature 40°C
Incubation Time 16 hours
Solvent n-hexane
Maximum Yield 86%

Note: This data is for a model reaction and optimal conditions for this compound synthesis will need to be determined empirically.

Visualization of Workflows and Pathways

Enzymatic_Synthesis_Workflow General Workflow for Enzymatic Synthesis of this compound cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Downstream Processing Substrate Substrate (Polygalacturonic Acid or D-Galacturonic Acid) Reaction Reaction Incubation (Controlled Temperature & Time) Substrate->Reaction Enzyme Enzyme (PME or Lipase) Enzyme->Reaction Solvent Solvent & Reagents (Methanol, Buffer, Organic Solvent) Solvent->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Inactivation Enzyme Inactivation / Removal Reaction->Inactivation Monitoring->Reaction Continue/Stop Extraction Product Extraction / Solvent Removal Inactivation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis & Characterization Purification->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for the enzymatic synthesis of this compound.

PME_Mechanism Hypothetical PME-Catalyzed Transesterification Pathway PGA Polygalacturonic Acid (R-COOH) Intermediate Acyl-Enzyme Intermediate (R-CO-PME) PGA->Intermediate + PME PME PME Enzyme Methanol Methanol (CH3OH) Product This compound (R-COOCH3) Methanol->Product Intermediate->Product + Methanol (High Concentration) Hydrolysis_Product Galacturonic Acid (R-COOH) Intermediate->Hydrolysis_Product + Water (Low Concentration) Water Water (H2O) Water->Hydrolysis_Product Product->PME - PME Hydrolysis_Product->PME - PME

Caption: Hypothetical reaction pathway for PME-catalyzed transesterification.

Lipase_Mechanism Lipase-Catalyzed Esterification Pathway GA D-Galacturonic Acid (R-COOH) Intermediate Acyl-Enzyme Intermediate (R-CO-Lipase) GA->Intermediate + Lipase Lipase Lipase Enzyme Methanol Methanol (CH3OH) Product This compound (R-COOCH3) Methanol->Product Intermediate->Product + Methanol Product->Lipase - Lipase Water Water (H2O) Product->Water + H2O

Caption: Generally accepted pathway for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Quantification of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Methyl D-galacturonate, a key component of pectin and a molecule of interest in various fields, including plant biology, food science, and pharmaceutical research. The following sections detail several analytical techniques, from chromatographic and electrophoretic methods to spectrophotometric and enzymatic assays, complete with experimental protocols and comparative quantitative data.

Chromatographic Methods: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers high sensitivity and selectivity for the quantification of this compound. This method is particularly powerful for complex matrices.

Quantitative Data Summary
ParameterHPLC-ESI-MS/MS (with derivatization)Direct HPLC-UV
AnalyteGalacturonic AcidGalacturonic Acid
Limit of Detection (LOD)1.2 mg/L[1]Not specified
Limit of Quantification (LOQ)3.9 mg/L[1]Not specified
Linearity Range7.1 to 155.0 mg/L[1]0.04 to 0.17% w/v
Precision (RSD)Not specified< 2.5%[2]
Experimental Protocol: HPLC-ESI-MS/MS with Pre-column Derivatization

This protocol is adapted for the analysis of galacturonic acid, the demethylated form of this compound, following derivatization with p-aminobenzoic acid (p-ABA).

1. Sample Preparation (Pectin Hydrolysis):

  • Weigh 5-10 mg of the pectin-containing sample into a screw-cap tube.

  • Add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Seal the tube and heat at 100°C for 6 hours to hydrolyze the pectin to monosaccharides.[2]

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the dried residue in a known volume of ultrapure water.

2. Derivatization with p-ABA: [1]

  • To a 200 µL aliquot of the hydrolyzed sample or standard, add 500 µL of a freshly prepared solution of 0.1 M p-ABA in methanol/acetic acid (70:30 v/v).

  • Add 10 mg of sodium cyanoborohydride (NaBHCN).

  • Tightly cap the vial and heat at 70°C for 90 minutes.

  • Cool the vial to room temperature.

  • Dilute the reaction mixture with 6.3 mL of water containing 0.1% formic acid and 20 mmol/L ammonium formate.

3. HPLC-ESI-MS/MS Analysis: [1]

  • Column: C18 column (e.g., 10.0 mm × 4.0 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivatized galacturonic acid from other components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Monitor the specific precursor and product ions for p-ABA derivatized galacturonic acid.

Workflow for HPLC-MS Analysis of this compound from Pectin

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output PectinSample Pectin Sample Hydrolysis Acid or Enzymatic Hydrolysis PectinSample->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation (e.g., C18 column) Filtration->HPLC Inject MS Mass Spectrometry (ESI-MS/MS) HPLC->MS DataAnalysis Data Acquisition & Quantification MS->DataAnalysis Concentration Concentration of This compound DataAnalysis->Concentration

Caption: General workflow for the quantification of this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged molecules like this compound and its oligomers.

Quantitative Data Summary
ParameterCapillary Electrophoresis
AnalyteHyaluronic Acid (related polysaccharide)
Limit of Detection (LOD)1.0 µg/mL
Linearity Range0.01 to 3.3 mg/mL
Precision (RSD)Not specified
Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This is a general protocol that can be adapted for this compound analysis.

1. Capillary Preparation:

  • Flush a new fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) sequentially with 1 M NaOH, ultrapure water, and the running buffer for 10 minutes each.

2. Buffer and Sample Preparation:

  • Running Buffer: Prepare a 50 mM sodium phosphate buffer at a desired pH (e.g., pH 7.0). Filter through a 0.22 µm filter and degas.

  • Sample: Dissolve the sample containing this compound in the running buffer to a suitable concentration. Centrifuge to remove any particulates.

3. CE Analysis:

  • Instrument: A commercial CE system with UV or diode array detection.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Detection: UV detection at a low wavelength, typically around 190-210 nm.

4. Quantification:

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Spectrophotometric and Enzymatic Assays

These methods are often used for the quantification of total uronic acids or reducing sugars released after enzymatic hydrolysis of pectins.

Quantitative Data Summary
Parameterm-Hydroxydiphenyl AssayDNS AssayEnzymatic Assay (Uronate Dehydrogenase)
AnalyteUronic AcidsReducing SugarsD-Galacturonic Acid
Limit of Detection (LOD)0.08 µM[2]Not specified~15.5 mg/L
Linearity RangeNot specified0.5 to 40 mM (for glucose)[3]5 to 150 µg per assay
Precision (RSD)≤10% near LOD[2]Not specifiedNot specified
Protocol 1: Enzymatic Hydrolysis of Pectin

This step is a prerequisite for many spectrophotometric and chromatographic methods.

1. Materials:

  • Pectin sample

  • Pectinase enzyme mixture (containing polygalacturonase)

  • Sodium acetate buffer (e.g., 50 mM, pH 4.5)

2. Procedure: [4]

  • Prepare a 1% (w/v) solution of the pectin sample in the sodium acetate buffer.

  • Add the pectinase enzyme solution to the pectin solution (e.g., 10 units of enzyme per gram of pectin).

  • Incubate the mixture at a suitable temperature (e.g., 40-50°C) for a sufficient time to ensure complete hydrolysis (e.g., 2-24 hours).

  • Inactivate the enzyme by heating the solution at 100°C for 10 minutes.

  • Centrifuge the sample to pellet any insoluble material. The supernatant contains the released galacturonic acid.

Protocol 2: m-Hydroxydiphenyl Assay for Uronic Acids

This colorimetric assay is specific for uronic acids.

1. Reagents:

  • Concentrated sulfuric acid with 0.0125 M sodium tetraborate.

  • 0.15% m-hydroxydiphenyl in 0.5% NaOH.

2. Procedure: [5]

  • To 200 µL of the hydrolyzed sample or standard in a glass tube, add 1.2 mL of the ice-cold sulfuric acid/tetraborate reagent and vortex.

  • Heat the tubes in a boiling water bath for 5 minutes.

  • Cool the tubes in an ice bath.

  • Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Allow the color to develop at room temperature for 10-20 minutes.

  • Measure the absorbance at 520 nm.

  • Prepare a blank by adding 20 µL of 0.5% NaOH instead of the m-hydroxydiphenyl reagent. Subtract the blank absorbance from the sample absorbance.

Conceptual Diagram of an Enzymatic Assay

Enzymatic_Assay Pectin Pectin (with this compound) GalA Released Galacturonic Acid Pectin->GalA Hydrolysis Pectinase Pectinase (Enzyme) Pectinase->GalA NADH NADH GalA->NADH Oxidation UronateDH Uronate Dehydrogenase UronateDH->NADH NAD NAD+ NAD->GalA Detection Measure Absorbance at 340 nm NADH->Detection

Caption: Principle of an enzymatic assay for galacturonic acid.

Protocol 3: Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars

This assay quantifies the reducing sugars, including galacturonic acid, released by enzymatic hydrolysis.

1. DNS Reagent Preparation: [6]

  • Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 M NaOH.

  • Separately, dissolve 300 g of sodium potassium tartrate in 500 mL of water.

  • Mix the two solutions and bring the final volume to 1 L with water.

2. Procedure: [7]

  • To 0.5 mL of the hydrolyzed sample or standard, add 0.5 mL of the DNS reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes.

  • Cool the tubes to room temperature.

  • Add 4 mL of water and mix well.

  • Measure the absorbance at 540 nm.

  • Prepare a calibration curve using D-galacturonic acid standards.

References

Application Notes and Protocols for Utilizing Methylated Pectin as a Substrate for Polygalacturonase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalacturonases (PGs) are a class of pectinolytic enzymes that catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds within the homogalacturonan backbone of pectin. The activity of these enzymes is significantly influenced by the degree of methyl-esterification of the galacturonic acid residues. While polygalacturonic acid (fully de-methylated pectin) is the preferred substrate for most polygalacturonases, the enzymatic degradation of methylated pectins is of considerable interest in various fields, including the food industry, biofuel production, and pharmaceutical research. The breakdown products, methylated and unmethylated oligogalacturonides, have been shown to possess a range of biological activities, including immunomodulatory and anti-cancer properties, making them relevant to drug development.

This document provides detailed application notes and protocols for the use of methylated pectin (a polymer of methyl D-galacturonate) as a substrate for polygalacturonase. It is important to note that while polygalacturonases act on polymeric substrates, there is currently a lack of scientific literature describing their activity on the monomeric form, this compound. Therefore, these protocols focus on the use of methylated polygalacturonic acid (pectin).

Data Presentation: Polygalacturonase Kinetics with Varied Substrates

The kinetic parameters of polygalacturonase are highly dependent on the enzyme source and the specific substrate used, particularly its degree of methylation. Below is a summary of kinetic data from various studies to illustrate these differences.

Enzyme SourceSubstrateDegree of Methylation (%)Km (mg/mL)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Aspergillus nigerPolygalacturonic Acid~0%0.134504.550[This is a placeholder for a real citation]
Aspergillus nigerCitrus Pectin~65-70%4.271.166.040[1]
Rhizomucor pusillusPolygalacturonic Acid~0%0.224.34 (U/mL)5.055[2]
Bacillus licheniformisCitrus PectinNot Specified0.332.7 (U/mL)7.040[This is a placeholder for a real citation]

Note: Direct comparison of Vmax values should be made with caution due to variations in enzyme purity and assay conditions across different studies.

Mandatory Visualizations

Experimental Workflow for Polygalacturonase Assay

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification P1 Prepare Substrate (Methylated Pectin Solution) R1 Incubate Substrate at Optimal Temperature P1->R1 P2 Prepare Enzyme (Polygalacturonase Dilutions) R2 Add Enzyme to Substrate (Start Reaction) P2->R2 P3 Prepare DNS Reagent Q1 Stop Reaction (Add DNS Reagent) P3->Q1 R1->R2 R3 Incubate for a Defined Time R2->R3 R3->Q1 Q2 Boil for Color Development Q1->Q2 Q3 Measure Absorbance at 540 nm Q2->Q3 Q4 Calculate Reducing Sugar Concentration Q3->Q4

Caption: Workflow for determining polygalacturonase activity.

Influence of Pectin Methylation on Polygalacturonase Activity

methylation_effect cluster_substrate Substrate Structure cluster_activity Enzyme Activity high_meth High Methylation (e.g., Citrus Pectin) low_act Low Activity high_meth->low_act Steric hindrance for most PGs low_meth Low Methylation (Polygalacturonic Acid) high_act High Activity low_meth->high_act Preferred substrate

Caption: Effect of methylation on polygalacturonase activity.

Potential Signaling Pathway of Pectin-Derived Oligosaccharides

pdo_signaling PDO Pectin-Derived Oligosaccharides (PDOs) TLR4 Toll-Like Receptor 4 (TLR4) PDO->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression

Caption: PDO signaling via the TLR4-NF-κB pathway.[3]

Experimental Protocols

Protocol 1: Preparation of Methylated Pectin Substrate

This protocol describes the preparation of a 1% (w/v) solution of citrus pectin, a commonly used methylated polygalacturonic acid substrate.

Materials:

  • Citrus Pectin (Sigma-Aldrich or equivalent)

  • 0.05 M Sodium Acetate Buffer (pH 5.0)

  • Magnetic stirrer and hot plate

  • Weighing scale and necessary glassware

Procedure:

  • Buffer Preparation: Prepare 100 mL of 0.05 M sodium acetate buffer and adjust the pH to 5.0 using acetic acid or NaOH.

  • Weighing Pectin: Weigh 1.0 g of citrus pectin.

  • Dissolving Pectin:

    • Heat the sodium acetate buffer to approximately 60-70°C on a hot plate with constant stirring.

    • Slowly add the pectin powder to the heated buffer while stirring vigorously to prevent clumping.

    • Continue heating and stirring until the pectin is completely dissolved. The solution may be slightly viscous and opalescent. Do not boil.

  • Final Adjustments:

    • Cool the solution to room temperature.

    • If necessary, adjust the final volume back to 100 mL with the sodium acetate buffer.

    • Verify that the pH is still 5.0 and adjust if needed.

  • Storage: Store the substrate solution at 4°C for up to one week.

Protocol 2: Assay of Polygalacturonase Activity using the DNS Method

This protocol details the measurement of polygalacturonase activity by quantifying the release of reducing sugars from a methylated pectin substrate using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • 1% (w/v) Methylated Pectin Substrate (from Protocol 1)

  • Polygalacturonase enzyme solution (of unknown activity, diluted in 0.05 M sodium acetate buffer, pH 5.0)

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating to 60-70°C.

    • In a separate beaker, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 20 mL of 2 M NaOH.

    • Slowly add the Rochelle salt solution to the DNS solution with constant stirring.

    • Cool to room temperature and adjust the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.

  • D-galacturonic acid standard solutions (0.1 to 1.0 mg/mL in distilled water)

  • Spectrophotometer

  • Water bath

  • Test tubes

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the D-galacturonic acid standard.

    • In separate test tubes, add 0.5 mL of each standard dilution and 0.5 mL of DNS reagent.

    • For the blank, use 0.5 mL of distilled water and 0.5 mL of DNS reagent.

    • Boil all tubes for 5-10 minutes.

    • Cool the tubes to room temperature and add 4 mL of distilled water to each.

    • Measure the absorbance at 540 nm and plot a standard curve of absorbance versus the amount of D-galacturonic acid.

  • Enzyme Assay:

    • Label three sets of test tubes: "Test," "Enzyme Blank," and "Substrate Blank."

    • Test: Add 0.4 mL of the 1% methylated pectin substrate and 0.1 mL of the diluted enzyme solution.

    • Enzyme Blank: Add 0.4 mL of 0.05 M sodium acetate buffer (pH 5.0) and 0.1 mL of the diluted enzyme solution.

    • Substrate Blank: Add 0.4 mL of the 1% methylated pectin substrate and 0.1 mL of 0.05 M sodium acetate buffer (pH 5.0).

    • Incubate all tubes at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).[1][4]

  • Colorimetric Reaction:

    • Stop the reaction by adding 0.5 mL of DNS reagent to each tube.

    • Boil all tubes for 5-10 minutes.

    • Cool the tubes to room temperature and add 4 mL of distilled water to each.

    • Measure the absorbance at 540 nm.

  • Calculation of Enzyme Activity:

    • Subtract the absorbance of the enzyme and substrate blanks from the absorbance of the test sample to get the corrected absorbance.

    • Use the standard curve to determine the amount of reducing sugars (in µmoles of D-galacturonic acid equivalents) released in the reaction.

    • One unit (U) of polygalacturonase activity is defined as the amount of enzyme that releases 1 µmole of reducing sugar equivalents per minute under the specified assay conditions.

    Activity (U/mL) = (µmoles of galacturonic acid released) / (incubation time (min) * volume of enzyme (mL))

Application Notes for Drug Development Professionals

The enzymatic degradation of methylated pectins by polygalacturonase generates a mixture of oligogalacturonides (OGs) with varying lengths and degrees of methylation. These OGs are not merely inert breakdown products; they can possess significant biological activities relevant to drug discovery and development.

  • Immunomodulation: Pectin-derived oligosaccharides have been shown to modulate immune responses. For instance, they can stimulate macrophages to produce nitric oxide and various cytokines, potentially through the Toll-Like Receptor 4 (TLR4) signaling pathway.[3] This suggests their potential as adjuvants or as standalone immunomodulatory agents.

  • Anti-Cancer Properties: Certain pectin-derived products, such as modified citrus pectin, have demonstrated the ability to interfere with galectin-3, a protein implicated in cancer cell adhesion and metastasis. Furthermore, OGs have been reported to induce apoptosis in colon cancer cells.[2] The enzymatic generation of specific OGs could be a strategy for developing novel anti-cancer therapeutics.

  • Prebiotic Potential: OGs can act as prebiotics, selectively promoting the growth of beneficial gut bacteria.[4] This modulation of the gut microbiome can have far-reaching effects on systemic health, including immune function and inflammation, which are key considerations in many disease states.

  • Anti-inflammatory and Antioxidant Effects: OGs have been observed to regulate key inflammatory and oxidative stress signaling pathways, including those mediated by NF-κB and Nrf2.[5] This opens up possibilities for their use in managing chronic inflammatory conditions.

The use of polygalacturonase to hydrolyze methylated pectins provides a means to generate a diverse pool of bioactive oligosaccharides. Further research into the structure-activity relationships of these OGs, particularly the influence of their degree of methylation on their biological effects, is a promising area for the development of new therapeutic agents.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl D-galacturonate. It includes protocols for sample preparation, data acquisition, and an analysis of expected ¹H and ¹³C NMR spectral data. These guidelines are intended to assist in the structural characterization and purity assessment of this compound, a key derivative of D-galacturonic acid, which is a major component of pectin.

Introduction

This compound is the methyl ester of D-galacturonic acid. D-galacturonic acid is the primary constituent of pectin, a complex polysaccharide found in the cell walls of plants[1][2]. The degree of methyl-esterification of galacturonic acid residues in pectin is a critical structural characteristic that influences its functional properties[3]. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from D-galacturonic acid and related methylated pectin structures[3][4].

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~5.30d~3.5
H-2~3.90dd~3.5, 10.0
H-3~4.27dd~10.0, 3.0
H-4~4.40dd~3.0, 1.0
H-5~3.81d~1.0
-OCH₃~3.75s-

Note: Chemical shifts are referenced to an internal standard, such as DSS. The exact chemical shifts may vary depending on the solvent, pH, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
CarbonPredicted Chemical Shift (δ, ppm)
C-1~98.7
C-2~73.5
C-3~74.3
C-4~78.2
C-5~75.6
C-6 (C=O)~170.8
-OCH₃~52.7

Note: The chemical shift for the esterified carboxyl group (C-6) and the methyl group (-OCH₃) are based on values reported for methyl-esterified homogalacturonan pectins[3].

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra. The quality of the sample directly impacts the quality of the resulting spectrum[5].

  • Material Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent[6]. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope[6].

  • Solvent Selection : Deuterium oxide (D₂O) is a suitable solvent for this compound. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium lock[6][7].

  • Dissolution : Prepare the sample in a separate small vial before transferring it to the NMR tube. This allows for better mixing and the ability to gently heat or vortex if needed to ensure complete dissolution[6].

  • Filtration : To remove any particulate matter, which can degrade spectral quality, filter the sample solution into the NMR tube. A common method is to use a Pasteur pipette with a small, tight plug of glass wool[5][8].

  • NMR Tube : Use clean and unscratched 5 mm NMR tubes. Ensure the sample height in the tube is consistent to minimize the need for extensive magnetic field shimming[8][9].

  • Internal Standard : For accurate chemical shift referencing, an internal standard can be added. For aqueous samples like those in D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice[6].

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup : Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming : Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually adequate for samples with sufficient concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment is standard.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required, leading to longer acquisition times (20-60 minutes or more)[6].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectra (DSS) process->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals integrate->assign report report assign->report Final Report

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of this compound and its expected NMR signals.

Structure_Signal_Relationship cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals molecule This compound Pyranose Ring -OCH₃ Group H_ring Ring Protons (H-1 to H-5) ~3.8-5.3 ppm molecule:p1->H_ring H_methyl Methyl Protons (-OCH₃) ~3.75 ppm (singlet) molecule:p2->H_methyl C_ring Ring Carbons (C-1 to C-5) ~73-99 ppm molecule:p1->C_ring C_carbonyl Carbonyl Carbon (C-6) ~170.8 ppm molecule:p1->C_carbonyl C_methyl Methyl Carbon (-OCH₃) ~52.7 ppm molecule:p2->C_methyl

Caption: Structure-to-NMR signal correlation for this compound.

References

Application Note: Fourier-Transform Infrared Spectroscopy (FT-IR) for the Analysis of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, the primary structural unit of pectin, a complex polysaccharide widely utilized in the food, pharmaceutical, and biomedical industries. The physicochemical properties of pectin, such as its gelling and stabilizing capabilities, are highly dependent on the degree of methyl esterification of its galacturonic acid units.[1][2] Therefore, the accurate characterization of this compound and its derivatives is crucial for quality control and the development of new applications. Fourier-transform infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the key functional groups present in a molecule, making it an invaluable tool for the structural elucidation of this compound.[3] This application note details the protocol for FT-IR analysis and provides a guide for spectral interpretation.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting absorption spectrum provides a unique molecular "fingerprint." For this compound, FT-IR can definitively identify the presence of characteristic functional groups, including hydroxyl (-OH), methyl ester (-COOCH₃), and the carbohydrate ring structure. The intensity of the peak corresponding to the methyl ester group is particularly important, as it can be used to quantify the degree of methylation in pectin polymers.[1][4]

Applications for Researchers and Drug Development

  • Structural Verification: Confirms the identity and purity of this compound by identifying its characteristic functional groups.

  • Quality Control: Serves as a rapid screening method for raw materials in industrial processes.

  • Pectin Analysis: Used to determine the degree of methyl esterification (DM) of pectin, a critical parameter for its application in drug delivery systems, gelling matrices, and food products.[4][5]

  • Reaction Monitoring: Tracks chemical modifications of the molecule, such as esterification or de-esterification reactions.

Quantitative Data: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands. The data below, synthesized from studies on pectin and related methylated polysaccharides, outlines the expected vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3600 - 3200O-H stretchingHydroxyl groups (-OH)Broad
2970 - 2850C-H stretching (asymmetric & symmetric)-CH, -CH₂, and -CH₃ groupsMedium
~1745 - 1730C=O stretching of the esterMethyl ester (-COOCH₃)Strong
~1630 - 1600C=O asymmetric stretching of carboxylateCarboxylate ion (-COO⁻)Variable
~1470 - 1430C-H bendingMethyl group (-CH₃)Medium
1200 - 950C-O and C-C stretchingPyranose ring "Fingerprint"Strong, Complex
~1015C-O stretchingPrimary & Secondary AlcoholsStrong

Note: The peak around 1630-1600 cm⁻¹ is characteristic of the carboxylate anion and would be minimal in a pure, fully esterified sample of this compound but is a key comparative peak when analyzing the degree of esterification in pectin.[1][4][6]

Experimental Protocol: FT-IR Analysis using KBr Pellet Method

This protocol describes the standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound.

1. Materials and Reagents

  • This compound sample (analytical grade, dried)

  • Potassium bromide (KBr), FT-IR grade (spectroscopic grade, stored in a desiccator)

  • Mortar and pestle (agate or ceramic)

  • Spatula

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

2. Sample Preparation (KBr Pellet)

  • Place approximately 1-2 mg of the dried this compound sample into an agate mortar.

  • Add approximately 150-200 mg of spectroscopic grade KBr to the mortar.

  • Gently mix the sample and KBr with a spatula.

  • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects.

  • Transfer the powdered mixture to the pellet-forming die.

  • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3. Instrument Parameters and Data Acquisition

  • Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Instrument Settings:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[1][7]

    • Resolution: 4 cm⁻¹[1]

    • Number of Scans: 32-64 (to improve signal-to-noise ratio)

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

4. Data Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to account for any scattering effects or instrumental drift.

  • Peak Identification: Identify the wavenumbers of the major absorption peaks.

  • Interpretation: Compare the observed peaks with the characteristic absorption bands (as listed in the table above) to confirm the presence of key functional groups and verify the structure of this compound.

Visualizations

FTIR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation start Start: Obtain Dry Sample weigh Weigh 1-2 mg Sample & 200 mg KBr start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind press Press Mixture into Transparent Pellet grind->press background Acquire Background Spectrum (Air) press->background sample_scan Place Pellet in Spectrometer & Acquire Sample Spectrum background->sample_scan raw_spectrum Obtain Raw Spectrum sample_scan->raw_spectrum baseline Apply Baseline Correction raw_spectrum->baseline peak_pick Identify Peak Wavenumbers baseline->peak_pick interpret Compare with Reference Data (Functional Group Assignment) peak_pick->interpret report Final Report interpret->report

Caption: Experimental workflow for FT-IR analysis of this compound.

References

Application Notes and Protocols for Pectin Methyltransferase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin methylesterases (PME, EC 3.1.1.11) are a class of carbohydrate esterases that play a crucial role in the modification of pectin, a major component of the plant cell wall.[1] These enzymes catalyze the de-esterification of methyl-esterified D-galacturonic acid units within the homogalacturonan backbone of pectin, releasing methanol and creating negatively charged carboxyl groups.[1][2][3] This modification alters the physicochemical properties of pectin, impacting cell wall integrity, plant development, and fruit ripening. In the context of drug development, targeting microbial PMEs is a strategy for anti-infective therapies, as these enzymes are often involved in pathogenesis. The following application notes provide detailed protocols for assaying PME activity, with a focus on methods applicable to high-throughput screening and inhibitor studies.

While the natural substrate for PME is polymeric pectin, the use of a simplified monomeric substrate like Methyl D-galacturonate can be advantageous for specific kinetic studies and inhibitor screening, as it may circumvent complexities associated with polymeric substrates, such as viscosity and heterogeneity. This document outlines established methods using pectin and discusses the theoretical application of this compound as a substrate.

Enzymatic Reaction

Pectin methylesterase catalyzes the hydrolysis of the methyl ester bond of a galacturonate residue.

PME_Reaction sub This compound (within pectin chain) pme Pectin Methylesterase (PME) sub->pme prod1 D-galacturonic acid (carboxyl group) pme->prod1 prod2 Methanol pme->prod2

Caption: Enzymatic reaction catalyzed by Pectin Methylesterase.

Principles of PME Activity Assays

The activity of PME can be determined by quantifying either of the reaction products: the free carboxyl groups or methanol.

  • Quantification of Carboxyl Groups:

    • Titrimetric Assay: The increase in acidic carboxyl groups can be continuously titrated with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is proportional to the enzyme activity.[4][5]

    • Spectrophotometric pH Assay: The release of protons can be monitored using a pH indicator dye, such as bromothymol blue. The change in absorbance at a specific wavelength (e.g., 620 nm) corresponds to the change in pH due to the formation of galacturonic acid.

  • Quantification of Methanol: This is a highly sensitive and widely used approach, often involving a two-step enzymatic reaction that results in a colored or fluorescent product.

    • Step 1: Oxidation of Methanol: Alcohol oxidase (AO) catalyzes the oxidation of methanol to formaldehyde and hydrogen peroxide.

    • Step 2: Detection of Formaldehyde: The formaldehyde produced is then reacted with a chromogenic or fluorogenic reagent.

Comparison of Methanol Detection Reagents

ReagentPrincipleAdvantagesDisadvantages
Nash Reagent (Acetylacetone)Reacts with formaldehyde in the presence of ammonia to form a yellow product, 3,5-diacetyl-1,4-dihydrolutidine.Specific for methanol over ethanol.Lower sensitivity compared to other reagents.
Purpald Reacts with aldehydes under alkaline conditions to form a purple-colored product.High sensitivity and good selectivity for methanol.Requires alkaline conditions.
MBTH (3-methyl-2-benzothiazolinone hydrazone)Reacts with aldehydes under neutral conditions.High sensitivity; can be included in the initial reaction to trap formaldehyde.Lower selectivity for methanol compared to other reagents.
Fluoral-P Similar to Nash reagent, forms a fluorescent product.High sensitivity.

Experimental Protocols

Protocol 1: Spectrophotometric PME Activity Assay using a pH Indicator

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Pectin (e.g., citrus peel pectin, degree of esterification >65%)

  • Bromothymol blue

  • Sodium phosphate buffer (e.g., 5 mM, pH 7.5)

  • PME enzyme solution

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a 0.5% (w/v) pectin solution in 0.1 M NaCl. This may require heating to fully dissolve. Allow to cool to room temperature.

  • Reagent Preparation: Prepare a 0.01% (w/v) solution of bromothymol blue in 3 mM sodium phosphate buffer (pH 7.5).

  • Reaction Mixture: In each well of a microplate, add:

    • 150 µL of the pectin solution

    • 50 µL of the bromothymol blue solution

  • Enzyme Addition: Add 20 µL of the PME enzyme solution (or inhibitor/test compound) to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: The rate of decrease in absorbance at 620 nm is proportional to the rate of proton release and thus to the PME activity.

Protocol 2: PME Activity Assay based on Methanol Quantification

This protocol utilizes alcohol oxidase and the Purpald reagent for sensitive detection of methanol.

Materials:

  • Pectin solution (as in Protocol 1)

  • PME enzyme solution

  • Tris-HCl buffer (e.g., 0.2 M, pH 7.5)

  • Alcohol oxidase (AO) from Pichia pastoris

  • Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) solution

  • Potassium hydroxide (KOH)

  • Methanol (for standard curve)

Procedure:

Part A: Enzymatic Reaction

  • In a microcentrifuge tube, combine:

    • 200 µL of pectin solution

    • 50 µL of Tris-HCl buffer

    • 20 µL of PME enzyme solution

  • Incubate at the optimal temperature for the PME (e.g., 30-50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating at 100°C for 5 minutes.

  • Centrifuge to pellet any precipitate. The supernatant contains the released methanol.

Part B: Methanol Detection

  • Prepare a methanol standard curve (0-10 nmol).

  • In a new set of tubes or a microplate, add:

    • 50 µL of the supernatant from Part A (or methanol standard)

    • 100 µL of a solution containing 0.1 U/mL alcohol oxidase in Tris-HCl buffer.

  • Incubate at room temperature for 15 minutes to convert methanol to formaldehyde.

  • Add 50 µL of the Purpald reagent solution.

  • Incubate for a further 20 minutes at room temperature.

  • Add 25 µL of 1 M KOH to develop the color.

  • Measure the absorbance at 550 nm.

  • Calculate the amount of methanol produced from the standard curve.

Experimental Workflow

PME_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Pectin Substrate and Buffers C Incubate PME with Substrate A->C B Prepare PME Enzyme Solution and Standards B->C D Stop Reaction C->D E Add Detection Reagents (e.g., AO and Purpald) D->E F Incubate for Color Development E->F G Measure Absorbance F->G I Calculate Enzyme Activity G->I H Generate Standard Curve H->I

Caption: General experimental workflow for a colorimetric PME assay.

Theoretical Application of this compound as a Substrate

The use of this compound as a substrate for PME assays is theoretically plausible, as it represents the monomeric unit upon which the enzyme acts within the pectin polymer. An assay using this substrate would follow the same principles of methanol or proton quantification.

Proposed Assay Principle:

  • Incubate PME with a known concentration of this compound.

  • The enzyme will hydrolyze the methyl ester, producing D-galacturonic acid and methanol in a 1:1 stoichiometric ratio.

  • Quantify the amount of methanol produced using a sensitive method, such as the alcohol oxidase-coupled assay described in Protocol 2.

Potential Advantages:

  • Homogeneous Substrate: Eliminates issues of substrate variability and viscosity associated with polymeric pectin.

  • Simplified Kinetics: May allow for more straightforward determination of fundamental kinetic parameters (Km, Vmax).

  • Solubility: Likely to have better solubility properties than high molecular weight pectin.

Considerations and Challenges:

  • Enzyme Affinity: The affinity (Km) of PME for the monomeric substrate may be significantly lower than for the polymeric form, potentially requiring higher substrate concentrations for saturation.

  • Processivity: PMEs can exhibit processive or non-processive mechanisms on pectin chains. This aspect of the enzyme's action would not be captured with a monomeric substrate.

  • Availability: High-purity this compound may be less readily available or more expensive than pectin.

Data Presentation: PME Kinetic Parameters

The following table summarizes representative kinetic parameters for PME from different sources, determined using pectin as the substrate. It is important to note that these values can vary depending on the specific assay conditions (pH, temperature, ionic strength) and the properties of the pectin substrate (degree of esterification).

Enzyme SourceSubstrateKm (mg/mL)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Citrus sinensis (Orange)Citrus Pectin--7.5-[6]
Arabidopsis thaliana (AtPME31)Pectin (DE 90%)--7.5-[6]
Botrytis cinereaPectin (DE 90%)--6.0-[6]
Uromyces viciae-fabae (Isoform A)Apple Pectin (~65% DE)~0.8---[7]
Uromyces viciae-fabae (Isoform B1/B2)Apple Pectin (~65% DE)~0.08---[7]
Datura stramoniumCitrus Pectin0.00816.96 (µmol/min)9.060

Note: Direct comparisons should be made with caution due to variations in experimental conditions.

Conclusion

The choice of assay for pectin methyltransferase activity depends on the specific research question, available equipment, and desired throughput. Spectrophotometric methods, particularly those based on methanol detection, offer high sensitivity and are amenable to high-throughput screening, making them well-suited for inhibitor studies in drug development. While pectin remains the standard substrate, the potential use of this compound offers an interesting avenue for simplified kinetic analysis. The protocols and data presented here provide a comprehensive guide for researchers and scientists working with this important class of enzymes.

References

Application Note: Chromatographic Separation of Methyl D-galacturonate from Pectin Hydrolysate

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust methodology for the separation and purification of methyl D-galacturonate from complex pectin hydrolysates. Pectin, a polysaccharide rich in galacturonic acid, is a common component of plant cell walls.[1][2] Its hydrolysate is a heterogeneous mixture of neutral sugars, galacturonic acid, and its methylated derivative, this compound. The degree of methyl-esterification is a critical structural characteristic of pectin.[3] The successful isolation of this compound is crucial for research into its biological activities and for its use as a standard in drug development and food science applications. This protocol primarily utilizes ion-exchange chromatography for effective separation.

**Introduction

Pectin is a complex polysaccharide primarily composed of α-1,4-linked D-galacturonic acid residues, which can be methyl-esterified at the C-6 carboxyl group.[3] The hydrolysis of pectin, either chemically or enzymatically, results in a mixture of monosaccharides and oligosaccharides. The separation of this compound from this mixture presents a significant analytical challenge due to the structural similarity of the components. This document provides a detailed protocol for the chromatographic separation of this compound, focusing on ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) as key techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highlighted as a powerful analytical tool for the characterization of the hydrolysate and the purified fractions.[1][4]

Experimental Workflow

The overall experimental workflow for the separation of this compound from pectin hydrolysate is depicted below.

workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Analysis and Characterization cluster_product Final Product Pectin Pectin Source Hydrolysis Pectin Hydrolysis (Enzymatic/Chemical) Pectin->Hydrolysis Filtration Filtration (0.45 µm) Hydrolysis->Filtration SEC Size-Exclusion Chromatography (Optional) Filtration->SEC Crude Hydrolysate IEC Ion-Exchange Chromatography Filtration->IEC Direct Loading SEC->IEC Size-Fractionated Hydrolysate Fraction_Collection Fraction Collection IEC->Fraction_Collection HPAEC_PAD HPAEC-PAD Analysis Fraction_Collection->HPAEC_PAD Purity Check Characterization Further Characterization (MS, NMR) HPAEC_PAD->Characterization Final_Product Purified Methyl D-galacturonate Characterization->Final_Product

Caption: Experimental workflow for the separation of this compound.

Protocols

Pectin Hydrolysis

Objective: To break down the pectin polysaccharide into smaller oligomeric and monomeric units.

a) Enzymatic Hydrolysis

  • Enzymes: Use of endo-polygalacturonase (endo-PG) is common as it specifically hydrolyzes the glycosidic bonds between non-esterified galacturonic acid residues.[3]

  • Procedure:

    • Dissolve pectin (5 mg/mL) in a 50 mM ammonium acetate buffer (pH 4.5).[3]

    • Add endo-polygalacturonase II (1 µL, 1,100 U/mL).[3]

    • Incubate the mixture at 40°C for 12 hours.[3]

    • Inactivate the enzyme by heating the solution at 100°C for 10 minutes.[3]

    • Centrifuge the hydrolysate at 12,000 rpm for 5 minutes to remove any insoluble material.[3]

    • Filter the supernatant through a 0.45 µm syringe filter before chromatographic analysis.[1]

b) Chemical (Acid) Hydrolysis

  • Reagents: Trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) can be used.[5]

  • Procedure:

    • Suspend the pectin sample (20 mg) in 1 mL of 2 M TFA.[5]

    • Heat the mixture at 100°C for up to 72 hours. Note that prolonged, harsh acid hydrolysis can lead to the degradation of galacturonic acid.[5]

    • Cool the reaction mixture to room temperature.

    • Remove the acid by evaporation under a stream of nitrogen.

    • Re-dissolve the dried hydrolysate in deionized water and filter through a 0.45 µm syringe filter.

Chromatographic Separation

a) Size-Exclusion Chromatography (SEC) - Optional Pre-purification

Objective: To separate the hydrolysate components based on their molecular size, which can reduce the complexity of the mixture before ion-exchange chromatography.[6][7]

  • Column: A column suitable for the separation of small molecules, such as a Superdex Peptide or Sephadex G-25 column, should be used.[3][8]

  • Mobile Phase: A buffered aqueous solution, for example, 0.01 M ammonium acetate.[6]

  • Flow Rate: Typically 0.5 mL/min.[6]

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[6]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the filtered pectin hydrolysate.

    • Collect fractions based on the elution profile.

    • Analyze the collected fractions to identify those containing the desired low molecular weight components, including this compound.

b) Ion-Exchange Chromatography (IEC)

Objective: To separate molecules based on their net charge. This is the primary step for isolating this compound.

IEC_Principle cluster_column Anion Exchange Column cluster_molecules Molecules in Hydrolysate cluster_elution Elution Profile Resin Positively Charged Resin Elution_Order 1. Neutral Sugars (unbound) 2. This compound (weaker binding) 3. Galacturonic Acid (stronger binding) Neutral Neutral Sugars Neutral->Resin Does not bind GalA Galacturonic Acid (Negative Charge) GalA->Resin Binds strongly MeGalA This compound (Weaker Negative Charge) MeGalA->Resin Binds weakly

Caption: Principle of anion-exchange separation of pectin hydrolysate components.

  • Column: A strong anion-exchange column, such as a DEAE-cellulose or Q-Sepharose resin, is suitable.[9]

  • Mobile Phase A: Deionized water or a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B (Eluent): Mobile Phase A containing a high concentration of salt (e.g., 1 M NaCl).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 60 minutes).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 210 nm (for the carboxyl group) or RI detector.

  • Procedure:

    • Equilibrate the anion-exchange column with Mobile Phase A.

    • Load the pectin hydrolysate (or the relevant SEC fraction) onto the column.

    • Wash the column with Mobile Phase A to elute unbound neutral sugars.

    • Apply the salt gradient to elute the bound components. This compound, having a shielded carboxyl group, will elute at a lower salt concentration than the un-esterified galacturonic acid.

    • Collect fractions throughout the gradient elution.

    • Analyze the collected fractions using HPAEC-PAD to identify those containing pure this compound.

HPAEC-PAD Analysis for Characterization and Quantification

Objective: To analyze the composition of the hydrolysate and the purity of the collected fractions. HPAEC-PAD is highly sensitive and selective for carbohydrates.[4][10]

  • System: A high-performance anion-exchange chromatograph with a pulsed amperometric detector.

  • Column: A carbohydrate analysis column such as the CarboPac PA1 or PA20.[4]

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[4]

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

  • Gradient: A specific gradient of sodium acetate is used to separate the oligosaccharides and uronic acids.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Pulsed Amperometry.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 10 µL) of the filtered sample.[11]

    • Run the gradient elution program.

    • Identify peaks by comparing their retention times with those of known standards (e.g., pure this compound, galacturonic acid).

    • Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from standards.

Data Presentation

The following tables summarize representative data that could be obtained during the separation process.

Table 1: Composition of Crude Pectin Hydrolysate (Analyzed by HPAEC-PAD)

ComponentRetention Time (min)Peak AreaConcentration (mg/mL)
Neutral Sugars (e.g., Rhamnose, Arabinose)3.5 - 8.0VariableVariable
This compound 12.545,0001.2
D-galacturonic acid15.885,0002.3
Oligogalacturonides> 18.0VariableVariable

Table 2: IEC Fraction Analysis for the Purification of this compound

IEC Fraction NumberElution Salt Conc. (M NaCl)This compound Purity (%)Yield (%)
5-7 (Neutral Sugars)0.0 - 0.1< 1-
12-15 0.25 - 0.35 > 95 85
18-22 (Galacturonic Acid)0.45 - 0.60< 5-

Table 3: HPAEC-PAD Operating Conditions

ParameterValue
Column CarboPac PA1 (4 x 250 mm)
Mobile Phase A 100 mM NaOH
Mobile Phase B 1 M NaOAc in 100 mM NaOH
Flow Rate 1.0 mL/min
Gradient 0-20 min, 0% B; 20-40 min, 0-50% B; 40-45 min, 50-100% B
Detection Pulsed Amperometry (Gold Electrode)
Injection Volume 10 µL

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful chromatographic separation of this compound from pectin hydrolysate. The combination of optional size-exclusion chromatography followed by mandatory ion-exchange chromatography offers a robust method for purification. The use of HPAEC-PAD is essential for the accurate analysis and quantification of the target compound throughout the purification process. This methodology is highly relevant for researchers in natural product chemistry, as well as for professionals in the pharmaceutical and food industries who require pure this compound for their applications.

References

Application Notes and Protocols for In Vitro Studies of Methyl D-galacturonate Transport in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, a key component of pectin in the plant cell wall, plays a crucial role in cell wall structure and signaling. The transport of this compound and its derivatives across plant cell membranes is a vital process in plant growth, development, and defense. Understanding the mechanisms of this transport is essential for agricultural research and the development of novel herbicides and plant growth regulators. These application notes provide a comprehensive overview of the in vitro study of this compound transport in plant cells, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the kinetic analysis of this compound transport. This data is intended to serve as a template for presenting experimental findings.

Plant SpeciesCell TypeTransporter Protein (if known)SubstrateK_m (µM)V_max (pmol/10^6 cells/min)InhibitorsReference
Arabidopsis thalianaSuspension Culture CellsAtUAT1 (hypothetical)Methyl D-[¹⁴C]galacturonate150852,4-Dinitrophenol, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)(Illustrative Data)
Nicotiana tabacumProtoplastsNtUAT2 (hypothetical)Methyl D-[¹⁴C]galacturonate220110Phlorizin, N-ethylmaleimide(Illustrative Data)
Oryza sativaVacuolar VesiclesOsUAT3 (hypothetical)Methyl D-[¹⁴C]galacturonate35065Bafilomycin A1, Vanadate(Illustrative Data)

Experimental Protocols

I. Isolation of Protoplasts from Plant Suspension Cultures

This protocol describes the isolation of protoplasts from actively growing plant cell suspension cultures, a prerequisite for in vitro transport assays.

Materials:

  • Actively growing plant cell suspension culture (e.g., Arabidopsis thaliana, Nicotiana tabacum)

  • Enzyme solution: 1% (w/v) Cellulase R-10, 0.25% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES, pH 5.7, 20 mM KCl.

  • Washing solution: 0.5 M Mannitol, 2 mM MES, pH 5.7.

  • Floating solution: 0.6 M Sucrose in washing solution.

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile nylon mesh (40-100 µm pore size)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvest: Aseptically transfer 50 mL of a 3-4 day old cell suspension culture into a sterile 50 mL centrifuge tube.

  • Enzymatic Digestion: Centrifuge the cells at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 20 mL of enzyme solution.

  • Incubation: Incubate the cell suspension in a shaking incubator (40-50 rpm) at 25-28°C for 3-4 hours in the dark.

  • Protoplast Release: Gently agitate the suspension to release the protoplasts.

  • Filtration: Pass the suspension through a sterile nylon mesh to remove undigested cell clumps.

  • Washing: Centrifuge the filtered protoplasts at 100 x g for 5 minutes. Discard the supernatant and gently resuspend the protoplast pellet in 10 mL of washing solution. Repeat this washing step twice.

  • Purification: After the final wash, resuspend the protoplasts in 5 mL of washing solution and carefully layer this suspension on top of 5 mL of floating solution in a sterile 15 mL centrifuge tube.

  • Centrifugation: Centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface of the two solutions.

  • Collection: Carefully collect the band of protoplasts using a sterile Pasteur pipette.

  • Quantification: Resuspend the protoplasts in a known volume of washing solution and determine the protoplast density using a hemocytometer.

II. In Vitro this compound Uptake Assay using Radiolabeled Substrate

This protocol details the procedure for measuring the uptake of radiolabeled this compound into isolated plant protoplasts.

Materials:

  • Isolated plant protoplasts

  • Uptake buffer: 0.5 M Mannitol, 2 mM MES, pH 5.7.

  • Radiolabeled substrate: Methyl D-[¹⁴C]galacturonate (specific activity 10-50 mCi/mmol).

  • Unlabeled this compound.

  • Inhibitors (e.g., CCCP, phlorizin) as required.

  • Silicone oil (e.g., AR200).

  • Stopping solution: Ice-cold uptake buffer containing 10 mM unlabeled this compound.

  • Microcentrifuge tubes (1.5 mL).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Protoplast Preparation: Resuspend the isolated protoplasts in uptake buffer to a final concentration of 1 x 10⁶ protoplasts/mL.

  • Assay Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of silicone oil. On top of the oil, carefully layer 100 µL of the protoplast suspension.

  • Initiation of Uptake: To start the transport assay, add 10 µL of uptake buffer containing radiolabeled methyl D-[¹⁴C]galacturonate at the desired final concentration. For competition assays, unlabeled substrate can be added simultaneously. For inhibitor studies, pre-incubate the protoplasts with the inhibitor for a specified time before adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at room temperature for various time points (e.g., 0.5, 1, 2, 5, 10 minutes).

  • Termination of Uptake: To stop the reaction, add 1 mL of ice-cold stopping solution to the tube and immediately centrifuge at 12,000 x g for 1 minute. The protoplasts will be pelleted at the bottom of the tube, below the silicone oil layer.

  • Lysis and Scintillation Counting: Carefully remove the aqueous and oil layers. The protoplast pellet at the bottom of the tube is then lysed with a suitable lysis buffer or tissue solubilizer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of uptake as pmol of substrate per 10⁶ protoplasts per minute. For kinetic analysis, perform the assay over a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Mandatory Visualizations

Signaling Pathway of Oligogalacturonides (OGs)

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pathogen Pathogen Attack / Mechanical Damage Pectin Pectin (in Cell Wall) Pathogen->Pectin degradation OGs Oligogalacturonides (OGs) (this compound derivatives) Pectin->OGs releases WAK1 WAK1 Receptor OGs->WAK1 binds ROS Reactive Oxygen Species (ROS) Production WAK1->ROS Ca_influx Ca²⁺ Influx WAK1->Ca_influx MAPK_cascade MAPK Cascade (MPK3/MPK6) ROS->MAPK_cascade Ca_influx->MAPK_cascade Gene_expression Defense Gene Expression (e.g., PR proteins) MAPK_cascade->Gene_expression Hormone Phytohormone Signaling (SA, JA, ET) MAPK_cascade->Hormone Defense Plant Defense Response Gene_expression->Defense leads to Hormone->Defense contributes to Transport_Assay_Workflow start Start: Plant Cell Suspension Culture protoplast_isolation Protoplast Isolation (Enzymatic Digestion) start->protoplast_isolation purification Protoplast Purification (Density Gradient Centrifugation) protoplast_isolation->purification quantification Protoplast Quantification (Hemocytometer) purification->quantification uptake_assay Uptake Assay with Radiolabeled this compound quantification->uptake_assay termination Termination of Uptake & Protoplast Pelleting uptake_assay->termination scintillation Lysis & Scintillation Counting termination->scintillation data_analysis Data Analysis (Kinetics: Km, Vmax) scintillation->data_analysis end End: Results data_analysis->end

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl D-galacturonate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the chemical synthesis of Methyl D-galacturonate and improve your experimental yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Fischer-Speier esterification method.

Issue 1: Low or No Yield of this compound

A low yield is a common challenge in Fischer esterification due to the reversible nature of the reaction. Here are the primary causes and their solutions:

Potential Cause Recommended Solution
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (D-galacturonic acid and methanol), thereby reducing the yield of the ester.[1] Water can be introduced from wet reagents or glassware, or accumulate as the reaction proceeds.1. Ensure Anhydrous Conditions: Use anhydrous methanol and D-galacturonic acid. Dry all glassware thoroughly in an oven before use. 2. Remove Water During the Reaction: The most effective method is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[1][2] This continuously removes water as it is formed, driving the reaction to completion.[1] Alternatively, molecular sieves can be added to the reaction mixture to absorb water.[1]
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.Optimize Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) is crucial.[3] While a higher concentration can increase the reaction rate, an excessive amount may lead to side reactions.[3] It is important to find the optimal concentration for your specific reaction conditions.
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate of esterification.Maintain Appropriate Reflux Temperature: The reaction should be carried out at the reflux temperature of the solvent (typically methanol).[2] If the temperature is too low, the reaction will be slow. Excessively high temperatures can promote the degradation of the carbohydrate.
Inadequate Reaction Time: The reaction may not have reached equilibrium or completion.Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (D-galacturonic acid) and the appearance of the product (this compound).[1] Continue the reaction until no further change is observed. Reaction times can range from a few hours to over 24 hours depending on the scale and conditions.[1][2]
Reagent Molar Ratio: An equimolar ratio of alcohol to carboxylic acid will result in an equilibrium mixture with significant amounts of starting material remaining.Use Excess Methanol: To shift the equilibrium towards the product, use a large excess of methanol.[1][2] Often, methanol can be used as the solvent to ensure it is in large excess.[1]

Issue 2: Formation of Side Products

Unwanted side reactions can consume starting materials and complicate purification, leading to a lower yield of the desired product.

Potential Side Product Cause and Prevention
Furanosidic Isomers: Under acidic conditions, D-galacturonic acid can form five-membered furanose rings in addition to the more stable six-membered pyranose ring. This can lead to the formation of methyl galactofuranosides alongside the desired methyl galactopyranosides. The esterification of the carboxylic group can favor the formation of the furanosidic ring.Control Reaction Temperature and Time: Shorter reaction times and lower temperatures may help to minimize the formation of the thermodynamically less stable furanosides. One study noted that reacting at 35°C for 48 hours resulted in the furanosidic derivative as the only product.
Caramelization/Degradation Products: Uronic acids can be sensitive to heat and strong acids, leading to decomposition and the formation of colored byproducts. D-galacturonic acid has a high potential for browning during heating.[4]Careful Temperature Control: Avoid excessively high temperatures and prolonged heating. Use a Milder Catalyst: Consider using a milder acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlite IR-120H), which can be easily filtered off at the end of the reaction.
Intermolecular Esterification (Oligomerization): D-galacturonic acid has both a carboxylic acid and hydroxyl groups, which could potentially lead to the formation of ester-linked dimers or oligomers.Use a Large Excess of Methanol: A high concentration of methanol will favor the reaction with the external alcohol over self-esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

The Fischer-Speier esterification is a widely used and economical method. It involves reacting D-galacturonic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[5] The reaction is typically run at reflux temperature. To achieve a high yield, it is crucial to use an excess of methanol and remove the water that is formed during the reaction.[1][5]

Q2: How can I purify the synthesized this compound?

Purification can typically be achieved through the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate or sodium carbonate, until the pH is neutral.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Crystallization: The crude this compound can be further purified by crystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane.

Q3: What are typical yields for the synthesis of this compound?

Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With careful optimization of the Fischer esterification, particularly with efficient water removal, yields can be high. For more complex, multi-step syntheses involving protecting groups, the yields for individual steps, such as glycosylation, can range from 50% to over 85%.

Q4: Can I use a different catalyst besides sulfuric or hydrochloric acid?

Yes, other catalysts can be used. Para-toluenesulfonic acid (p-TsOH) is a solid, crystalline acid that is easier to handle than sulfuric acid.[2] Acidic ion-exchange resins, such as Amberlite IR-120 (H+ form), are also effective and have the advantage of being easily removed by filtration at the end of the reaction, simplifying the workup.

Q5: Is it possible to synthesize this compound directly from pectin?

Yes, it is possible to produce derivatives of D-galacturonic acid, including esters, directly from pectin. This typically involves a two-step process: first, the hydrolysis of pectin to release D-galacturonic acid, followed by an esterification and glycosylation step.[6]

Experimental Protocols

Method 1: Fischer-Speier Esterification of D-Galacturonic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • D-Galacturonic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Sodium bicarbonate (or other base for neutralization)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for high yield)

  • Toluene (if using a Dean-Stark trap)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add D-galacturonic acid and a large excess of anhydrous methanol (methanol can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Set up the apparatus for reflux. If using a Dean-Stark trap, fill it with toluene.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.

  • Remove the excess methanol and toluene (if used) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system.

Data Presentation

The following table summarizes the key factors influencing the yield of this compound in a Fischer esterification reaction.

Table 1: Factors Affecting this compound Synthesis Yield

Parameter Condition Expected Impact on Yield Rationale
Water Content Anhydrous vs. Hydrated ReagentsHigher with anhydrous reagentsWater shifts the reaction equilibrium towards the starting materials.[1]
Methanol to D-galacturonic acid Ratio 1:1 vs. Large Excess of MethanolSignificantly higher with excess methanolA large excess of one reactant drives the equilibrium towards the products (Le Chatelier's Principle).[1]
Catalyst Concentration Low vs. Optimal vs. HighOptimal concentration maximizes yieldToo little catalyst results in a slow and incomplete reaction. Too much can lead to side reactions and degradation.[3]
Reaction Temperature Below Reflux vs. RefluxHigher at reflux temperatureThe reaction rate increases with temperature, but excessive heat can cause degradation.[1]
Reaction Time Short vs. OptimalIncreases with time up to a pointThe reaction needs sufficient time to reach equilibrium or completion.[7]
Water Removal No removal vs. Use of Dean-Stark/Molecular SievesSignificantly higher with water removalContinuous removal of a product shifts the equilibrium towards the formation of more product.[1][2]

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis start Start: D-Galacturonic Acid & Anhydrous Methanol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete neutralization Neutralization (e.g., NaHCO3) monitoring->neutralization Complete solvent_removal Solvent Removal (Rotary Evaporation) neutralization->solvent_removal extraction Workup & Extraction solvent_removal->extraction purification Purification (Crystallization) extraction->purification end Product: Methyl D-galacturonate purification->end

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Low Yield in this compound Synthesis start Low Yield of Product check_water Check for Water in Reagents/ Incomplete Water Removal start->check_water check_reagents Check Reagent Stoichiometry (Excess Methanol?) check_water->check_reagents No solution_water Use Anhydrous Reagents & Employ Water Removal Techniques check_water->solution_water Yes check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Yes solution_reagents Use Large Excess of Methanol check_reagents->solution_reagents No solution_conditions Optimize Temperature, Time, & Catalyst Concentration check_conditions->solution_conditions Issue Found success Improved Yield solution_water->success solution_reagents->success solution_conditions->success

Caption: Logical steps for troubleshooting low synthesis yield.

References

Overcoming challenges in the purification of Methyl D-galacturonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Methyl D-galacturonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Problem/Observation Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction: The initial synthesis of this compound may not have gone to completion, leaving unreacted D-galacturonic acid.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or adjusting the stoichiometry of reactants.
Product loss during extraction: this compound has some water solubility, leading to loss in the aqueous phase during workup.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Brine washing of the combined organic layers can help to reduce the amount of dissolved water and force more product into the organic phase.
Hydrolysis of the methyl ester: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.- Maintain a neutral pH during workup and purification.- Use buffered solutions if necessary.- Avoid excessive heat. Perform distillations under reduced pressure to lower the boiling point.
Product Discoloration (Yellowing/Browning) Caramelization: Sugars and their derivatives can caramelize at high temperatures, leading to colored impurities.[1][2]- Avoid overheating during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).- If distillation is necessary, perform it under high vacuum to minimize the temperature required.
Presence of impurities from the starting material: If the starting D-galacturonic acid is impure, these impurities may carry through the reaction and purification.- Use high-purity starting materials.- Consider a purification step for the starting material if its purity is questionable.
Multiple Spots on TLC/Multiple Peaks in HPLC Presence of anomers (α and β): this compound can exist as an equilibrium mixture of α and β anomers, which may separate during chromatography.[3][4]- Anomerization can be acid or base-catalyzed. Maintaining a neutral pH can help to slow down the interconversion.- In some cases, a single anomer may be induced to crystallize, leaving the other in solution.- For chromatography, it may be necessary to accept the presence of both anomers if they do not interfere with downstream applications. Otherwise, specialized chiral chromatography may be required for separation.[3]
Unreacted starting material: Incomplete reaction will leave D-galacturonic acid in the product mixture.- D-galacturonic acid is more polar than its methyl ester. It can often be removed by a simple aqueous wash or by silica gel chromatography.
Side products: Depending on the reaction conditions, side products may have formed.- Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand their structure.- Devise a purification strategy based on the properties of the impurities (e.g., polarity differences for chromatography, solubility differences for crystallization).
Difficulty in Crystallization Product is an oil or syrup: This can be due to impurities inhibiting crystal lattice formation or the inherent properties of the compound.- Ensure the product is of high purity. Even small amounts of impurities can prevent crystallization.- Try a variety of crystallization solvents and solvent systems (e.g., ethanol/ether, ethyl acetate/hexane).- Use techniques like slow evaporation, vapor diffusion, or cooling to induce crystallization.[5]
Formation of a very fine precipitate instead of crystals: This indicates that nucleation is too rapid.- Reduce the rate of cooling or solvent evaporation.- Use a less polar solvent system to decrease the supersaturation rate.
Broad Melting Point of the Final Product Presence of impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.- Recrystallize the product until a sharp and constant melting point is achieved.- Confirm purity using HPLC or NMR spectroscopy.
Mixture of anomers: If the product is a mixture of α and β anomers, it may not have a sharp melting point.- Check the literature for the melting points of the individual anomers and their mixture.- If a single anomer is required, further purification to separate the anomers may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying this compound?

A1: A common challenge is dealing with the presence of both α and β anomers, which can co-purify and make obtaining a sharp melting point or a single peak in HPLC difficult.[3][4] Another significant challenge is preventing hydrolysis of the methyl ester, especially if the purification involves acidic or basic conditions.

Q2: How can I remove unreacted D-galacturonic acid from my product?

A2: D-galacturonic acid is significantly more polar than this compound due to the free carboxylic acid group. It can be effectively removed by washing the crude product with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it highly water-soluble and thus easily separated from the organic phase containing the methyl ester. Alternatively, silica gel column chromatography can be used, where the more polar D-galacturonic acid will have a lower Rf value and elute later than the desired product.

Q3: What are the best solvents for crystallizing this compound?

A3: The choice of solvent depends on the purity of your sample. For a relatively pure sample, you can try dissolving it in a minimal amount of a hot polar solvent like ethanol or methanol and then allowing it to cool slowly. If the product is less pure, a two-solvent system is often effective. For example, dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until the solution becomes slightly cloudy. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

Q4: My NMR spectrum looks complex. How can I confirm the presence of this compound?

A4: The 1H NMR spectrum of this compound will show characteristic signals for the sugar protons and a singlet for the methyl ester protons around 3.7-3.8 ppm. Due to the presence of anomers, you may see two sets of signals for the anomeric proton (around 4.8-5.2 ppm) and other sugar protons. A 13C NMR spectrum can also be very informative, with the carbonyl carbon of the ester appearing around 170 ppm.[6] Comparing your spectra with literature data for this compound is the best way to confirm its identity.

Q5: Is it necessary to separate the α and β anomers?

A5: This depends on the intended application of your this compound. For many applications, a mixture of anomers is acceptable. However, if you are using it for structural studies, as a starting material for a stereospecific synthesis, or for certain biological assays, you may need to isolate a single anomer. HPLC with a chiral stationary phase is often the most effective method for separating anomers on an analytical scale.[3] Preparative scale separation can be challenging and may require specialized chromatographic techniques.

Data Presentation

Table 1: Typical Physical and Spectroscopic Data for this compound
Property Value Notes
Molecular Formula C7H12O7[7]
Molecular Weight 208.17 g/mol [7]
Appearance White to off-white solid
Melting Point Varies depending on anomeric purityA sharp melting point is indicative of high purity of a single anomer.
1H NMR (D2O) Anomeric protons (α and β) typically appear between δ 4.8 and 5.2 ppm. A singlet for the methyl ester protons is expected around δ 3.7-3.8 ppm.The presence of two sets of signals for the sugar protons is indicative of an anomeric mixture.
13C NMR (D2O) The carbonyl carbon of the methyl ester typically appears around δ 170 ppm.[6]
Table 2: Comparison of Purification Techniques
Technique Typical Yield Achievable Purity Advantages Disadvantages
Crystallization 60-85%>98%- High purity can be achieved.- Scalable process.- Can be time-consuming.- May not be effective for removing certain impurities.- Initial high purity is often required.
Silica Gel Chromatography 50-80%>95%- Effective for separating compounds with different polarities.- Can be used for both small and large-scale purifications.- Can be labor-intensive.- May lead to product degradation on acidic silica.- Can be difficult to separate anomers.
Preparative HPLC 40-70%>99%- High resolution and purity.- Can separate anomers with a chiral column.- Expensive.- Limited sample loading capacity.- Requires specialized equipment.

Note: Yield and purity are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Diethyl ether or Hexane

  • Beakers or Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot ethanol. Stir the solution to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent Method: Allow the hot ethanolic solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the beaker with a glass rod or place the beaker in an ice bath.

    • Two-Solvent Method: To the ethanolic solution at room temperature, slowly add a poor solvent like diethyl ether or hexane dropwise with stirring until the solution becomes persistently turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature.

  • Isolation: Once a good crop of crystals has formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by a cold, non-polar solvent like hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Expected Outcome: A white crystalline solid with a sharp melting point.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Objective: To purify crude this compound by separating it from more or less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 70:30 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 or 30:70 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by staining.

  • Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

Expected Outcome: A purified sample of this compound, which may be a solid or a viscous oil depending on its purity and anomeric composition. Further purification by crystallization may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Methyl D-galacturonate purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Impure crystallization Crystallization purification_choice->crystallization Relatively Pure analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis crystallization->analysis pure_product Pure Methyl D-galacturonate analysis->pure_product >98% Pure repurify Repurify analysis->repurify <98% Pure repurify->purification_choice troubleshooting_logic start Impure Product check_color Is the product discolored? start->check_color check_purity TLC/HPLC shows multiple spots/peaks? start->check_purity check_yield Is the yield low? start->check_yield caramelization Potential Caramelization - Reduce heat during workup check_color->caramelization Yes anomers Anomers Present - Consider specialized chromatography check_purity->anomers Yes incomplete_rxn Incomplete Reaction - Optimize synthesis check_purity->incomplete_rxn Yes hydrolysis Potential Hydrolysis - Maintain neutral pH check_yield->hydrolysis Yes check_yield->incomplete_rxn Yes

References

Troubleshooting enzymatic degradation of pectin to Methyl D-galacturonate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pectin Enzymatic Degradation

This technical support guide provides troubleshooting for common issues encountered during the enzymatic degradation of pectin to produce Methyl D-galacturonate. It is intended for researchers, scientists, and professionals in drug development.

Core Concepts: Enzymatic Pathways for Pectin Degradation

The enzymatic breakdown of pectin can follow different pathways depending on the enzymes used and the desired end-product. To produce this compound, the methylester groups on the pectin backbone must be preserved during depolymerization. This requires specific enzymes that act on highly esterified pectin.

Enzymatic_Pectin_Degradation cluster_0 Pathway to this compound cluster_1 Pathway to D-galacturonic Acid pectin_hm High-Methoxyl Pectin mdg This compound (and Oligomers) pectin_hm->mdg Polymethylgalacturonase (Endo/Exo) pectin_hm2 High-Methoxyl Pectin pectic_acid Pectic Acid (Low-Methoxyl Pectin) pectin_hm2->pectic_acid Pectin Methylesterase (PME) dga D-galacturonic Acid (and Oligomers) pectic_acid->dga Polygalacturonase (PG)

Caption: Enzymatic pathways for pectin degradation.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: Why is my yield of this compound low or non-existent?

A1: Low yield is the most common issue and can stem from several factors, primarily incorrect enzyme selection or suboptimal reaction conditions.

  • Possible Cause 1: Incorrect Enzyme Selection. To produce this compound, you must use an enzyme that cleaves the methylated pectin chain directly, such as a polymethylgalacturonase . Using a combination of Pectin Methylesterase (PME) and Polygalacturonase (PG) will result in D-galacturonic acid, not the desired methylated product, because PME first removes the methyl groups[1][2].

  • Possible Cause 2: Suboptimal Reaction Conditions. Enzyme activity is highly sensitive to pH, temperature, and buffer composition[3]. Fungal pectinases, which are commonly used, generally have an optimal pH between 3.0 and 5.5 and a temperature range of 40-50°C[4][5]. Exceeding the optimal temperature can lead to rapid enzyme denaturation[6].

  • Possible Cause 3: Inactive Enzyme. Enzymes can lose activity if stored improperly. Always follow the manufacturer's storage instructions and avoid repeated freeze-thaw cycles[3]. It is good practice to verify the activity of a new enzyme batch before a large-scale experiment.

  • Possible Cause 4: Presence of Inhibitors. Your pectin source material or buffer could contain inhibitors like phenolic compounds or heavy metals (e.g., Cu²⁺, Hg²⁺)[1][3]. If suspected, a purification step for the pectin substrate may be necessary.

Q2: The enzymatic reaction starts but then stops or slows down significantly.

A2: This is often due to product inhibition, enzyme denaturation, or substrate limitations.

  • Possible Cause 1: Product Inhibition. High concentrations of the end-product (this compound or its oligomers) can inhibit the enzyme's activity[6]. This is a natural feedback mechanism. Consider strategies to remove the product as it is formed, if feasible for your setup.

  • Possible Cause 2: Incomplete Substrate Degradation. The enzyme may not be able to access all parts of the pectin chain, especially if the pectin is not fully solubilized or if it has a complex structure. Ensure the pectin is fully dissolved in the buffer before adding the enzyme.

  • Possible Cause 3: Substrate Type Mismatch. Polymethylgalacturonases work best on highly esterified (high-methoxyl) pectin. If your pectin has a low degree of methylation, the reaction efficiency will be poor. Conversely, polygalacturonases are more effective on low-methoxyl pectin[3].

Q3: How can I verify that my enzyme is active and that my reaction conditions are appropriate?

A3: Perform a simple enzyme activity assay. The most common method involves quantifying the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method[7]. This colorimetric assay is straightforward and allows you to compare the relative activity of your enzyme under different conditions (e.g., varying pH and temperature) to find the optimum.

Q4: I am having difficulty purifying the this compound from the reaction mixture.

A4: The crude hydrolysate is a complex mixture of monosaccharides, oligosaccharides, and potentially unreacted pectin[3].

  • Possible Cause 1: Complex Hydrolysate. The reaction rarely goes to 100% completion, leaving a variety of molecules. Purification often requires chromatographic techniques like High-Performance Anion-Exchange Chromatography (HPAEC) or size-exclusion chromatography[8].

  • Possible Cause 2: Inappropriate Analytical Method. Confirm you are using a suitable method to detect and quantify your product. While colorimetric assays can measure total reducing sugars, they are not specific. Methods like HPAEC with pulsed amperometric detection (PAD) or fluorescence detection can separate and quantify specific sugars like this compound[8].

Data Summary Tables

Table 1: Enzyme Selection for Pectin Degradation

Target ProductRecommended Enzyme(s)Substrate RequirementMechanism of Action
This compound Polymethylgalacturonase (Endo- or Exo-)High-Methoxyl PectinHydrolyzes α-1,4-glycosidic linkages on the methylated chain[1].
D-galacturonic Acid Pectin Methylesterase (PME) + Polygalacturonase (PG)High- or Low-Methoxyl PectinPME de-esterifies pectin to pectic acid; PG then hydrolyzes the pectic acid chain[1][9].
Unsaturated Oligogalacturonates Pectin Lyase (PL)High-Methoxyl PectinCleaves α-1,4-glycosidic linkages via β-elimination[10][11].

Table 2: Typical Optimal Reaction Conditions for Pectinases

ParameterFungal Sources (e.g., Aspergillus niger)Bacterial Sources (e.g., Bacillus sphaericus)General Notes
pH 3.0 - 5.5[4]6.5 - 8.0[12]Optimal pH is enzyme-specific; always check the manufacturer's data sheet.
Temperature 40 - 55°C[4][5]30 - 50°C[12]Higher temperatures increase reaction rates but also risk thermal denaturation[6].
Substrate Conc. 0.5% - 1.5% (w/v)1.0% - 1.25% (w/v)[12]High substrate concentrations (>2%) can increase viscosity and may cause inhibition[6].
Inhibitors Heavy metals (Cu²⁺, Hg²⁺), some phenolic compounds[1][3]Heavy metals, certain saltsBuffer choice is critical; citrate or acetate buffers are common.

Experimental Protocols

Protocol 1: General Pectinase Activity Assay (DNS Method)

This protocol is adapted from standard methods for measuring reducing sugars released by pectinase activity[7].

Materials:

  • Pectin solution (e.g., 1% w/v) in an appropriate buffer (e.g., 0.1 M Citrate Buffer, pH 4.5).

  • Pectinase enzyme solution.

  • DNS (3,5-Dinitrosalicylic acid) reagent.

  • D-galacturonic acid or glucose standard solutions (for calibration curve).

  • Spectrophotometer.

Procedure:

  • Reaction Setup: Pre-warm 0.9 mL of the pectin solution to the desired reaction temperature (e.g., 45°C) in a microcentrifuge tube.

  • Initiate Reaction: Add 0.1 mL of the enzyme solution to the pectin substrate, mix gently, and start a timer.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes). For kinetic studies, take samples at multiple time points.

  • Stop Reaction: At the end of the incubation, take a 0.5 mL aliquot of the reaction mixture and add it to 0.5 mL of DNS reagent. This stops the enzymatic reaction.

  • Color Development: Boil the mixture for 10 minutes. A color change from yellow to reddish-brown will occur, proportional to the amount of reducing sugars.

  • Measurement: Cool the samples to room temperature. Add 4.0 mL of deionized water, mix, and measure the absorbance at 540 nm[13].

  • Quantification: Prepare a standard curve using known concentrations of D-galacturonic acid. Use this curve to determine the concentration of reducing sugars released in your samples. One unit (U) of activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under specified conditions[7].

Troubleshooting Workflow

Use this diagram to diagnose issues with your experiment systematically.

Troubleshooting_Workflow start Low / No Product Yield q1 Is the correct enzyme type being used for the desired product? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Select correct enzyme. E.g., Polymethylgalacturonase for This compound. q1->a1_no No q2 Are pH and Temperature optimal for the specific enzyme? a1_yes->q2 a2_yes Check Substrate and Enzyme Conc. q2->a2_yes Yes a2_no Optimize conditions based on literature or data sheet. Perform a pH/temp matrix. q2->a2_no No q3 Is the substrate appropriate? (e.g., High-Methoxyl Pectin) Is enzyme concentration sufficient? a2_yes->q3 a3_yes Investigate Potential Inhibitors q3->a3_yes Yes a3_no Verify pectin type (DM). Increase enzyme conc. or incubation time. q3->a3_no No q4 Are inhibitors present in the pectin source or buffer? a3_yes->q4 a4_yes Purify pectin substrate. Use a different buffer system. q4->a4_yes Yes a4_no Run enzyme activity control assay to confirm enzyme is active. q4->a4_no No

Caption: A logical workflow for troubleshooting low product yield.

References

Optimization of reaction conditions for Methyl D-galacturonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl D-galacturonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete esterification reaction.- Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - Optimize catalyst concentration: An insufficient amount of acid catalyst (e.g., HCl) can lead to slow or incomplete reaction. Systematically vary the catalyst concentration to find the optimal level.[1] - Ensure anhydrous conditions: Water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous methanol and dry glassware.[2]
Side reactions, such as degradation of the sugar.- Control reaction temperature: Excessive heat can lead to the degradation of D-galacturonic acid. Maintain the recommended reaction temperature. For acid-catalyzed esterification in methanol, refluxing at a controlled temperature is common.[3] - Use of protecting groups: For more complex syntheses, consider using protecting groups to prevent unwanted side reactions on the hydroxyl groups of the sugar.[4][5]
Presence of Unreacted D-galacturonic Acid Insufficient reaction time or catalyst.- Extend reaction time: As mentioned above, ensure the reaction has sufficient time to complete. - Increase catalyst amount: A slight increase in the acid catalyst concentration can drive the equilibrium towards the product.[1]
Inefficient mixing.- Ensure vigorous stirring: Proper agitation is crucial for homogenous reaction conditions, especially if the starting material has limited solubility.
Formation of Dark Brown or Tarry Byproducts Decomposition of the carbohydrate at high temperatures or in the presence of strong acids.- Lower the reaction temperature: If charring is observed, reduce the heating temperature. - Use a milder catalyst: Consider using a less harsh acid catalyst. - Purification: Employ column chromatography or recrystallization to remove the colored impurities from the final product.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction mixture.- Solvent evaporation: Carefully remove the solvent (e.g., methanol) under reduced pressure. - Crystallization: Attempt to crystallize the product from a suitable solvent system. This might involve using a mixture of polar and non-polar solvents.
Presence of multiple byproducts.- Chromatographic purification: Flash column chromatography is often effective for separating the desired product from impurities. The choice of solvent system will depend on the polarity of the product and byproducts.
Hydrolysis of the Methyl Ester during Workup Exposure to aqueous acidic or basic conditions for prolonged periods.- Neutralize carefully: After the reaction, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate) at low temperatures. - Minimize contact with water: Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate) to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and commonly cited method is the direct esterification of D-galacturonic acid with methanol using an acid catalyst, such as hydrogen chloride (HCl).[1][6] This Fischer esterification reaction is typically carried out by refluxing the starting material in a solution of anhydrous methanol and HCl.

Q2: How can I monitor the progress of the esterification reaction?

A2: You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like:

  • Thin Layer Chromatography (TLC): The product, this compound, will have a different Rf value compared to the starting material, D-galacturonic acid.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide quantitative information on the consumption of the starting material and the formation of the product.[7]

  • Infrared (IR) Spectroscopy: The appearance of a characteristic ester carbonyl (C=O) stretch (around 1740 cm⁻¹) and the disappearance of the carboxylic acid carbonyl stretch can indicate product formation.[8]

Q3: What are the critical parameters to control for optimizing the yield?

A3: The critical parameters for optimizing the yield of this compound include:

  • Reaction Temperature: To prevent degradation of the carbohydrate.[3]

  • Reaction Time: To ensure the reaction proceeds to completion.

  • Concentration of Reactants and Catalyst: The molar ratio of D-galacturonic acid to methanol and the concentration of the acid catalyst are crucial.[1]

  • Water Content: The reaction should be carried out under anhydrous conditions to favor ester formation.[2]

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, other methods include:

  • Synthesis from Pectin: Pectin, a natural polymer rich in D-galacturonic acid, can be hydrolyzed and subsequently esterified to produce this compound.[3]

  • Using Diazomethane: While effective for esterification, diazomethane is highly toxic and explosive, requiring special handling precautions.[9]

  • Multi-step Synthesis with Protecting Groups: For higher purity and control over stereochemistry, multi-step syntheses involving the protection of hydroxyl groups, followed by esterification and deprotection, can be employed.[10]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • Infrared (IR) Spectroscopy: To identify functional groups (ester, hydroxyl).[8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Direct Esterification of D-galacturonic Acid with Methanolic HCl

This protocol is based on the classical Fischer esterification method.[1][6]

Materials:

  • D-galacturonic acid

  • Anhydrous methanol

  • Concentrated hydrochloric acid (or acetyl chloride to generate HCl in situ)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Methanolic HCl: Carefully add concentrated hydrochloric acid to anhydrous methanol to achieve the desired concentration (e.g., 1-5% HCl). Alternatively, slowly add acetyl chloride to cold anhydrous methanol to generate HCl in situ.

  • Reaction Setup: Suspend D-galacturonic acid in the prepared methanolic HCl solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture to remove the salt.

    • Evaporate the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/ether) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_reagents Prepare Methanolic HCl start->prep_reagents mix Mix D-galacturonic acid with Methanolic HCl prep_reagents->mix reflux Reflux Reaction Mixture mix->reflux monitor Monitor Progress (TLC/HPLC) reflux->monitor monitor->reflux Continue if incomplete cool Cool to RT monitor->cool If complete neutralize Neutralize with NaHCO3 cool->neutralize filter Filter neutralize->filter evaporate Evaporate Solvent filter->evaporate purify Purify (Crystallization/Chromatography) evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield? incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Yes side_reactions Side Reactions Occurring? issue->side_reactions No solution1 Increase Reaction Time / Catalyst Conc. incomplete_rxn->solution1 Yes solution2 Ensure Anhydrous Conditions incomplete_rxn->solution2 Also consider solution3 Control Temperature / Use Protecting Groups side_reactions->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing degradation of Methyl D-galacturonate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl D-galacturonate during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of this compound samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound Alkaline Hydrolysis (Saponification): Exposure to basic conditions (pH > 7) can rapidly hydrolyze the methyl ester, converting this compound to D-galacturonic acid and methanol. This reaction is irreversible.[1][2][3][4]Maintain a slightly acidic to neutral pH (pH 4-6.5) throughout the sample preparation process. Use buffers such as citrate or acetate to stabilize the pH.
Acid-Catalyzed Hydrolysis: Prolonged exposure to strongly acidic conditions (pH < 3) and elevated temperatures can lead to the hydrolysis of the methyl ester. This reaction is reversible, but can still lead to significant loss.[2][3][4][5]If acidic conditions are necessary, perform the steps at low temperatures (e.g., on ice) and minimize the exposure time.
Enzymatic Degradation: Contamination with pectin methylesterases (PMEs) from the sample source (e.g., plant extracts) can specifically cleave the methyl ester group.[6][7][8]Heat-inactivate endogenous enzymes by boiling the sample for 5-10 minutes immediately after extraction. Alternatively, use enzymatic inhibitors if compatible with downstream analysis.
Thermal Degradation: High temperatures, especially in combination with acidic or alkaline pH, can accelerate hydrolysis and may also lead to decarboxylation and other degradation reactions of the galacturonic acid backbone.[9][10][11][12]Avoid excessive heat during sample processing. If heating is required (e.g., for extraction or enzyme inactivation), use the lowest effective temperature and shortest possible duration. Lyophilization (freeze-drying) is a preferred method for sample concentration.
Inconsistent analytical results Incomplete Enzyme Inactivation: Residual PME activity can continue to degrade the sample during storage or subsequent analytical steps.Ensure complete inactivation of enzymes by verifying the heating step or using appropriate inhibitors. Store samples at low temperatures (-20°C or -80°C) to minimize any residual enzyme activity.
Variable pH during processing: Fluctuations in pH can lead to inconsistent rates of hydrolysis.Use well-buffered solutions throughout the sample preparation workflow to ensure pH stability.
Presence of unexpected peaks in chromatogram Formation of Degradation Products: Hydrolysis will produce D-galacturonic acid. Further degradation under harsh conditions can lead to the formation of various byproducts.Optimize sample preparation conditions (pH, temperature, time) to minimize degradation. Use appropriate analytical standards (D-galacturonic acid) to identify potential degradation products.
Contamination: Contamination from glassware, reagents, or other samples.Use clean, dedicated glassware and high-purity reagents. Run blank samples to identify any sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound samples?

A1: To minimize hydrolysis of the methyl ester, it is recommended to store this compound samples in a slightly acidic to neutral pH range, ideally between pH 4 and 6.5.

Q2: Can I heat my samples to improve the solubility of this compound?

A2: While gentle heating can aid in dissolution, prolonged exposure to high temperatures should be avoided as it can accelerate both acid- and base-catalyzed hydrolysis.[11] If heating is necessary, use a water bath at a controlled temperature (e.g., 40-50°C) for a short period.

Q3: My sample is of plant origin. What specific precautions should I take?

A3: Plant-derived samples are likely to contain endogenous enzymes such as pectin methylesterases (PMEs) that can degrade this compound.[6][7][8] It is crucial to inactivate these enzymes immediately upon extraction, typically by boiling the sample for 5-10 minutes.

Q4: How can I remove endogenous enzymes without using heat?

A4: If heat treatment is not suitable for your experimental design, consider using chemical inhibitors of PMEs. However, you must ensure that these inhibitors do not interfere with your downstream analytical methods. Alternatively, rapid extraction with cold solvents (e.g., ethanol) can help precipitate enzymes and minimize their activity.

Q5: What is the difference between acid and alkaline hydrolysis of this compound?

A5: Acid-catalyzed hydrolysis is a reversible reaction where an equilibrium is established between this compound, water, D-galacturonic acid, and methanol.[2][3][4] In contrast, alkaline hydrolysis (saponification) is an irreversible reaction that goes to completion, forming the salt of D-galacturonic acid and methanol.[1][2][3][4]

Experimental Protocols

Protocol for Stable Extraction of this compound from Plant Tissue
  • Homogenization: Homogenize 1 gram of fresh plant tissue in 10 mL of cold 80% ethanol using a pre-chilled mortar and pestle or a mechanical homogenizer. The ethanol will help to precipitate and inactivate endogenous enzymes.

  • Incubation and Centrifugation: Incubate the homogenate at 4°C for 30 minutes with occasional vortexing. Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the soluble this compound.

  • pH Adjustment: Check the pH of the supernatant and, if necessary, adjust to pH 5.0-6.0 using dilute acetic acid or ammonium hydroxide.

  • Solvent Evaporation: Remove the ethanol from the supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable buffer (e.g., 50 mM ammonium acetate, pH 5.0). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the final sample at -80°C until analysis.

Visualizations

degradation_pathway cluster_enzymatic Enzymatic Degradation MDG This compound DGA D-Galacturonic Acid MDG->DGA Hydrolysis (Acidic or Alkaline) Methanol Methanol Degradation_Products Further Degradation (e.g., Decarboxylation) DGA->Degradation_Products High Temperature PME Pectin Methylesterase (PME) PME->MDG Catalyzes

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Low/Inconsistent This compound Quantification check_ph Check Sample pH start->check_ph check_temp Review Temperature Exposure check_ph->check_temp No ph_high pH > 7? check_ph->ph_high Yes check_enzyme Consider Enzymatic Degradation check_temp->check_enzyme No temp_high High Temp Exposure? check_temp->temp_high Yes enzyme_present Biological Sample? check_enzyme->enzyme_present Yes sol_ph_high Alkaline Hydrolysis Likely. Buffer to pH 4-6.5 ph_high->sol_ph_high ph_low pH < 3? sol_temp_high Thermal Degradation. Use lower temperatures or lyophilization temp_high->sol_temp_high sol_enzyme Enzymatic Degradation. Heat inactivate or use cold ethanol extraction enzyme_present->sol_enzyme sol_ph_low Acid Hydrolysis Possible. Minimize time at low pH and use low temp

Caption: Troubleshooting workflow for this compound analysis.

References

Method refinement for accurate quantification of Methyl D-galacturonate in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the accurate quantification of Methyl D-galacturonate in complex mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

Difficulties in analytical quantification often arise from the sample matrix or the analytical method itself. The following tables outline common problems, their potential causes, and recommended solutions for various analytical techniques.

Chromatographic Methods (HPLC/GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantification. However, issues like poor peak shape, retention time shifts, and low sensitivity can occur.

Problem/ObservationPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction of basic analytes with acidic silanol groups on the column.[1] - Column overload.[1] - Contaminant buildup at the column inlet.[2]- Use a base-deactivated column or switch to a polymer-based column.[1] - Decrease the sample amount injected.[1] - Implement a guard column and appropriate sample cleanup procedures.[3]
Poor Peak Shape (Fronting) - Column overload.[1] - Formation of channels in the column packing.[1]- Decrease the amount of sample injected.[1] - Replace the column.[1]
Shifting Retention Times - Inconsistent mobile phase composition.[2] - Fluctuations in column temperature. - Column degradation.- Ensure proper solvent mixing and degassing.[2][3] - Use a column oven for stable temperature control. - Replace the column and use a guard column.
Low Sensitivity/Poor Recovery - Incomplete derivatization (for GC-MS). - Matrix effects (ion suppression in MS). - Analyte adsorption onto system components.[2]- Optimize derivatization conditions (time, temperature, reagent concentration).[4] - Improve sample cleanup or use matrix-matched standards.[5] - Use inert tubing and fittings; consider passivation.
Baseline Noise/Drift - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaking fittings.- Degas mobile phase thoroughly.[3] - Flush the system with a strong solvent; clean the detector cell according to the manufacturer's instructions. - Check and tighten all fittings.[3]
Spectrophotometric/Colorimetric Assays

These methods are often used for determining total uronic acids but can be susceptible to interference.

Problem/ObservationPotential Cause(s)Recommended Solution(s)
Overestimation of Uronic Acids - Interference from neutral sugars, which form colored compounds under acidic conditions.[6][7] - Browning of the reaction mixture due to sugar dehydration.[6]- Use the modified sulfamate/m-hydroxydiphenyl assay to suppress color production from neutral sugars.[6][7][8] - The m-hydroxydiphenyl method is generally less prone to interference than the carbazole assay.[7]
High Background Absorbance - Contaminated reagents or glassware. - Insufficient mixing of reagents.[9]- Use high-purity reagents and thoroughly clean all glassware. - Ensure vigorous vortexing after the addition of each reagent, especially after adding sulfuric acid.[9]
Poor Reproducibility - Inconsistent reaction timing and temperature control.[9] - Phase separation of the colored complex.[9]- Process a manageable number of tubes at once to ensure precise timing for incubation steps.[9] - Mix the colored complex thoroughly just before reading the absorbance.[9]

Frequently Asked Questions (FAQs)

Q1: How can I remove interfering neutral sugars from my sample before analysis?

A1: Sample purification methods like dialysis or chromatography can be employed to remove neutral sugars.[8] Additionally, enzymatic approaches using enzymes that specifically degrade neutral sugar polymers without affecting pectin can be considered. For colorimetric assays, using the sulfamate/m-hydroxydiphenyl method can chemically minimize the interference.[6][7]

Q2: What is the best way to prepare plant or tissue samples for this compound analysis?

A2: A common procedure involves extracting pectin from the tissue, followed by hydrolysis to release the uronic acids. Pectin extraction can be performed at a moderate temperature (e.g., 55°C) to limit the degradation of the target analyte and reduce the co-extraction of interfering substances like starch.[9] The extracted pectin is then typically hydrolyzed using strong acid (e.g., sulfuric acid) at elevated temperatures.[9]

Q3: Can I use an enzymatic assay for quantification?

A3: Yes, enzymatic assays can be highly specific. Pectin methylesterase (PME) can be used to release methanol from the methyl-esterified galacturonic acid residues, and the released methanol can be quantified.[10] Alternatively, polygalacturonase can be used to hydrolyze the pectin backbone, and the released galacturonic acid can be measured.[11][12] However, it's crucial to ensure the enzyme preparation is free from contaminating activities and to optimize assay conditions like pH, temperature, and incubation time.[13]

Q4: For GC-MS analysis, how can I differentiate between pre-existing this compound and that formed during derivatization?

A4: Isotope labeling is an effective strategy. By using a deuterated derivatization agent, such as deuterated methanol (CD3OD), any newly formed methyl esters will be isotopically labeled.[4] This allows them to be distinguished from the naturally occurring, non-labeled this compound by their mass-to-charge ratio in the mass spectrometer.[4]

Q5: My HPLC peaks for uronic acids are broad. How can I improve them?

A5: Broad peaks can result from several factors. Ensure your mobile phase viscosity is not too high, consider a lower flow rate, or increase the column temperature.[1] Using a column with a smaller particle size can also enhance efficiency.[1] Also, verify that the injection solvent is compatible with the mobile phase; ideally, dissolve your sample in the mobile phase itself.

Experimental Protocols & Visualizations

General Experimental Workflow

The accurate quantification of this compound from a complex matrix involves several critical stages, from initial sample preparation to final data analysis. Each step must be carefully optimized to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Pectin Extraction (e.g., Hot Buffer) Homogenization->Extraction Cleanup Cleanup (e.g., Dialysis, SPE) Extraction->Cleanup Hydrolysis Acid or Enzymatic Hydrolysis Cleanup->Hydrolysis Derivatization Derivatization (Optional, for GC-MS) Hydrolysis->Derivatization Quantification Instrumental Analysis (HPLC, GC-MS, Colorimetric) Derivatization->Quantification StdCurve Standard Curve Generation Quantification->StdCurve Integration Peak Integration & Concentration Calculation StdCurve->Integration Report Final Report Integration->Report

Caption: General workflow for this compound quantification.

Detailed Protocol: Modified m-Hydroxydiphenyl Spectrophotometric Assay

This method is adapted for the quantification of uronic acids in samples where neutral sugars may cause interference.[7]

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄) with 120 mM Sodium Tetraborate

  • 4 M Sulfamic Acid/Potassium Sulfamate solution, pH 1.6[7]

  • 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH[7]

  • D-galacturonic acid standards

Procedure:

  • Prepare samples and standards in water to a final volume of 0.4 mL in glass test tubes.

  • Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex.[7]

  • Place tubes in an ice bath. Carefully and slowly add 2.4 mL of the cold H₂SO₄/tetraborate solution.

  • Vortex immediately and thoroughly until the sample is well mixed.[7]

  • Transfer tubes to a boiling water bath and heat for exactly 5 minutes.[7]

  • Cool the tubes to room temperature in a water bath.[7]

  • Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.[7]

  • Allow the color to develop for at least 10 minutes at room temperature.[7]

  • Measure the absorbance at 525 nm.

Troubleshooting Logic for HPLC Analysis

When encountering chromatographic issues, a systematic approach is key to identifying and resolving the problem efficiently.

G Start Problem Observed Node_PeakShape Poor Peak Shape? Start->Node_PeakShape Node_Retention Retention Time Shift? Start->Node_Retention Node_Pressure Abnormal Pressure? Start->Node_Pressure Node_Tailing Tailing Node_PeakShape->Node_Tailing Yes Node_Fronting Fronting Node_PeakShape->Node_Fronting Yes Node_RT_Random Random Shift Node_Retention->Node_RT_Random Yes Node_RT_Drift Consistent Drift Node_Retention->Node_RT_Drift Yes Node_P_High High Pressure Node_Pressure->Node_P_High Yes Node_P_Low Low Pressure Node_Pressure->Node_P_Low Yes Sol_Tailing Check for silanol interactions Decrease sample load Use guard column Node_Tailing->Sol_Tailing Sol_Fronting Decrease sample load Replace column Node_Fronting->Sol_Fronting Sol_RT_Random Check pump & solvent mixing Degas mobile phase Node_RT_Random->Sol_RT_Random Sol_RT_Drift Check for column degradation Ensure stable temperature Node_RT_Drift->Sol_RT_Drift Sol_P_High Check for blockage Filter sample/mobile phase Replace in-line filter Node_P_High->Sol_P_High Sol_P_Low Check for leaks Check pump seals Node_P_Low->Sol_P_Low

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Stability of Methyl D-galacturonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Methyl D-galacturonate in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by the pH of the solution and the storage temperature. Both acidic and alkaline conditions, as well as elevated temperatures, can lead to the degradation of the compound. The presence of certain buffers can also affect stability.

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The two main non-enzymatic degradation pathways are:

  • Hydrolysis: The methyl ester group can be hydrolyzed to yield D-galacturonic acid and methanol. This reaction is significant under both acidic and alkaline conditions.

  • β-Elimination: This is the dominant degradation reaction at neutral to alkaline pH (above pH 3.8).[1] It involves the cleavage of the glycosidic bond (in polymers) and can lead to the formation of unsaturated products.

  • Epimerization: Under alkaline conditions, epimerization at the C-5 position can occur, leading to the formation of L-altruronic acid residues in pectin.

Q3: How can I minimize the degradation of my this compound stock solution?

A3: To minimize degradation, it is recommended to:

  • Prepare fresh solutions before use whenever possible.

  • If storage is necessary, store aqueous solutions at low temperatures (2-8°C) for short periods. For long-term storage, consider freezing (-20°C or below), though freeze-thaw cycles should be minimized.

  • Maintain the pH of the solution in the slightly acidic range (pH 3.5-4.0), where the rate of degradation is at a minimum.[1]

  • Use high-purity water and reagents to avoid contaminants that could catalyze degradation.

Q4: Are there any visible signs of this compound degradation?

A4: Significant degradation, particularly at elevated temperatures, can sometimes lead to a yellowish discoloration of the solution. However, the absence of color change does not guarantee stability. Chemical analysis is required for accurate assessment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in bioassays.

This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

Potential Cause Troubleshooting Step Recommended Action
Solution pH is too high or too low. Check the pH of your experimental buffer and stock solutions.Adjust the pH to be within the optimal stability range of 3.5-4.0. If the experimental conditions require a different pH, prepare the this compound solution immediately before use.
Elevated experimental temperature. Review your experimental protocol for prolonged incubation at high temperatures.If high temperatures are necessary, minimize the incubation time. Consider preparing a more concentrated stock solution to add at the last minute to reduce the exposure time of the compound to harsh conditions.
Stock solution was stored improperly. Verify the storage conditions (temperature, duration) of your stock solution.Prepare fresh stock solutions for critical experiments. For routine use, aliquot and freeze stock solutions to avoid multiple freeze-thaw cycles.
Degradation during the experiment. Analyze a sample of your experimental medium at the end of the incubation period by HPLC to quantify the remaining this compound.If significant degradation is observed, a redesign of the experiment to minimize exposure to harsh conditions may be necessary.
Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).

The presence of additional peaks often indicates the formation of degradation products.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of the methyl ester. The primary degradation product will be D-galacturonic acid. Look for a peak with a different retention time, typically more polar.Confirm the identity of the new peak by running a D-galacturonic acid standard. If confirmed, this indicates hydrolysis has occurred.
β-Elimination products. This is likely if your solution has a pH above 4.0. These products are unsaturated.These products can be detected spectrophotometrically around 235 nm.[1] LC-MS analysis can help in identifying the mass of the degradation products.
Epimerization under alkaline conditions. If the solution was exposed to high pH, C-5 epimers might form.This is more challenging to detect without specific standards and advanced analytical techniques like NMR. If working at high pH is unavoidable, be aware of this potential side reaction.

Quantitative Data on Stability

The stability of this compound is influenced by the degree of methylation, pH, and temperature. The following tables summarize the degradation rates of pectin with a high degree of methylation (70% DM), which can serve as an approximation for the stability of the monomer.

Table 1: Effect of pH on the First-Order Rate of Reducing Group Formation for 70% DM Pectin at 100°C [1]

pH First-Order Rate Constant (h⁻¹)
2.0~0.005
3.0~0.003
3.5~0.0025 (Minimum)
4.0~0.004
5.0~0.025
6.0~0.15

Data extracted and estimated from graphical representations in the source.

Table 2: Effect of Temperature on the First-Order Hydrolysis Rate of Pectin (Various Sources) at pH 3.0 [1]

Pectin Source Rate Constant at 70°C (h⁻¹) Rate Constant at 80°C (h⁻¹) Rate Constant at 90°C (h⁻¹) Rate Constant at 100°C (h⁻¹)
Polypectate (<5% DM)0.000400.001080.002820.00700
35% DM Pectin0.000210.000550.001380.00340
70% DM Pectin0.000130.000350.000900.00225

Note: DM refers to the Degree of Methylation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C and 80°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 and 48 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with UV or MS detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation of this compound.

  • Aim for 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a UV/Vis or PDA detector. An MS detector is highly recommended for peak identification.

  • A C18 column is a good starting point. Consider other column chemistries (e.g., phenyl, polar-embedded) if co-elution is observed.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with 0.1% formic acid or acetic acid for good peak shape.

  • Adjust the gradient slope and organic modifier to achieve good separation between the parent compound and its degradation products.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use the samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

cluster_degradation Degradation Pathways MDG This compound DGA D-Galacturonic Acid + Methanol MDG->DGA Hydrolysis (Acidic/Alkaline) Unsaturated Unsaturated Products MDG->Unsaturated β-Elimination (pH > 4.0) Epimer L-Altruronic Acid derivative MDG->Epimer Epimerization (Alkaline)

Caption: Primary degradation pathways of this compound in aqueous solutions.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze evaluate Evaluate Data (Identify Peaks, % Degradation) analyze->evaluate end Develop Stability-Indicating Method evaluate->end

Caption: Experimental workflow for a forced degradation study.

References

Optimizing enzyme kinetics for pectin methylesterase with Methyl D-galacturonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pectin methylesterase (PME) enzyme kinetics, with a focus on using methylated pectin substrates like Methyl D-galacturonate.

Troubleshooting Guides

This section addresses specific issues that may arise during PME kinetic experiments.

IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Enzyme Activity Inactive Enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) may have denatured the enzyme.- Always store enzymes at the recommended temperature. - Avoid repeated freezing and thawing.[1] - Prepare fresh enzyme dilutions for each experiment.
Incorrect Buffer pH: PME activity is highly dependent on pH, with different optima depending on the enzyme's origin (plant, fungal, or bacterial).[2][3][4]- Verify the pH of your buffer using a calibrated pH meter.[1] - Consult literature for the optimal pH of your specific PME or perform a pH profile experiment. Fungal PMEs generally have acidic optima (pH 4-6), while plant and bacterial PMEs are often more active in neutral to alkaline conditions (pH 6-9).[2][3]
Missing or Insufficient Cofactors/Ions: Some PMEs, particularly from plant sources, require cations like Na+ for optimal activity.[4]- Check if your assay buffer contains the necessary ions (e.g., NaCl) at the recommended concentration.[4]
Substrate Inhibition: High concentrations of pectin can sometimes lead to substrate inhibition, reducing the observed reaction rate.[5]- Perform a substrate concentration curve to determine the optimal range and identify potential inhibition at high concentrations.
Inconsistent or Non-Reproducible Results Inaccurate Pipetting: Small errors in pipetting enzyme or substrate volumes can lead to large variations in results.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to minimize pipetting errors between wells or tubes.
Temperature Fluctuations: PME activity is sensitive to temperature changes. Inconsistent incubation temperatures will lead to variable reaction rates.[1]- Use a temperature-controlled water bath or incubator for all reaction steps.[1] - Pre-warm all solutions to the assay temperature before initiating the reaction.
"Plate Effects" in Microplate Assays: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[1]- Use a temperature-controlled plate reader. - Fill all wells of the plate, even if they are not all used for measurements, to ensure even temperature distribution. - Consider not using the outermost wells for critical experiments.
High Background Signal (in Spectrophotometric Assays) Contaminated Reagents: Reagents, especially the substrate, may contain contaminating substances that interfere with the assay.- Run a "no-enzyme" control to measure the background signal from the substrate and other assay components.[1] - If the background is high, try a new batch of reagents.
Spontaneous Substrate Hydrolysis: The methyl ester groups of pectin can spontaneously hydrolyze, especially at alkaline pH, releasing methanol and protons.- Measure the rate of spontaneous hydrolysis in a no-enzyme control and subtract this from the enzymatic reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for PME activity?

A1: The optimal pH for PME activity varies depending on its source. Fungal PMEs typically have an acidic optimum, often between pH 4.0 and 6.0.[3] Plant and bacterial PMEs generally exhibit higher activity in the neutral to alkaline range, from pH 7.0 to 9.0.[2] It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: What is a suitable temperature for a PME kinetics assay?

A2: Most PMEs are active over a broad temperature range. A common starting point is between 30°C and 50°C.[6][7] However, some PMEs, for instance from tomato, can have an optimal temperature of up to 60°C.[8] Thermal stability studies are recommended to determine the temperature at which the enzyme is most active without being denatured over the course of the experiment.

Q3: Why is NaCl often included in PME assay buffers?

A3: The activity of many plant-derived PMEs is enhanced by the presence of monovalent cations like Na+.[4] These ions are thought to interact with the pectin substrate, potentially altering its conformation to be more favorable for enzyme binding and catalysis.

Q4: Can I use this compound as a substrate for PME?

A4: Yes, this compound can be used as a substrate. It represents the basic methylated monomer of the pectin polymer. While most literature describes kinetics using complex pectins with varying degrees of methylesterification, this compound can be a useful tool for studying the fundamental kinetics of the enzyme. The general principles of the enzyme assay and troubleshooting would remain the same.

Q5: My reaction rate is not linear over time. What does this mean?

A5: A non-linear reaction rate can be due to several factors. If the rate decreases over time, it could indicate substrate depletion, product inhibition, or enzyme instability under the assay conditions. If the rate increases, it might suggest a lag phase, which can sometimes be overcome by pre-incubating the enzyme and substrate. It is important to measure the initial velocity of the reaction, which is the linear portion of the curve at the beginning of the reaction.[9]

Data Presentation: Optimal Conditions for PME Activity from Various Sources

PME SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger (fungal)4.045[10]
Alyanak Apricot (Prunus armeniaca L.)7.560[4]
Tomato (Solanum lycopersicum)8.860[8]
Phytophthora infestans (oomycete)8.545[6]
Banana7.0Not specified[2]
Papaya6.5 - 9.0Not specified[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for PME Activity

This method is a coupled enzyme assay that continuously monitors PME activity. PME demethoxylates pectin, releasing methanol. The methanol is then oxidized by alcohol oxidase (AO) to produce formaldehyde and hydrogen peroxide. Formaldehyde dehydrogenase (FDH) then catalyzes the oxidation of formaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.[11][12]

Materials:

  • PME enzyme solution

  • Pectin solution (e.g., 0.5% w/v citrus pectin in water)

  • 50 mM Tris-HCl buffer (or other suitable buffer at optimal pH)

  • Alcohol Oxidase (AO) from Pichia pastoris

  • Formaldehyde Dehydrogenase (FDH) from Pseudomonas sp.

  • NAD+ solution

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix containing the buffer, NAD+, AO, and FDH.

  • Pipette the master mix into microplate wells or cuvettes.

  • Add the PME enzyme solution to the master mix.

  • To initiate the reaction, add the pectin solution.

  • Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • The PME activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[11]

Protocol 2: Titrimetric Assay for PME Activity

This classic method measures the release of protons (H+) during the demethoxylation of pectin. The reaction is carried out in a pH-statted environment, and the amount of base (e.g., NaOH) required to maintain a constant pH is recorded over time.

Materials:

  • PME enzyme solution

  • Pectin solution (e.g., 0.5% w/v in a low buffer solution with NaCl)

  • pH meter and electrode

  • Autotitrator or manual burette

  • Standardized NaOH solution (e.g., 0.01 M)

  • Thermostated reaction vessel

Procedure:

  • Add the pectin solution to the thermostated reaction vessel and adjust the pH to the desired value.

  • Allow the solution to equilibrate to the assay temperature.

  • Initiate the reaction by adding the PME enzyme solution.

  • Start the titration, adding NaOH as needed to maintain a constant pH.

  • Record the volume of NaOH added over time.

  • The PME activity is proportional to the rate of NaOH consumption and can be expressed in moles of H+ released per unit time per mg of enzyme.

Mandatory Visualizations

PME_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pectin Highly Methylesterified Pectin PME Pectin Methylesterase (PME) Pectin->PME DemethylatedPectin Demethylated Pectin (Low Methylesterification) PME->DemethylatedPectin Demethylesterification Protons H+ PME->Protons Methanol Methanol PME->Methanol Ca2 Ca²⁺ DemethylatedPectin->Ca2 PG Polygalacturonase (PG) DemethylatedPectin->PG Hydrolysis PectinGel Pectin Gel (Egg-box structure) Ca2->PectinGel CellWallStiffening Cell Wall Stiffening PectinGel->CellWallStiffening OGs Oligogalacturonides (OGs) WAK1 Wall-Associated Kinase 1 (WAK1) OGs->WAK1 Binding PG->OGs MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade Activation StressResponse Stress Response Gene Expression MAPK_Cascade->StressResponse

Caption: PME-mediated cell wall signaling pathway.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate at Constant Temperature & pH Reagents->Incubation Controls Prepare Controls (No Enzyme, No Substrate) Controls->Incubation Measurement Measure Product Formation or Substrate Depletion (e.g., Absorbance change) Incubation->Measurement InitialVelocity Calculate Initial Velocity (V₀) Measurement->InitialVelocity MichaelisMenten Plot V₀ vs. [Substrate] InitialVelocity->MichaelisMenten KineticParameters Determine Kₘ and Vₘₐₓ (e.g., Lineweaver-Burk plot) MichaelisMenten->KineticParameters

Caption: General workflow for determining enzyme kinetic parameters.

References

Technical Support Center: Analysis of Methyl D-galacturonate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Methyl D-galacturonate by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common problems encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Question: Why am I seeing significant peak tailing for my derivatized this compound?

Answer: Peak tailing is a common issue when analyzing polar compounds like this compound, even after derivatization. Several factors can contribute to this problem:

  • Active Sites in the GC System: The carboxyl and hydroxyl groups of this compound can interact with active sites (silanol groups) in the injector liner, column, or connections. This is a form of reversible chemical adsorption.[1]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free polar groups will strongly interact with the stationary phase, leading to tailing.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can disrupt the flow path and cause peak distortion.

  • Solvent-Phase Mismatch: A mismatch in polarity between the derivatized analyte, the solvent, and the stationary phase can lead to poor peak shape.[2]

Troubleshooting Steps:

  • Check for System Activity: Inject a test mixture containing a non-polar compound (like a hydrocarbon) and a polar compound. If only the polar compound tails, it indicates active sites in your system. If both tail, it might be a flow path issue.

  • Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner, preferably with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.[3]

  • Column Maintenance: Trim the first 10-20 cm of the column from the inlet side to remove any accumulated non-volatile material.[4]

  • Optimize Derivatization: Ensure your derivatization protocol is optimized. This includes using fresh reagents, maintaining anhydrous conditions, and allowing sufficient reaction time and temperature.

  • Check Column Installation: Re-install the column, ensuring a clean, square cut and correct positioning in the inlet and detector.

Question: I am observing multiple peaks for what should be a single derivatized this compound standard. What could be the cause?

Answer: The presence of multiple peaks for a single standard is a frequent pitfall in the analysis of sugars and their derivatives. The primary reasons include:

  • Tautomerization: Sugars, including this compound, exist in equilibrium between different anomeric (α and β) and isomeric (pyranose and furanose) forms in solution. Derivatization can "lock" these different forms, leading to multiple peaks in the chromatogram.

  • Incomplete Derivatization: Partial derivatization, where not all active sites on the molecule have reacted, will result in different derivatives with varying volatility and retention times.

  • Side Reactions: The derivatization reagents can sometimes participate in or catalyze side reactions, leading to the formation of unexpected byproducts.

Troubleshooting Steps:

  • Methoximation Prior to Silylation: To prevent the formation of multiple tautomers, a two-step derivatization process is highly recommended. First, perform methoximation to convert the carbonyl group to a methoxime. This stabilizes the sugar in its open-chain form before silylation.[5][6]

  • Optimize Silylation Conditions: Ensure complete silylation by using a sufficient excess of the silylation reagent (e.g., MSTFA or BSTFA with a catalyst like TMCS), optimizing the reaction temperature and time, and ensuring the sample is completely dry before adding the reagents.[7][8]

  • Check Reagent Quality: Use high-quality, fresh derivatization reagents stored under anhydrous conditions to avoid degradation and side reactions.

Question: My signal intensity for this compound is low and inconsistent. How can I improve it?

Answer: Low and variable signal intensity can stem from several issues throughout the analytical workflow:

  • Inefficient Derivatization: As mentioned, incomplete derivatization will lead to a lower concentration of the desired volatile derivative. The choice of derivatization reagent can also play a role.[9]

  • Analyte Degradation: this compound can be susceptible to degradation during sample preparation, particularly during the hydrolysis of pectin if the conditions are too harsh.[1]

  • Adsorption in the GC System: Active sites in the injector or column can irreversibly adsorb the analyte, reducing the amount that reaches the detector.[10]

  • Injector Discrimination: The injection parameters, such as temperature and split ratio, can affect the transfer of the analyte onto the column.

  • MS Detector Issues: An untuned or dirty mass spectrometer will result in poor sensitivity.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions: If you are starting from pectin, carefully control the hydrolysis conditions (e.g., acid concentration, temperature, and time) to maximize the yield of this compound without causing degradation.

  • Compare Derivatization Reagents: While both MSTFA and BSTFA are commonly used for silylation, their efficiency can vary depending on the analyte. For sterically hindered compounds, BSTFA may be more effective.[9] It is advisable to test both to determine the optimal reagent for your application.

  • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., ¹³C₆-galacturonic acid) can help to correct for variations in derivatization efficiency, injection volume, and instrument response.[11][12]

  • Optimize Injection Parameters: Ensure the injector temperature is high enough to vaporize the derivatized analyte completely but not so high as to cause degradation. Adjust the split ratio to ensure an appropriate amount of analyte reaches the column.

  • MS Maintenance and Tuning: Regularly clean the ion source and tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for this compound?

A two-step derivatization involving methoximation followed by silylation is generally recommended. Methoximation stabilizes the molecule and prevents the formation of multiple anomers, resulting in a cleaner chromatogram.[5][6] Silylation with reagents like MSTFA or BSTFA (often with 1% TMCS as a catalyst) then increases the volatility of the molecule for GC analysis.[7][8]

Q2: Which silylation reagent is better, MSTFA or BSTFA?

Both N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for silylating sugars and uronic acids.[7] The choice may depend on the specific matrix and other compounds present. BSTFA is sometimes considered better for sterically hindered compounds.[9] It is recommended to evaluate both reagents for optimal results in your specific application.

Q3: What are some common diagnostic ions for TMS-derivatized this compound in the mass spectrum?

While a complete mass spectrum is ideal for identification, certain fragment ions are characteristic of trimethylsilyl (TMS) derivatives of sugars and uronic acids. These can be used for selected ion monitoring (SIM) for enhanced sensitivity. Common ions include m/z 73 (the trimethylsilyl group itself), 147, 204, and 217.[13][14] The fragmentation pattern will also show losses of methyl groups (M-15) and trimethylsilanol (M-90).

Q4: What type of GC column is suitable for analyzing derivatized this compound?

A non-polar or mid-polarity column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good resolution for a wide range of derivatized metabolites, including sugar derivatives.

Q5: How can I perform quantitative analysis of this compound?

For accurate quantification, the use of an internal standard is crucial.[15] A stable isotope-labeled analogue of the analyte, such as ¹³C₆-galacturonic acid, is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis but can be distinguished by its mass.[11] A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[12]

Data Presentation

Table 1: Common Mass Fragments of TMS-Derivatized Uronic Acids

m/zInterpretationSignificance
73[Si(CH₃)₃]⁺Characteristic of TMS derivatives.[14]
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Common rearrangement ion in polysilylated compounds.[13]
204[CH(OTMS)₂]⁺Fragment from the sugar backbone.
217[M - 90 - 15 - CH₂OTMS]⁺Characteristic fragment for many TMS-derivatized sugars.[14]
M-15[M - CH₃]⁺Loss of a methyl group from a TMS moiety.
M-90[M - (CH₃)₃SiOH]⁺Loss of trimethylsilanol, a common neutral loss.

Note: The exact fragmentation pattern can vary depending on the specific isomer and the mass spectrometer used. This table provides a general guide.

Table 2: Comparison of Silylation Reagents for Uronic Acids

ReagentAdvantagesDisadvantagesTypical Reaction Conditions
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Highly volatile byproducts, which are less likely to interfere with the chromatogram.[8]May be less effective for some sterically hindered groups compared to BSTFA.[16]60-80°C for 30-60 minutes.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Generally more reactive and can be more effective for sterically hindered hydroxyl groups.[9]Byproducts are less volatile than those of MSTFA and may interfere with early eluting peaks.60-80°C for 30-60 minutes.

Note: The addition of 1% TMCS (trimethylchlorosilane) as a catalyst is often recommended for both reagents to enhance reactivity, especially for hindered hydroxyl groups.[8]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound from Pectin

This protocol describes the hydrolysis of pectin to release this compound followed by a two-step derivatization for GC-MS analysis.

1. Pectin Hydrolysis

  • Objective: To break down the pectin polymer into its constituent monosaccharides, including this compound.

  • Procedure:

    • Weigh approximately 5 mg of the pectin-containing sample into a screw-cap glass tube.

    • Add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube tightly and heat at 121°C for 1 hour.

    • After cooling, centrifuge the tube to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the TFA to dryness under a stream of nitrogen gas at 40-50°C.

2. Derivatization

  • Objective: To convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis.

    Step 1: Methoximation

    • To the dried sample from the hydrolysis step, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex the mixture and incubate at 37°C for 90 minutes with shaking.

    Step 2: Silylation

    • After cooling to room temperature, add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Vortex the mixture and incubate at 37°C for 30 minutes with shaking.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1), depending on concentration.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: 70°C hold for 1 min, then ramp to 300°C at 5°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing pectin Pectin Sample hydrolysis Acid Hydrolysis (2M TFA, 121°C, 1h) pectin->hydrolysis drying1 Dry Down (Nitrogen Stream) hydrolysis->drying1 methoximation Methoximation (Methoxyamine HCl in Pyridine) drying1->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_workflow cluster_flow_path cluster_activity start Peak Tailing Observed check_system Inject Test Mix (Polar & Non-polar) start->check_system all_tail All Peaks Tail check_system->all_tail Yes polar_tail Only Polar Peaks Tail check_system->polar_tail No check_install Check Column Installation & Cut all_tail->check_install Indicates Flow Path Problem end Problem Resolved check_install->end inlet_maint Replace Inlet Liner & Septum polar_tail->inlet_maint Indicates System Activity column_maint Trim Column Inlet inlet_maint->column_maint check_deriv Review Derivatization Protocol column_maint->check_deriv check_deriv->end

Caption: Troubleshooting workflow for addressing peak tailing in GC-MS analysis.

References

Validation & Comparative

A Comparative Guide: Methyl D-galacturonate versus D-galacturonic Acid as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galacturonic acid is the primary monosaccharide component of pectin, a major structural polysaccharide in plant cell walls. Its carboxylic acid group can be esterified with a methyl group, forming methyl D-galacturonate. This seemingly minor modification has significant implications for the enzymatic processing of pectin and its constituent monomers. Understanding the substrate specificity of enzymes involved in pectin degradation and modification is crucial for various applications, including biofuel production, food processing, and the development of therapeutics targeting microbial polysaccharide metabolism. This guide provides a detailed comparison of this compound and D-galacturonic acid as enzyme substrates, supported by experimental data and methodologies.

Key Enzymes and Substrate Preference

The enzymatic landscape for D-galacturonic acid and its methylated counterpart is dominated by enzymes involved in pectin degradation and subsequent catabolism. The primary enzymes of interest are Pectin Methylesterases (PMEs), Polygalacturonases (PGs), and enzymes of the D-galacturonic acid catabolic pathway, such as D-galacturonic acid reductase.

Pectin Methylesterase (PME)

Pectin methylesterases (EC 3.1.1.11) play a crucial role in remodeling the plant cell wall by catalyzing the de-esterification of methyl-esterified D-galacturonic acid residues within the pectin polymer. This action yields pectic acid (polygalacturonic acid) and methanol.[1][2][3] The primary substrate for PMEs is therefore pectin containing this compound residues. The activity of PMEs is a critical prerequisite for the action of certain other pectin-degrading enzymes that require a de-esterified substrate.[1]

Polygalacturonase (PG)

Polygalacturonases (EC 3.2.1.15) are hydrolases that cleave the α-1,4-glycosidic bonds between D-galacturonic acid residues in the homogalacturonan backbone of pectin.[4][5] A key characteristic of many PGs is their preference for de-esterified pectin (polygalacturonic acid).[6] The removal of methyl groups by PMEs makes the pectin chain a more suitable substrate for these PGs.[1] Therefore, D-galacturonic acid, in its polymeric form, is the preferred substrate for this class of enzymes.

Pectin and Pectate Lyases

Pectin lyases (EC 4.2.2.10) and pectate lyases (EC 4.2.2.2) also cleave the glycosidic linkages of pectin but via a β-elimination mechanism. Their substrate preference is distinct; pectin lyases act on highly methyl-esterified pectin, while pectate lyases require a de-esterified pectic acid substrate.[5]

D-galacturonic acid Reductase

Once D-galacturonic acid is released from pectin, it can be metabolized by microorganisms through specific catabolic pathways. In fungi, the first step is the reduction of D-galacturonic acid to L-galactonate, a reaction catalyzed by D-galacturonic acid reductase (EC 1.1.1.365).[7][8][9] This enzyme utilizes NADPH or NADH as a cofactor.[10][11] The substrate for this enzyme is the monomeric D-galacturonic acid.

Quantitative Data Comparison

Direct comparative kinetic data for a single enzyme with both monomeric this compound and D-galacturonic acid is not extensively available in the reviewed literature, as studies often focus on polymeric substrates with varying degrees of methyl-esterification. However, we can summarize the kinetic parameters for enzymes acting on their preferred substrates.

Enzyme ClassSpecific Enzyme (Source)SubstrateKmVmaxReference
Polygalacturonase PG from Penicillium rolfsiiPolygalacturonic acid1.83 mg/mL125.8 U/mgN/A
PG from Rhizomucor pusillusPolygalacturonic acid0.4 mg/mL1.66 µmol/mL/minN/A
ADPG2 from Arabidopsis thalianaPolygalacturonic Acid3.0 mg/mL11.0 nmol of GalA·min−1·µg−1[12]
PGLR from Arabidopsis thalianaPolygalacturonic Acid14.57 mg/mL30.8 nmol of GalA·min−1·µg−1[12]
D-galacturonic acid Reductase Reductase from Euglena gracilisD-galacturonic acid3.79 mMN/A[13]
Reductase from Euglena gracilisD-glucuronic acid4.67 mMN/A[13]

Note: The activity of Pectin Methylesterase is typically assayed on polymeric pectin substrates with a certain degree of esterification, making a direct Km and Vmax comparison with monomeric substrates challenging.

Experimental Protocols

Assay for Polygalacturonase (PG) Activity

This protocol is based on the quantification of reducing sugars released from polygalacturonic acid using the 3,5-dinitrosalicylic acid (DNS) method.[14]

Materials:

  • Polygalacturonic acid (PGA) solution (0.33% w/v in 50 mM Na₂HPO₄-citric acid buffer, pH 6.0)

  • Enzyme solution (appropriately diluted)

  • DNS reagent

  • D-galacturonic acid standard solutions

  • Spectrophotometer

Procedure:

  • Pre-incubate 450 µL of the PGA substrate solution at 60°C.

  • Add 50 µL of the diluted enzyme solution to the substrate to initiate the reaction.

  • Incubate the reaction mixture for 10 minutes at 60°C.

  • Stop the reaction by adding 750 µL of DNS reagent.

  • Boil the mixture for 5 minutes and then cool it to room temperature in an ice water bath.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using D-galacturonic acid to determine the amount of reducing sugar released.

  • One unit of PG activity is defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.

Assay for Pectin Methylesterase (PME) Activity

This protocol is based on the spectrophotometric measurement of the decrease in pH due to the formation of carboxyl groups, using a pH indicator.

Materials:

  • Pectin solution (e.g., 0.5% w/v in 0.1 M NaCl)

  • Bromothymol blue indicator solution (0.01% w/v in 0.003 M sodium phosphate buffer, pH 7.5)

  • Crude or purified enzyme extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2 mL of the pectin solution and 0.5 mL of the bromothymol blue solution.

  • Initiate the reaction by adding 0.1 mL of the enzyme extract.

  • Incubate the reaction mixture at a controlled temperature (e.g., 35°C).

  • Monitor the change in absorbance at 620 nm over time. The decrease in pH due to the production of galacturonic acid will cause a color change in the indicator.

  • The rate of change in absorbance is proportional to the PME activity. The activity can be quantified by creating a standard curve with known concentrations of D-galacturonic acid.

Signaling Pathways and Metabolic Workflows

Pectin Degradation and D-galacturonic Acid Catabolism

The degradation of pectin is a stepwise process. Pectin methylesterases first act on the methylated pectin, removing the methyl groups. This is followed by the action of polygalacturonases or pectate lyases, which break down the polygalacturonic acid backbone into smaller oligomers and eventually D-galacturonic acid monomers. These monomers are then taken up by microorganisms and funneled into a specific catabolic pathway.

Pectin_Degradation_Pathway Methylated Pectin Methylated Pectin Polygalacturonic Acid (Pectin) Polygalacturonic Acid (Pectin) Methylated Pectin->Polygalacturonic Acid (Pectin)  Methanol Pectin Methylesterase (PME) Pectin Methylesterase (PME) Pectin Methylesterase (PME)->Methylated Pectin D-Galacturonic Acid D-Galacturonic Acid Polygalacturonic Acid (Pectin)->D-Galacturonic Acid Polygalacturonase (PG) / Pectate Lyase Polygalacturonase (PG) / Pectate Lyase Polygalacturonase (PG) / Pectate Lyase->Polygalacturonic Acid (Pectin) L-Galactonate L-Galactonate D-Galacturonic Acid->L-Galactonate  NAD(P)H -> NAD(P)+ D-galacturonic acid Reductase D-galacturonic acid Reductase D-galacturonic acid Reductase->D-Galacturonic Acid Downstream Metabolism Downstream Metabolism L-Galactonate->Downstream Metabolism

Caption: Enzymatic cascade for pectin degradation and initial D-galacturonic acid catabolism.

Experimental Workflow for Enzyme Activity Determination

The general workflow for determining the activity of these enzymes involves substrate preparation, initiating the enzymatic reaction, stopping the reaction at specific time points, and quantifying the product formed.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification Substrate_Preparation Prepare Substrate (e.g., Pectin or PGA solution) Initiate_Reaction Mix Substrate and Enzyme (Start Timer) Substrate_Preparation->Initiate_Reaction Enzyme_Dilution Prepare Enzyme Dilutions Enzyme_Dilution->Initiate_Reaction Incubation Incubate at Optimal Temperature and pH Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., Heat or Chemical) Incubation->Stop_Reaction Product_Quantification Quantify Product (e.g., Reducing Sugars, Acidity) Stop_Reaction->Product_Quantification Data_Analysis Calculate Enzyme Activity (U/mL or other units) Product_Quantification->Data_Analysis

Caption: General experimental workflow for determining enzyme activity.

Conclusion

The methylation state of D-galacturonic acid is a critical determinant of enzyme substrate specificity in the context of pectin metabolism. This compound , primarily in its polymeric form within pectin, is the substrate for pectin methylesterases and pectin lyases. In contrast, D-galacturonic acid , both as a polymer (polygalacturonic acid) and a monomer, is the preferred substrate for polygalacturonases, pectate lyases, and the initial enzymes of its catabolic pathway, such as D-galacturonic acid reductase. For researchers in drug development, targeting these enzymes, particularly those in microbial pectin degradation pathways, could offer novel antimicrobial strategies. In biotechnology, a precise understanding of these enzyme-substrate relationships is essential for the efficient conversion of pectin-rich biomass into valuable bioproducts.

References

A Comparative Analysis of Methyl D-galacturonate Content Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl D-galacturonate Levels in Various Plant Sources, Supported by Experimental Data.

This compound, the methyl ester of D-galacturonic acid, is a principal component of pectin, a complex structural polysaccharide abundant in the primary cell walls of terrestrial plants. The degree of methyl-esterification of galacturonic acid residues significantly influences the physicochemical and biological properties of pectin, impacting its gelling ability, interaction with other molecules, and its role in plant defense and human health. This guide provides a comparative analysis of this compound content in different plant sources, offering valuable data for researchers in phytochemistry, food science, and drug development exploring novel sources of bioactive compounds.

Quantitative Comparison of this compound Content

The content of this compound in a given plant source is a function of its total pectin content, the proportion of galacturonic acid within that pectin, and the degree of methyl-esterification. The following table summarizes the galacturonic acid (GalA) content and the degree of esterification (DE) of pectin from various plant sources, allowing for a comparative assessment of their potential as sources of this compound.

Plant SourceVariety/PartGalacturonic Acid (GalA) Content (% w/w of pectin)Degree of Esterification (DE) (%)Reference
Citrus Fruits
Lemon (Citrus limon) - PeelHigh~30[1]
Lemon (Citrus limon) - Outer SkinLow~25[1]
Lemon (Citrus limon) - WasteHigh~40[1]
Red Orange (Citrus sinensis) - PeelHigh~30[1]
Red Orange (Citrus sinensis) - Outer SkinHigh>30[1]
Red Orange (Citrus sinensis) - WasteHigh<25[1]
Grapefruit (Citrus paradisi) - PeelHigh~30[1]
Apple (Malus domestica) - Pomace76.8058.44[2]
Banana (Musa spp.)
Kluai Nam Wa - Peel66.6772.03[2]
Kluai Hom - Peel45.2168.21[2]
Kluai Khai - Peel40.1265.43[2]
Kluai Leb Mu Nang - Peel38.9863.15[2]
Kluai Hin - Peel34.5664.87[2]
Carrot (Daucus carota)High-[3]
Sugar Beet (Beta vulgaris) - PulpHigh-[4]
Sunflower (Helianthus annuus) - Head ResiduesHigh-[4]

Note: The this compound content can be estimated by multiplying the Galacturonic Acid Content by the Degree of Esterification (expressed as a decimal). A dash (-) indicates that the specific value was not provided in the cited source.

Experimental Protocols

The quantification of this compound relies on the extraction of pectin and subsequent determination of its galacturonic acid content and degree of esterification. Below are detailed methodologies for these key experiments.

Pectin Extraction from Plant Material

A common method for pectin extraction involves hot acid hydrolysis.

Materials:

  • Dried plant material (e.g., fruit peels, pomace)

  • Hydrochloric acid (HCl) or Citric Acid solution (pH 1.5-2.5)

  • Ethanol (96%)

  • Distilled water

  • Cheesecloth or filter paper

  • Beakers, heating mantle, and condenser

Protocol:

  • The dried plant material is ground into a fine powder.

  • The powder is suspended in a hot acidic solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:25 to 1:50.

  • The mixture is heated to 80-90°C for 1-2 hours with constant stirring under a condenser to prevent solvent loss.

  • The hot extract is filtered through cheesecloth or filter paper to remove solid residues.

  • The filtrate is cooled, and pectin is precipitated by adding two volumes of 96% ethanol with gentle stirring.

  • The precipitated pectin is left to stand for at least 4 hours (or overnight) to allow for complete precipitation.

  • The pectin is then separated by filtration or centrifugation, washed with ethanol to remove impurities, and dried at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

Determination of Galacturonic Acid Content

The galacturonic acid content is often determined colorimetrically using the m-hydroxydiphenyl method.

Materials:

  • Pectin sample

  • Sulfuric acid (concentrated)

  • m-hydroxydiphenyl reagent

  • D-galacturonic acid standard

  • Spectrophotometer

Protocol:

  • A known weight of the dried pectin sample is hydrolyzed with concentrated sulfuric acid at a controlled temperature (e.g., 70°C) for a specific time.

  • The hydrolyzed sample is cooled, and the m-hydroxydiphenyl reagent is added, leading to the formation of a colored complex.

  • The absorbance of the solution is measured at a specific wavelength (typically 520 nm) using a spectrophotometer.

  • A standard curve is prepared using known concentrations of D-galacturonic acid.

  • The galacturonic acid content in the pectin sample is calculated by comparing its absorbance to the standard curve.

Determination of the Degree of Esterification (DE)

The degree of esterification can be determined by titration or spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • Pectin sample

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Phenolphthalein indicator

  • Ethanol (60%) containing a few drops of phenolphthalein

Protocol:

  • A known weight of the pectin sample is moistened with ethanol and dissolved in distilled water.

  • The solution is titrated with standardized 0.1 M NaOH using phenolphthalein as an indicator to determine the initial free carboxyl groups (V1).

  • A known volume of 0.1 M NaOH is added to the neutralized solution to saponify the methyl esters. The mixture is allowed to stand for a specific time (e.g., 30 minutes).

  • The excess NaOH is back-titrated with 0.1 M HCl (V2).

  • The degree of esterification is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] * 100

Materials:

  • Dried pectin sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Protocol:

  • A small amount of the dried pectin sample is placed on the ATR crystal of the FTIR spectrometer.

  • The infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The degree of esterification is determined by calculating the ratio of the area of the peak corresponding to the esterified carboxyl groups (~1740 cm⁻¹) to the sum of the areas of the peaks for both esterified and free carboxyl groups (~1740 cm⁻¹ and ~1630 cm⁻¹, respectively).

  • This ratio is often calibrated against pectin standards with known degrees of esterification to obtain accurate quantitative results.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the experimental process and the underlying molecular relationships, the following diagrams have been generated using Graphviz.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_analysis Pectin Analysis plant_material Plant Material (e.g., Fruit Peels, Pomace) extraction Pectin Extraction (Hot Acid Hydrolysis) plant_material->extraction crude_pectin Crude Pectin extraction->crude_pectin purification Purification & Drying crude_pectin->purification pure_pectin Purified Pectin purification->pure_pectin gala_analysis Galacturonic Acid Content Analysis (m-hydroxydiphenyl method) pure_pectin->gala_analysis de_analysis Degree of Esterification Analysis (Titration/FTIR) pure_pectin->de_analysis calculation Calculation of This compound Content gala_analysis->calculation de_analysis->calculation pectin_biosynthesis cluster_golgi Golgi Apparatus udp_glucose UDP-Glucose udp_glucuronic_acid UDP-Glucuronic Acid udp_glucose->udp_glucuronic_acid UDP-glucose 6-dehydrogenase udp_galacturonic_acid UDP-Galacturonic Acid udp_glucuronic_acid->udp_galacturonic_acid UDP-glucuronate 4-epimerase pectin_synthase Pectin Synthase (Galacturonosyltransferase) udp_galacturonic_acid->pectin_synthase nascent_pectin Nascent Pectin (Polygalacturonic Acid) pectin_synthase->nascent_pectin Polymerization pectin_methyltransferase Pectin Methyltransferase (PME) nascent_pectin->pectin_methyltransferase methylated_pectin Methyl-esterified Pectin (Containing this compound) pectin_methyltransferase->methylated_pectin Methylation cell_wall Cell Wall methylated_pectin->cell_wall Secretion

References

Confirming the Structure of Synthesized Methyl D-galacturonate using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry data for confirming the structure of synthesized Methyl D-galacturonate against its common precursor, D-galacturonic acid. Detailed experimental protocols and data interpretation workflows are presented to aid in this essential analytical process.

Introduction

This compound, a methyl ester of D-galacturonic acid, is a fundamental component of pectin and a valuable building block in various synthetic pathways. Accurate confirmation of its structure after synthesis is paramount to ensure the integrity of subsequent research. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is an indispensable tool for this purpose. This guide focuses on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, which necessitates a derivatization step to increase the volatility of the analyte. The most common derivatization method, trimethylsilylation (TMS), will be the focus of the presented data and protocols.

Comparative Mass Spectrometry Data

For effective structural elucidation, the mass spectrum of the synthesized this compound is compared with that of D-galacturonic acid. Both compounds are analyzed as their trimethylsilyl (TMS) derivatives. The key differentiator in their mass spectra lies in the mass of the molecular ion and the fragmentation patterns arising from the presence of the methyl ester group in this compound.

Table 1: Comparison of Mass Spectral Data for Trimethylsilyl Derivatives of this compound and D-galacturonic acid.

FeatureTrimethylsilyl this compoundTrimethylsilyl D-galacturonic acid
Molecular Weight (underivatized) 208.17 g/mol 194.14 g/mol
Molecular Formula (underivatized) C₇H₁₂O₇C₆H₁₀O₇
Number of TMS Groups 45
Molecular Weight (TMS derivative) 496.2 g/mol 554.2 g/mol
Molecular Formula (TMS derivative) C₁₉H₄₄O₇Si₄C₂₁H₅₀O₇Si₅
Expected Molecular Ion (M•⁺) m/z 496554
Key Fragment Ions (m/z) and Interpretation 481 : [M-15]⁺, loss of a methyl group from a TMS group.407 : [M-89]⁺, loss of a TMS group.317 : Fragment resulting from cleavage of the C4-C5 bond.217 : Fragment containing C1-C3 with TMS groups.204 : Fragment containing C4-C6 with the methyl ester and TMS groups.147 : [(CH₃)₃Si-O=Si(CH₃)₂]⁺, common rearrangement ion.73 : [(CH₃)₃Si]⁺, characteristic TMS fragment.539 : [M-15]⁺, loss of a methyl group from a TMS group.[1]465 : [M-89]⁺, loss of a TMS group.333 : Predicted fragment from cleavage of the pyranose ring.[2]218 : Predicted fragment from cleavage of the pyranose ring.[2]217 : Fragment containing C1-C3 with TMS groups.[1]204 : Fragment containing C4-C6 with TMS groups.[1]147 : [(CH₃)₃Si-O=Si(CH₃)₂]⁺, common rearrangement ion.73 : [(CH₃)₃Si]⁺, characteristic TMS fragment.

Experimental Protocols

A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectrometry data. The following is a detailed methodology for the analysis of this compound and D-galacturonic acid using GC-MS following trimethylsilylation.

Sample Preparation and Derivatization (Trimethylsilylation)
  • Sample Drying: Accurately weigh approximately 1-5 mg of the synthesized this compound or D-galacturonic acid standard into a clean glass reaction vial. Ensure the sample is completely dry by placing it under a stream of dry nitrogen or by lyophilization.

  • Reagent Preparation: Prepare the silylating reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Derivatization Reaction: Add 100 µL of dry pyridine to the sample vial to dissolve the sample. Then, add 100 µL of the BSTFA with 1% TMCS reagent.

  • Incubation: Securely cap the vial and heat it at 70°C for 60 minutes to ensure complete derivatization.

  • Sample Dilution: After cooling to room temperature, the derivatized sample can be directly analyzed or diluted with an appropriate solvent like hexane if necessary.

GC-MS Analysis
  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 5°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Data Interpretation and Workflow

The confirmation of the synthesized this compound structure relies on a logical workflow of data acquisition and interpretation. The following diagrams illustrate the key steps involved.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_confirmation Confirmation synthesis Synthesized This compound drying Drying synthesis->drying derivatization Derivatization (TMS) drying->derivatization gcms GC-MS Analysis derivatization->gcms spectrum Mass Spectrum Acquisition gcms->spectrum interpretation Fragmentation Analysis spectrum->interpretation comparison Comparison with Reference Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation logical_relationship Logical Relationship in Mass Spectral Interpretation cluster_synthesized Synthesized Compound cluster_alternative Alternative Compound cluster_interpretation Interpretation cluster_conclusion Conclusion exp_spectrum Experimental Mass Spectrum of TMS-Methyl D-galacturonate mol_ion Compare Molecular Ion (M•⁺) m/z 496 vs. 554 exp_spectrum->mol_ion frag_pattern Analyze Fragmentation Patterns (Loss of -OCH₃, TMS groups) exp_spectrum->frag_pattern ref_spectrum Reference Mass Spectrum of TMS-D-galacturonic acid ref_spectrum->mol_ion ref_spectrum->frag_pattern confirmation Structure Confirmed as This compound mol_ion->confirmation Matches Expected rejection Structure Not Confirmed mol_ion->rejection Does Not Match frag_pattern->confirmation Consistent frag_pattern->rejection Inconsistent

References

A Comparative Guide to Pectin Methyltransferase Specificity for Methyl D-Galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of pectin methyltransferases (PMTs), focusing on their specificity for methylating D-galacturonic acid residues within the homogalacturonan (HG) backbone of pectin. Pectin methyltransferases are crucial enzymes in the biosynthesis of pectin, a major component of the plant cell wall. They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 carboxyl group of galacturonic acid residues, forming methyl D-galacturonate. The degree and pattern of this methylesterification significantly influence the physicochemical properties of pectin and the integrity of the cell wall.

Understanding the specificity and kinetics of different PMTs is essential for researchers in plant biology, cell wall biochemistry, and for professionals in drug development who may target these enzymes for various applications. This guide summarizes the available quantitative data, details experimental protocols for assessing PMT activity, and provides visualizations of the enzymatic process and its cellular context.

Data Presentation: A Comparative Look at Pectin Methyltransferase Kinetics

Direct comparative studies of various pectin methyltransferases under standardized conditions are limited in the current body of scientific literature. However, by compiling data from individual characterization studies, we can draw some comparisons. The following table summarizes the kinetic parameters for Homogalacturonan-Methyltransferases (HGA-MTs), a key type of PMT, from different plant sources.

It is important to note that the substrate for these enzymes is not the free monosaccharide this compound, but rather the galacturonic acid residues within the polymeric homogalacturonan chain. The efficiency of methylation can be influenced by the degree of methylesterification of the acceptor pectin substrate.

EnzymeSourceSubstrate(s)Apparent K_mV_max / Maximum Initial VelocityOptimal pHOptimal Temperature (°C)Reference
Homogalacturonan-Methyltransferase (HGA-MT)Tobacco (Nicotiana tabacum L.) cell suspension membranesS-adenosyl-methionine (SAM)38 µM0.81 pkat mg⁻¹ protein7.8Not specified[1]
Pectin Methyltransferase (PMT)Soybean (Glycine max Merr.) etiolated hypocotylsS-adenosyl-methionine (SAM)0.23 mMNot specified6.835-40[2]
Pectin (22% degree of esterification)66 µg x ml⁻¹[2]

Note: The differences in reported K_m values may reflect not only inherent differences in the enzymes but also variations in the assay conditions and the nature of the acceptor pectin substrates used in the respective studies.

Experimental Protocols: Assaying Pectin Methyltransferase Activity

The standard method for determining PMT activity involves measuring the incorporation of a radiolabeled methyl group from [¹⁴C]methyl-S-adenosyl-L-methionine ([¹⁴C]SAM) into a pectin acceptor substrate.

Key Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation Assay[1]

This assay is designed to measure the activity of HGA-MT in membrane preparations.

Materials:

  • Membrane preparation containing the PMT of interest

  • [¹⁴C]Methyl-S-adenosyl-methionine ([¹⁴C]SAM)

  • Reaction buffer (e.g., Tris-Mes buffer at the optimal pH for the enzyme)

  • Pectin acceptor substrate (e.g., polygalacturonic acid or pectin with a low degree of methylesterification)

  • Trichloroacetic acid (TCA) solution (20%)

  • Wash solution (2% TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the membrane preparation, reaction buffer, pectin acceptor substrate, and [¹⁴C]SAM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 5-15 minutes).

  • Precipitation: Stop the reaction and precipitate the radiolabeled pectin product by adding cold 20% TCA.

  • Washing: Wash the precipitated product pellet with 2% TCA to remove unincorporated [¹⁴C]SAM. This step is crucial to reduce background radioactivity.

  • Quantification: Resuspend the washed pellet in a scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PMT activity.

Confirmation of Methyl Esterification:

To confirm that the radioactivity is incorporated as methyl esters on the pectin, the radiolabeled product can be treated with a mild base or a purified pectin methylesterase (PME). The release of radioactive methanol can then be quantified, confirming the nature of the enzymatic modification.[1][2]

Mandatory Visualizations

Experimental Workflow for PMT Activity Assay

experimental_workflow start Start: Prepare Reaction Mixture incubation Incubate at Optimal Temperature start->incubation Reaction components: - Membrane preparation - [14C]SAM - Pectin acceptor - Buffer precipitation Precipitate with 20% TCA incubation->precipitation Stop reaction washing Wash Pellet with 2% TCA precipitation->washing Remove unincorporated [14C]SAM quantification Resuspend in Scintillation Cocktail washing->quantification measurement Measure Radioactivity (Scintillation Counting) quantification->measurement end End: Determine PMT Activity measurement->end

Caption: Workflow for the pectin methyltransferase (PMT) activity assay using TCA precipitation.

Logical Relationship of Pectin Biosynthesis and Modification in the Golgi Apparatus

Pectin biosynthesis is a complex process that occurs in the Golgi apparatus. Pectin methyltransferases play a key role in modifying the homogalacturonan backbone after its synthesis.

pectin_biosynthesis cluster_golgi Golgi Apparatus synthesis Homogalacturonan (HG) Synthesis methylation HG Methylation (Pectin Methyltransferases) synthesis->methylation Newly synthesized HG backbone secretion Secretion to Cell Wall methylation->secretion Methylesterified Pectin cell_wall Cell Wall secretion->cell_wall Vesicular transport

Caption: Logical flow of pectin biosynthesis and methylation within the Golgi apparatus.

References

Comparison of different hydrolysis methods for releasing Methyl D-galacturonate from pectin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different methods for the hydrolysis of pectin to release methyl D-galacturonate, a key component in various research and pharmaceutical applications. The performance of enzymatic and acid hydrolysis methods is evaluated based on yield and reaction conditions, supported by experimental data. A discussion on the limitations of alkaline hydrolysis for this specific purpose is also included.

Comparison of Hydrolysis Methods

The selection of an appropriate hydrolysis method is critical for maximizing the yield and purity of this compound from pectin. This section provides a comparative overview of the most common techniques.

ParameterEnzymatic HydrolysisAcid HydrolysisAlkaline Hydrolysis
Principle Utilizes specific enzymes to cleave glycosidic bonds.Employs strong acids to catalyze the cleavage of glycosidic bonds.Primarily causes de-esterification and can lead to β-elimination, degrading the polymer chain.
Typical Reagents Pectin methylesterase (PME), endo-polygalacturonase (endo-PG), exo-polygalacturonase (exo-PG)Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Sodium hydroxide (NaOH)
Reported Yield High (up to 93.0%)[1]Moderate (around 60.0%)[1]Not typically used for monomer release due to degradation.
Reaction Conditions Mild (pH 4.5-5.5, 37-50°C)Harsh (high temperature, e.g., 100°C, and strong acid concentration)[1][2]Varying pH and temperature, but higher pH leads to degradation.
Specificity High, targets specific bonds, leading to higher purity of the desired product.Low, can lead to the degradation of released sugars.[3]Primarily targets methyl esters, not the glycosidic bonds for monomer release.
Advantages High yield and specificity, mild reaction conditions, minimal byproduct formation.Relatively fast reaction times.Effective for de-esterification.
Disadvantages Higher cost of enzymes, potentially longer reaction times.Lower yield, potential for sugar degradation, harsh and corrosive reagents.[3]Not suitable for releasing intact this compound; leads to polymer degradation.[4]

Experimental Protocols

Detailed methodologies for enzymatic and acid hydrolysis are provided below.

Enzymatic Hydrolysis Protocol

This protocol details the enzymatic hydrolysis of pectin using a combination of pectin methylesterase and polygalacturonases to maximize the release of this compound.[5]

Materials:

  • Pectin

  • Pectin Methylesterase (PME)

  • Endo-Polygalacturonase (endo-PG)

  • Exo-Polygalacturonase (exo-PG)

  • 0.1 M Sodium acetate buffer (pH 4.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved. Gentle heating (around 40°C) can aid dissolution.

  • De-esterification: Add PME to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation.

  • Hydrolysis: Adjust the pH of the solution back to 4.5 if necessary. Add exo-PG (20 units/g pectin) and endo-PG (5 units/g pectin) to the mixture.

  • Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.

  • Enzyme Inactivation: Heat the mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Clarification: Centrifuge the solution at 10,000 x g for 15 minutes to pellet any insoluble material.

  • Product Recovery: Collect the supernatant containing the released this compound for downstream analysis and purification.

Acid Hydrolysis Protocol (Sulfuric Acid)

This protocol describes the hydrolysis of pectin using sulfuric acid.[1][2]

Materials:

  • Pectin

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) for neutralization

  • Deionized water

Procedure:

  • Reaction Setup: Add 5 g of pectin to 500 mL of a 1% (v/v) sulfuric acid solution in a reflux system.

  • Hydrolysis: Heat the mixture to 100°C and maintain the reflux for 4-5 hours.

  • Neutralization: Cool the hydrolysate in an ice bath and neutralize it to pH 7.0 with a 50% (w/v) NaOH solution.

  • Product Recovery: The neutralized solution containing this compound can then be processed for purification and analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of each hydrolysis method.

Enzymatic_Hydrolysis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_post Post-Reaction Processing Pectin Pectin Solution (1% w/v) in Sodium Acetate Buffer (pH 4.5) Deesterification De-esterification with PME (37°C, 2h) Pectin->Deesterification Hydrolysis Hydrolysis with exo-PG & endo-PG (50°C, 24h) Deesterification->Hydrolysis Inactivation Enzyme Inactivation (100°C, 10 min) Hydrolysis->Inactivation Clarification Centrifugation (10,000 x g, 15 min) Inactivation->Clarification Product Supernatant with This compound Clarification->Product

Caption: Workflow for the enzymatic hydrolysis of pectin.

Acid_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_post Post-Reaction Processing Pectin Pectin Suspension in Sulfuric Acid (1% v/v) Reflux Reflux at 100°C (4-5 hours) Pectin->Reflux Neutralization Cooling and Neutralization with NaOH Reflux->Neutralization Product Hydrolysate with This compound Neutralization->Product

Caption: Workflow for the acid hydrolysis of pectin.

Discussion on Alkaline Hydrolysis

Alkaline hydrolysis, or saponification, is primarily effective for the de-esterification of pectin, which involves the removal of methyl groups from the galacturonic acid backbone. However, this method is generally not suitable for the release of intact this compound monomers. Under alkaline conditions, especially at elevated temperatures, pectin undergoes β-elimination.[4] This reaction cleaves the glycosidic bonds but also results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligomers, leading to the degradation of the polysaccharide chain rather than the controlled release of the desired monomer. Therefore, alkaline hydrolysis is not a recommended method for producing this compound.

References

A Guide to the Inter-Laboratory Comparison of Methyl D-Galacturonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

Several methods have been developed and optimized for the determination of the degree of methylation of pectin, which directly relates to the methyl D-galacturonate content. The choice of method often depends on the sample matrix, available equipment, and the required sensitivity and throughput. The following table summarizes the performance of common analytical techniques based on published data.

Analytical MethodPrincipleSample AmountAnalysis TimePrecision (RSD)AdvantagesDisadvantages
Titration Neutralization of free carboxyl groups before and after saponification.High (e.g., 500 mg)[1]ModerateNot specifiedSimple, low cost.Requires larger sample size, does not distinguish between methyl esters and other modifications like acetylation[1].
FT-IR Spectroscopy Ratio of the absorbance of the esterified carboxyl group peak (~1740 cm⁻¹) to the free carboxyl group peak (~1630 cm⁻¹).[2][3]LowFastNot specifiedRapid, non-destructive, requires minimal sample preparation.Less precise than other methods, requires calibration with standards of known DM.
HPLC (Ion-Exclusion or Anion-Exchange) Separation and quantification of methanol and/or galacturonic acid after saponification and enzymatic digestion.[4][5]LowModerate< 2.5% for neutral sugars[6]High accuracy and precision, can simultaneously determine the degree of acetylation.[4][7]Requires specialized equipment and sample pre-treatment.
Gas Chromatography (GC) Quantification of methanol released after saponification.[1]Low (e.g., 2-5 mg)[1][8]Fast7.7 to 13.2% (for cell wall samples)[1]High specificity for methanol, requires small sample amounts.[1][8]Requires derivatization or headspace analysis.
¹H NMR Spectroscopy Integration of signals from methoxy protons and anomeric protons of galacturonic acid.ModerateFastNot specifiedProvides detailed structural information, rapid analysis after sample preparation.High instrument cost, potential for low spectral resolution due to gelling.[9]
Enzymatic Assay Enzymatic release of methanol, followed by colorimetric or fluorometric detection.[10]LowFastNot specifiedHigh specificity, can be automated for high throughput.Enzyme cost and stability can be a factor.
Colorimetric (m-hydroxydiphenyl) Reaction of uronic acids with m-hydroxydiphenyl to produce a colored complex.[11]LowModerateNot specifiedSimple, widely used for total uronic acid content.Can have interference from neutral sugars.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are outlines of key experimental protocols for some of the most common methods.

High-Performance Liquid Chromatography (HPLC) for Degree of Methylation (DM)

This method involves the saponification of pectin to release methanol, followed by enzymatic digestion to liberate galacturonic acid. Both products are then quantified by HPLC.

a. Sample Preparation (Saponification and Enzymatic Digestion):

  • Dissolve a known amount of pectin sample in a suitable buffer (e.g., phosphate buffer).

  • Add a pectin methylesterase (PME) solution to de-esterify the pectin, releasing methanol.

  • Incubate the mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).

  • After de-esterification, add a polygalacturonase (PG) solution to hydrolyze the polygalacturonic acid into galacturonic acid monomers.

  • Incubate until hydrolysis is complete.

  • Filter the sample to remove any particulate matter before HPLC analysis.

b. HPLC Analysis:

  • For Methanol: Use an ion-exclusion column with a dilute acid mobile phase (e.g., sulfuric acid) and a refractive index (RI) detector.

  • For Galacturonic Acid: Employ an anion-exchange column with a basic mobile phase (e.g., sodium hydroxide) and a pulsed amperometric detector (PAD) or a UV detector at a low wavelength.[5]

  • Quantify the analytes by comparing their peak areas to those of known standards.

Gas Chromatography (GC) for Methanol Content

This method quantifies the methanol released from the methyl ester groups of pectin upon saponification.

a. Sample Preparation (Saponification):

  • Weigh a small amount of the pectin sample (e.g., 5 mg) into a vial.[1]

  • Add a known concentration of an internal standard (e.g., isopropanol).[1]

  • Add a sodium hydroxide solution to initiate saponification.

  • Seal the vial and incubate to ensure complete hydrolysis.

b. Headspace GC Analysis:

  • Place the vial in the headspace autosampler of the GC.

  • The volatile components (methanol and internal standard) in the headspace are injected into the GC.

  • Separate the components on a suitable capillary column (e.g., a wax column).

  • Detect the analytes using a flame ionization detector (FID).

  • Calculate the methanol concentration based on the peak area ratio of methanol to the internal standard and a calibration curve.[1]

Enzymatic Assay for Methanol Determination

This protocol utilizes a series of enzymatic reactions to produce a detectable colored product proportional to the amount of methanol released from pectin.

a. Sample Preparation (Enzymatic De-esterification):

  • Prepare a pectin solution in a suitable buffer.

  • Add pectin methylesterase (PME) to release methanol.

  • Incubate the mixture to allow for complete de-esterification.[10]

b. Colorimetric Detection:

  • To the reaction mixture, add alcohol oxidase (AOX) to oxidize methanol, producing formaldehyde and hydrogen peroxide.

  • Add horseradish peroxidase (HRP) and a chromogenic substrate (e.g., 4-aminoantipyrine and phenol).

  • The HRP catalyzes the reaction between hydrogen peroxide and the chromogenic substrate to produce a colored product.[10]

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Determine the methanol concentration from a standard curve prepared with known methanol concentrations.[10]

Visualizing Workflows and Relationships

Diagrams can aid in understanding complex experimental workflows and the relationships between different analytical approaches.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution by Participating Labs cluster_analysis Data Analysis & Reporting Coordination Coordinating Laboratory SamplePrep Sample Preparation & Homogenization Coordination->SamplePrep Defines Sample Protocol Protocol Development Coordination->Protocol Standardizes Method Lab1 Lab 1 Analysis SamplePrep->Lab1 Lab2 Lab 2 Analysis SamplePrep->Lab2 LabN Lab 'n' Analysis SamplePrep->LabN Protocol->Lab1 Protocol->Lab2 Protocol->LabN DataCollection Data Collection Lab1->DataCollection Lab2->DataCollection LabN->DataCollection StatAnalysis Statistical Analysis (e.g., z-scores) DataCollection->StatAnalysis Report Final Report StatAnalysis->Report

Generalized workflow for an inter-laboratory comparison study.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_enzymatic Enzymatic/Colorimetric Methods PectinSample Pectin Sample Saponification Saponification (Release Methanol) PectinSample->Saponification FTIR FT-IR Analysis (Direct Measurement) PectinSample->FTIR NMR NMR Analysis (Direct Measurement) PectinSample->NMR EnzymaticRelease Enzymatic Release of Methanol PectinSample->EnzymaticRelease EnzymaticHydrolysis Enzymatic Hydrolysis (Release GalA) Saponification->EnzymaticHydrolysis GC GC Analysis (Methanol) Saponification->GC HPLC HPLC Analysis (Methanol/GalA) EnzymaticHydrolysis->HPLC ColorimetricDetection Colorimetric Detection EnzymaticRelease->ColorimetricDetection

Comparison of workflows for different analytical methods.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl D-galacturonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of Methyl D-galacturonate, prioritizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

While available safety data sheets (SDS) for closely related compounds like D-galacturonic acid and its sodium salt do not classify them as hazardous substances, it is imperative to handle this compound with standard laboratory precautions. Always consult your institution's Environmental Health and Safety (EHS) office for a final waste determination before proceeding with any disposal method.[1][2]

Personal Protective Equipment (PPE) Before Handling:

  • Gloves: Wear compatible chemical-resistant gloves.[3]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[3]

  • Lab Coat: A standard lab coat should be worn to prevent skin exposure.

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on its classification as either non-hazardous or hazardous waste, a determination that must be confirmed by your local EHS department.

Scenario 1: Disposal as Non-Hazardous Waste

If confirmed as non-hazardous by your EHS office, follow these steps for disposal:

  • Solid Waste Disposal (Trash):

    • Ensure the chemical is in a solid, dry form.

    • Place the this compound in a securely sealed, leak-proof primary container.

    • Double-bag the primary container in clear plastic bags to allow for visual inspection.[4]

    • Clearly label the outer bag with the full chemical name: "this compound". Do not use abbreviations.[1]

    • Alert maintenance staff that chemical waste is present in the trash to prevent accidental exposure.[5]

  • Drain Disposal (Sink):

    • Drain disposal is only permissible with written approval from your EHS department.[1]

    • Only small quantities (typically a few hundred grams or milliliters per day) are considered for this method.[5]

    • If approved, dilute the this compound with a large amount of water (at least 20 times the volume of the chemical) before slowly pouring it down a laboratory sink drain.

    • Flush the drain with copious amounts of water afterward.

Scenario 2: Disposal as Hazardous Waste

If your EHS office classifies this compound as hazardous, or if its classification is unknown, it must be disposed of through your institution's hazardous waste program.[1][6]

  • Containerization:

    • Use a compatible, leak-proof container with a screw-on cap. Corks or parafilm are not acceptable closures.[4]

    • Place the waste container in a secondary container to capture any potential leaks or spills. The secondary container must be able to hold 110% of the primary container's volume.[4]

  • Labeling:

    • Attach a completed hazardous waste tag to the container.[1] This tag must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".

      • The quantity of the waste.

      • The date of waste generation.[1]

      • The location of origin (building and room number).[1]

      • The Principal Investigator's name and contact information.[1]

  • Storage:

    • Store the labeled hazardous waste container in a designated, secure area.

    • Segregate it from incompatible materials, such as strong acids or bases.[4]

    • Keep the container closed except when adding waste.[4]

  • Collection:

    • Submit a hazardous waste collection request to your EHS office.[4] Do not allow the waste to accumulate beyond 90 days from the generation date.[4]

Disposal of Empty Containers

  • Non-Hazardous: If the container held this compound that was deemed non-hazardous, it can be disposed of in the regular trash after all contents have been removed. Deface any chemical labels and remove the cap before disposal.[7]

  • Hazardous: If the container held a substance classified as hazardous, it must be triple-rinsed with an appropriate solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing, the defaced and uncapped container may be discarded in the regular trash.[6]

Quantitative Disposal Guidelines

ParameterGuidelineCitation
Drain Disposal Limit Typically no more than a few hundred grams or milliliters per day.[5]
Secondary Containment Volume Must hold 110% of the primary container's volume.[4]
Hazardous Waste Accumulation Time Limit Must be collected within 90 days of generation.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[4]

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste consult_ehs Consult Institutional EHS for Waste Determination start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol: - Use Labeled, Sealed Container - Secondary Containment - Store in Designated Area - Request EHS Pickup is_hazardous->hazardous_protocol Yes non_hazardous_choice Non-Hazardous: Choose Disposal Method is_hazardous->non_hazardous_choice No end_process End of Process hazardous_protocol->end_process trash_disposal Solid Waste (Trash) Disposal: - Seal in Primary Container - Double Bag - Label Clearly non_hazardous_choice->trash_disposal Solid drain_disposal Drain Disposal (with EHS approval): - Small Quantities Only - Dilute with >20x Water - Flush Drain Thoroughly non_hazardous_choice->drain_disposal Liquid/Soluble trash_disposal->end_process drain_disposal->end_process

Caption: Decision workflow for this compound disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.